molecular formula C13H18ClNO3 B1451216 Methyl 3-(4-piperidinyloxy)benzoate hydrochloride CAS No. 936128-98-2

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Cat. No.: B1451216
CAS No.: 936128-98-2
M. Wt: 271.74 g/mol
InChI Key: RVEADBKOIBZGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO3 and its molecular weight is 271.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-piperidin-4-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-3-2-4-12(9-10)17-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEADBKOIBZGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673793
Record name Methyl 3-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936128-98-2
Record name Methyl 3-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the fundamental properties of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS No: 936128-98-2), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While empirical data for this specific molecule is limited in published literature, this document synthesizes available information, presents predicted characteristics based on established chemical principles, and offers detailed, plausible methodologies for its synthesis and characterization. This guide is intended to serve as a foundational resource for scientists, enabling them to anticipate the compound's behavior, design appropriate experimental workflows, and explore its potential applications as a versatile chemical building block.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a benzoate ester and a piperidine ring linked by an ether bond. The hydrochloride salt form enhances its aqueous solubility, a common strategy in pharmaceutical development to improve handling and bioavailability. The core structure, an aryloxy piperidine, is a well-recognized scaffold in medicinal chemistry, present in numerous biologically active compounds.[1][2] The strategic placement of the ester and the secondary amine offers multiple points for chemical modification, making it a potentially valuable intermediate for the synthesis of more complex molecules and chemical libraries.

This guide will systematically detail the known and predicted physicochemical properties of this compound. Furthermore, it will provide robust, step-by-step protocols for its synthesis via two common and effective methods: the Williamson ether synthesis and the Mitsunobu reaction. Finally, a thorough discussion of the expected analytical signatures for structural confirmation and purity assessment will be presented, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. The following tables summarize the key identifiers and available data for this compound. It is critical to note that much of the quantitative physical data has not been experimentally reported in the literature.

Compound Identification
PropertyValueSource
Chemical Name This compound[3]
CAS Number 936128-98-2[4]
Molecular Formula C₁₃H₁₈ClNO₃[4]
Molecular Weight 271.74 g/mol [4]
Synonyms Methyl 3-(piperidin-4-yloxy)benzoate HCl[3]
Appearance White solid[5]
Storage Store in a cool, dry, well-ventilated place[4]
Physicochemical Properties
PropertyValueSource
Melting Point Not available[6]
Boiling Point Not available[6]
pKa Not available-
Solubility Not available[6]
LogP (predicted) Not available-
Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.[4][7]

Hazard StatementDescription
H315 Causes skin irritation.[8]
H317 May cause an allergic skin reaction.[7]
H319 Causes serious eye irritation.[8]
H335 May cause respiratory irritation.[8]
Incompatibilities Strong oxidizing agents, strong acids, and bases.[7]

Synthesis Methodologies

The key chemical transformation in the synthesis of Methyl 3-(4-piperidinyloxy)benzoate is the formation of the ether linkage between the phenolic hydroxyl group of Methyl 3-hydroxybenzoate and the hydroxyl group of a piperidine derivative. Two highly reliable and widely used synthetic strategies are proposed: the Williamson ether synthesis and the Mitsunobu reaction.

Proposed Synthetic Workflow

The overall synthetic approach involves the coupling of two key building blocks, followed by deprotection and salt formation.

Synthetic Workflow cluster_0 Building Blocks cluster_1 Etherification (Proposed Routes) cluster_2 Intermediate cluster_3 Final Steps A Methyl 3-hydroxybenzoate C Route A: Williamson Ether Synthesis A->C D Route B: Mitsunobu Reaction A->D B N-Boc-4-hydroxypiperidine B->C B->D E Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate C->E D->E F Boc Deprotection E->F G Salt Formation (HCl) F->G H Final Product G->H

Caption: Proposed synthetic workflow for this compound.

Route A: Williamson Ether Synthesis Protocol

This classical method involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a leaving group on the piperidine ring. For this synthesis, it is more practical to activate the piperidine hydroxyl group into a better leaving group, such as a tosylate.

Step 1: Tosylation of N-Boc-4-hydroxypiperidine

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the slow, dropwise addition of p-toluenesulfonyl chloride (1.2 eq) dissolved in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(tosyloxy)piperidine.

Step 2: Etherification

  • In a separate flask, dissolve Methyl 3-hydroxybenzoate (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere. Stir until hydrogen evolution ceases.

  • Add the N-Boc-4-(tosyloxy)piperidine (1.0 eq) dissolved in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 8-12 hours, monitoring by TLC.[9]

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate.

Route B: Mitsunobu Reaction Protocol

The Mitsunobu reaction provides a milder alternative for forming the ether linkage directly from the two alcohol precursors with an inversion of stereochemistry at the secondary alcohol center (though irrelevant here due to the symmetry of the piperidine).[4][10]

Step 1: Mitsunobu Coupling

  • Dissolve Methyl 3-hydroxybenzoate (1.5 eq) and N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃, 1.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change and/or precipitation of triphenylphosphine oxide is typically observed.[4]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography to separate the product from triphenylphosphine oxide and other byproducts, yielding Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate.

Final Deprotection and Salt Formation

Step 1: Boc Deprotection

  • Dissolve the purified intermediate from either Route A or B in a suitable solvent such as 1,4-dioxane or methanol.

  • Add an excess of hydrochloric acid (e.g., a 4M solution of HCl in dioxane or a saturated solution of HCl gas in methanol).[6]

  • Stir the mixture at room temperature for 2-4 hours. The product will often precipitate as the hydrochloride salt.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

This final step yields the target compound, This compound , as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra are not publicly available, the following section details the expected analytical results based on the molecular structure.

Analytical Workflow

Analytical_Workflow cluster_methods Spectroscopic Methods Start Synthesized Product (Crude) Purification Column Chromatography / Recrystallization Start->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Structure_ID Structural Elucidation Purity_Check->Structure_ID >95% Pure NMR ¹H & ¹³C NMR Structure_ID->NMR MS Mass Spectrometry (MS) Structure_ID->MS IR Infrared (IR) Spectroscopy Structure_ID->IR Final Confirmed Pure Product Structure_ID->Final

Caption: Standard workflow for the purification and characterization of the target compound.

Expected Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and piperidine protons.

    • Aromatic Protons (Ar-H): Four protons on the benzene ring, appearing as a complex multiplet pattern in the range of δ 7.0-7.8 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons, expected around δ 3.9 ppm.[11]

    • Piperidine Protons (-O-CH- and -CH₂-N-CH₂-): A multiplet for the proton at the 4-position (C4-H) attached to the ether oxygen, likely deshielded to ~δ 4.5-4.8 ppm. The four axial and equatorial protons at C2 and C6, and the four at C3 and C5, will appear as complex multiplets between δ 1.8-3.4 ppm. The N-H proton of the hydrochloride salt may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will corroborate the structure.

    • Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 166-168 ppm.

    • Aromatic Carbons: Six distinct signals between δ 115-160 ppm. The carbon attached to the ether oxygen (C3) will be the most downfield of the ring carbons.

    • Methoxy Carbon (-OCH₃): A signal around δ 52 ppm.

    • Piperidine Carbons: The carbon attached to the ether oxygen (C4) is expected around δ 70-75 ppm. The other piperidine carbons (C2, C6, C3, C5) will appear in the range of δ 30-45 ppm.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

  • N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ due to the secondary ammonium salt.

  • C-H Stretch (sp²): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[12]

  • C-H Stretch (sp³): Aliphatic C-H stretching from the piperidine and methyl groups will be observed in the 2850-2980 cm⁻¹ range.[12]

  • C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1710-1730 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Two distinct C-O stretching bands are anticipated: one for the ester (around 1250-1300 cm⁻¹) and one for the aryl ether (around 1200-1250 cm⁻¹).

4.2.3. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): This technique is ideal for analyzing the hydrochloride salt. The expected molecular ion peak would correspond to the free base [M+H]⁺.

    • Calculated Monoisotopic Mass of Free Base (C₁₃H₁₇NO₃): 235.12 g/mol

    • Expected [M+H]⁺ peak: m/z ≈ 236.13

Potential Applications in Research and Development

While specific biological activities for this compound are not extensively documented, its structural motifs are prevalent in pharmacologically active agents. The piperidine ring is a cornerstone in drug design, known to improve pharmacokinetic properties and serve as a versatile scaffold for interacting with biological targets.[1][2]

This compound can be considered a valuable fragment or building block for:

  • Lead Optimization: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further derivatization.

  • Linker Chemistry: The secondary amine of the piperidine ring is a common attachment point for linkers in the development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).

  • Scaffold Hopping: It can serve as a starting point for exploring new chemical space around the aryloxy piperidine core, which is associated with a wide range of biological activities, including anti-inflammatory and analgesic properties.[13][14]

Researchers can leverage this compound to rapidly synthesize libraries of more complex molecules for screening in various therapeutic areas.

Conclusion

This compound is a chemical entity with significant potential for application in synthetic and medicinal chemistry. This guide has consolidated the available data on its identity and safety, and bridged the gap in the literature by providing detailed, scientifically-grounded protocols for its synthesis and analytical characterization. The proposed synthetic routes are robust and utilize common laboratory transformations, while the predicted analytical data provides a benchmark for structural verification. It is the author's intent that this technical guide will empower researchers to confidently incorporate this versatile building block into their research and development programs, accelerating the discovery of novel chemical entities.

References

An In-depth Technical Guide to Pictilisib (GDC-0941): A Pan-Class I PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The CAS number provided in the topic (936128-98-2) is associated with Methyl 3-(4-piperidinyloxy)benzoate hydrochloride, a compound with limited publicly available technical data. However, the broader context of drug development and oncology research strongly suggests that the intended subject of this guide is the well-studied pan-Class I PI3K inhibitor, Pictilisib (also known as GDC-0941) , which has the CAS number 957054-30-7. This guide will proceed with a comprehensive analysis of Pictilisib (GDC-0941).

Executive Summary

Pictilisib (GDC-0941) is a potent, orally bioavailable small-molecule inhibitor targeting the class I phosphoinositide 3-kinase (PI3K) family of lipid kinases.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[1][2] This guide provides a detailed overview of the chemical characteristics, mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the study of Pictilisib, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Pictilisib is a thieno[3,2-d]pyrimidine derivative with the chemical name 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine.[2][3]

PropertyValueSource
CAS Number 957054-30-7[3]
Molecular Formula C₂₃H₂₇N₇O₃S₂[4][5]
Molecular Weight 513.64 g/mol [4][5][6]
Appearance Powder[7]
Solubility Soluble in DMSO[5][8]
Storage Store at -20°C[1][5]
SMILES CS(=O)(=O)N1CCN(CC1)Cc2cc3c(s2)c(nc(n3)c4cccc5c4cn[nH]5)N6CCOCC6[9]
InChI InChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27)[3]

Mechanism of Action and Signaling Pathway

Pictilisib functions as an ATP-competitive inhibitor of the class I PI3K isoforms.[1] It exhibits high potency against p110α and p110δ, with moderate selectivity against p110β and p110γ.[6][10] By binding to the ATP-binding pocket of the PI3K catalytic subunit, Pictilisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.[1][11] This inhibition of the PI3K/Akt signaling cascade ultimately results in reduced cell proliferation, survival, and motility in cancer cells where this pathway is aberrantly activated.[1][2]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GDC0941 Pictilisib (GDC-0941) GDC0941->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by Pictilisib (GDC-0941).

Biological Activity and Therapeutic Potential

In Vitro Activity

Pictilisib has demonstrated potent inhibitory activity against various cancer cell lines, particularly those with a dependency on the PI3K signaling pathway.[6] It effectively inhibits the proliferation of cancer cells and induces apoptosis.[6] The anti-proliferative and pro-apoptotic effects of Pictilisib are associated with the inhibition of the PI3K/Akt pathway, as evidenced by a reduction in the phosphorylation of Akt.[11]

Cell LineCancer TypeIC₅₀ (Proliferation)Reference
U87MGGlioblastoma0.95 µM[6]
A2780Ovarian Cancer0.14 µM[6]
PC3Prostate Cancer0.28 µM[6]
MDA-MB-361Breast Cancer0.72 µM[6]
In Vivo Efficacy

Preclinical studies in xenograft models have shown that oral administration of Pictilisib leads to significant tumor growth inhibition.[12] For instance, in a U87MG glioblastoma xenograft model, daily oral dosing at 150 mg/kg resulted in 98% tumor growth inhibition.[12] Similarly, in an IGROV-1 ovarian cancer xenograft model, the same dosage led to 80% growth inhibition.[12] These studies highlight the potent in vivo antitumor activity of Pictilisib. The compound has good oral bioavailability, with 78% reported in mice.[6][12]

Clinical Development and Trials

Pictilisib has undergone extensive clinical evaluation in patients with advanced solid tumors.[13][14] Phase I studies established a recommended Phase II dose of 330 mg once daily with continuous dosing.[13][14] These early trials demonstrated that Pictilisib was generally well-tolerated, with the most common adverse events being nausea, rash, and fatigue.[13] Pharmacodynamic studies confirmed on-target activity, showing suppression of Akt phosphorylation in both platelet-rich plasma and tumor tissues.[13]

While Pictilisib showed signs of antitumor activity, its development was ultimately halted in some settings due to a challenging therapeutic window, with on-target toxicities limiting the ability to achieve sustained and complete pathway inhibition.[15][16] Despite this, the clinical development of Pictilisib has provided valuable insights into the therapeutic targeting of the PI3K pathway and has paved the way for the development of next-generation PI3K inhibitors.[15]

Experimental Protocols

In Vitro Kinase Assay for PI3K Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of Pictilisib against recombinant PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Pictilisib (GDC-0941) stock solution in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • PIP2 substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 96-well assay plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Pictilisib in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant PI3K enzyme, and the diluted Pictilisib or DMSO vehicle control.

  • Initiate the kinase reaction by adding a mixture of PIP2 and [γ-³²P]ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 150 µL of PBS).[6]

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated PIP3.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.[6]

  • Calculate the percent inhibition for each Pictilisib concentration and determine the IC₅₀ value using a dose-response curve fitting software.

Western Blot Analysis of Akt Phosphorylation

This protocol describes the assessment of PI3K pathway inhibition in cancer cells by measuring the phosphorylation of Akt.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Pictilisib (GDC-0941)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Pictilisib or DMSO vehicle for a specified duration (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of phospho-Akt and total Akt.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection A Seed Cells B Treat with GDC-0941 A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Transfer E->F G Blocking F->G H Primary Antibody (p-Akt, Akt, GAPDH) G->H I Secondary Antibody H->I J Detection I->J

Caption: A typical workflow for Western blot analysis of Akt phosphorylation.

Conclusion

Pictilisib (GDC-0941) is a foundational tool compound for studying the biological roles of the class I PI3K pathway and a key molecule in the history of PI3K inhibitor development. While its clinical progression has faced challenges, the extensive preclinical and clinical data generated for Pictilisib continue to inform the development of more selective and better-tolerated PI3K inhibitors. This guide provides a comprehensive resource for researchers to understand the chemical characteristics, mechanism of action, and practical applications of Pictilisib in cancer research.

References

An In-depth Technical Guide to Methyl 3-(4-piperidinyloxy)benzoate hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document elucidates the compound's core physicochemical properties, proposes a detailed synthetic pathway, outlines robust characterization methodologies, and discusses its potential applications in medicinal chemistry.

Core Molecular Attributes

This compound is a heterocyclic compound distinguished by a benzoate core linked via an ether to a piperidine ring. Its hydrochloride salt form enhances stability and aqueous solubility, making it amenable to various experimental conditions.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₃H₁₈ClNO₃[1][2]
Molecular Weight ~272 g/mol [2]
CAS Number 936128-98-2[1][2]
Appearance White Solid[2]
Storage Temperature Room Temperature[2]
Hazard Classification Irritant[2]

Strategic Synthesis Pathway

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a scientifically sound and logical pathway can be proposed based on established organic chemistry principles for analogous structures. The most direct approach involves a Williamson ether synthesis followed by deprotection and salt formation.

This proposed multi-step synthesis is designed for efficiency and scalability, with each step being a self-validating system through in-process controls and characterization.

G cluster_0 Step 1: N-Protection of Piperidine cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation A 4-Hydroxypiperidine C tert-butyl 4-hydroxypiperidine-1-carboxylate A->C Base (e.g., Et₃N) DCM, 0°C to RT B Boc Anhydride (Boc)₂O B->C E tert-butyl 4-hydroxypiperidine-1-carboxylate D Methyl 3-hydroxybenzoate F tert-butyl 4-(3-(methoxycarbonyl)phenoxy) piperidine-1-carboxylate D->F DEAD, PPh₃ THF, 0°C to RT E->F G tert-butyl 4-(3-(methoxycarbonyl)phenoxy) piperidine-1-carboxylate I Methyl 3-(4-piperidinyloxy)benzoate hydrochloride (Final Product) G->I Stir at RT H HCl in Dioxane H->I

Caption: Proposed 3-Step Synthesis Workflow.

Experimental Protocol: A Proposed Methodology

PART 2.1: Step 1 - Protection of 4-Hydroxypiperidine

  • Causality: The piperidine nitrogen is a nucleophile that could interfere in the subsequent ether synthesis. Protection with a tert-butyloxycarbonyl (Boc) group is a standard, robust method that prevents this side reaction and can be easily removed under acidic conditions.

  • Dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the mixture to 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.

PART 2.2: Step 2 - Williamson Ether Synthesis (Mitsunobu Conditions)

  • Causality: The Mitsunobu reaction is a reliable method for forming an ether linkage between a primary or secondary alcohol and a phenolic compound under mild conditions, minimizing the risk of side reactions.

  • Dissolve methyl 3-hydroxybenzoate (1.0 eq) and tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃, 1.2 eq) and cool the solution to 0°C.

  • Slowly add diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor for the disappearance of starting materials by TLC.

  • Concentrate the reaction mixture and purify by column chromatography to isolate tert-butyl 4-(3-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate.

PART 2.3: Step 3 - Boc Deprotection and Hydrochloride Salt Formation

  • Causality: A strong acid is required to cleave the Boc protecting group. Using a solution of HCl in an organic solvent like dioxane or ether allows for the simultaneous deprotection and precipitation of the desired hydrochloride salt in a single, efficient step.

  • Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a solution of hydrochloric acid in dioxane (4M, excess) and stir at room temperature.

  • The product will precipitate out of the solution as a white solid.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, This compound .

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoate ring, the methoxy group of the ester, and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns will be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the piperidine ring, confirming the carbon framework of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should reveal a molecular ion peak corresponding to the free base of the compound, confirming its molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the piperidinium salt, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not widely reported, its structural motifs suggest its utility as a versatile building block in medicinal chemistry.

G cluster_0 Structural Motifs cluster_1 Potential Applications A Methyl Benzoate Ester group for hydrolysis or amide formation D Scaffold for Library Synthesis A:f1->D Derivatization B Piperidine Ring Common scaffold in CNS-active drugs E Intermediate for Lead Optimization B:f1->E Pharmacophore C Aryl Ether Linkage Stable linker in various bioactive molecules C:f1->D C:f1->E

Caption: Relationship between Structure and Application.

The piperidine ring is a common scaffold in many centrally active drugs, and the benzoate moiety can be readily modified or hydrolyzed to the corresponding carboxylic acid, allowing for further derivatization in the synthesis of compound libraries for screening against various biological targets. This compound serves as a valuable starting material for creating more complex molecules in the pursuit of novel therapeutics.

References

Spectroscopic Elucidation of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(4-piperidinyloxy)benzoate hydrochloride, a compound of interest in pharmaceutical research and development. The structural confirmation and purity assessment of such molecules are paramount, relying on a suite of analytical techniques.[1] This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the structural information gleaned from each technique.

Molecular Structure and Spectroscopic Overview

This compound possesses a multifaceted structure, incorporating a substituted benzene ring, an ester functional group, an ether linkage, and a piperidinium chloride salt. Each of these components imparts a characteristic signature in the NMR, IR, and MS spectra. A thorough analysis of these spectra is essential for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the piperidine ring protons, and the methyl ester protons. The hydrochloride salt form will influence the chemical shifts of the protons near the nitrogen atom.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid interfering signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 10.0Broad Singlet2HN-H₂⁺The protons on the positively charged nitrogen of the piperidinium ring are expected to be significantly deshielded and may exchange with residual water, leading to a broad signal.
~7.8 - 8.0Multiplet2HAromatic HProtons ortho and para to the ester group on the benzene ring are deshielded due to the electron-withdrawing nature of the carbonyl group.[2][3]
~7.5 - 7.7Multiplet2HAromatic HProtons meta to the ester group will have slightly different chemical shifts.
~4.6 - 4.8Multiplet1HO-CH (Piperidine)The proton on the carbon bearing the ether oxygen is deshielded.[4][5]
~3.9Singlet3HO-CH₃The methyl protons of the ester group typically appear as a sharp singlet.[6][7]
~3.2 - 3.4Multiplet2HN-CH₂ (axial)Protons on the carbons adjacent to the nitrogen are deshielded, and their chemical shift is influenced by the protonation state of the nitrogen.
~3.0 - 3.2Multiplet2HN-CH₂ (equatorial)
~2.1 - 2.3Multiplet2HC-CH₂-C (axial)
~1.9 - 2.1Multiplet2HC-CH₂-C (equatorial)
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

Data Interpretation:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~166C=O (Ester)The carbonyl carbon of the ester is highly deshielded.
~158Aromatic C-OThe aromatic carbon attached to the ether oxygen is shifted downfield.
~131Aromatic C-COThe quaternary aromatic carbon attached to the ester group.
~130Aromatic CH
~124Aromatic CH
~120Aromatic CH
~116Aromatic CH
~75O-CH (Piperidine)The carbon of the piperidine ring attached to the ether oxygen.
~52O-CH₃ (Ester)The methyl carbon of the ester group.
~43N-CH₂ (Piperidine)Carbons adjacent to the nitrogen in the piperidinium ring.
~30C-CH₂-C (Piperidine)

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~3000 - 2700N-H⁺ StretchPiperidinium ionThe stretching of the N-H bonds in the protonated amine results in a broad and strong absorption band.
~3100 - 3000C-H StretchAromaticStretching vibrations of the C-H bonds on the benzene ring.
~2950 - 2850C-H StretchAliphaticStretching vibrations of the C-H bonds in the piperidine ring and the methyl group.
~1725C=O StretchEsterA strong and sharp absorption characteristic of the ester carbonyl group.[8][9][10]
~1600, ~1480C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1250C-O StretchAryl-Alkyl EtherAsymmetric C-O-C stretching vibration.[4][5][11][12]
~1100C-O StretchEsterStretching vibration of the C-O single bond in the ester group.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass.

  • Tandem MS (MS/MS): Perform fragmentation of the isolated molecular ion to obtain structural information.

Data Interpretation:

The ESI mass spectrum is expected to show a prominent peak for the molecular ion [M+H]⁺, where M is the free base. The accurate mass of this ion can be used to confirm the elemental composition.

Predicted Fragmentation Pattern:

The fragmentation of Methyl 3-(4-piperidinyloxy)benzoate is likely to proceed through several key pathways initiated by the cleavage of the most labile bonds.

fragmentation cluster_1 Pathway 1: Piperidine Ring Fragmentation cluster_2 Pathway 2: Benzoate Fragmentation M [M+H]⁺ m/z = 250.14 F1 Loss of Benzene Fragment m/z = 101.08 (Piperidinol) M->F1 - C₇H₅O₂ F2 Loss of Piperidinoxy Fragment m/z = 149.06 (Methyl Benzoate Fragment) M->F2 - C₅H₁₀N F3 Loss of -OCH₃ m/z = 119.05 (Benzoyl Cation) F2->F3 - CH₂O F4 Loss of -COOCH₃ m/z = 91.05 F3->F4 - CO

Caption: Predicted ESI-MS/MS fragmentation pathways.

  • Molecular Ion: The protonated molecule of the free base (C₁₃H₁₇NO₃) would have an m/z of 250.14.

  • Key Fragments:

    • Cleavage of the ether bond can lead to the formation of a piperidinol fragment (m/z 101.08) or a methyl benzoate radical cation fragment (m/z 149.06).[13][14]

    • Further fragmentation of the benzoate portion can lead to the loss of the methoxy group to form the benzoyl cation (m/z 119.05) and subsequent loss of carbon monoxide to yield a phenyl cation (m/z 91.05).[15][16][17][18]

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and characterization. The predicted data, based on established spectroscopic principles and data from analogous structures, serves as a reliable guide for researchers. This multi-technique approach ensures the scientific integrity required in drug development and chemical research.

References

Purity and Appearance of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS No. 936128-98-2) is a key chemical intermediate whose structural motifs are of significant interest in medicinal chemistry and drug discovery programs. The piperidine ring is a prevalent feature in numerous pharmaceuticals, valued for its ability to influence properties like solubility, binding affinity, and metabolic stability.[1][2] The integrity of research and development outcomes hinges on the quality of such starting materials. This technical guide provides a comprehensive framework for the evaluation of this compound, focusing on the critical quality attributes of appearance and purity. It is designed to equip researchers, analytical scientists, and drug development professionals with the necessary protocols and scientific rationale to ensure the material is suitable for its intended use, thereby safeguarding the reliability and reproducibility of experimental results.

Introduction: Foundational Properties

Before delving into analytical procedures, a foundational understanding of the compound's properties is essential.

PropertyValueSource
Chemical Name This compound[3][4]
CAS Number 936128-98-2[3][4]
Molecular Formula C₁₃H₁₈ClNO₃[3]
Molecular Weight 271.74 g/mol [5]
Typical Appearance White solid[3][6]
Storage Conditions Store at room temperature, sealed in a dry environment[3][5][6]

Visual Appearance: The First Line of Quality Assessment

The visual inspection of a chemical compound is the most immediate and fundamental quality control check.[7] It serves as a rapid indicator of potential issues such as degradation, contamination, or improper handling. For a high-purity material like this compound, the expected appearance is a white, crystalline solid.[3][6] Any deviation from this standard warrants further investigation.

Standardized Visual Inspection Protocol

This protocol is adapted from principles outlined in pharmaceutical quality control guidelines.[7][8]

Objective: To perform a standardized visual assessment of the solid material for color, form, and the presence of foreign particulates.

Materials:

  • Spatula

  • Clean, dry watch glass or weighing paper

  • Controlled lighting environment (e.g., a light box with standardized daylight)

Procedure:

  • Sample Preparation: Place a representative sample of the powder (~100 mg) onto a clean watch glass.

  • Color Assessment: Under controlled, consistent lighting, observe the sample against a plain white background. Describe the color using standardized terms (e.g., "white," "off-white," "pale yellow"). Avoid subjective analogue terms.[9]

  • Form and Texture: Observe the material's form. Note if it is crystalline, amorphous, or a fine powder.

  • Foreign Particulate Matter: Carefully inspect the sample for any visible contaminants, such as dark specks, fibers, or discolored particles.

  • Documentation: Record all observations meticulously in a laboratory notebook.

Interpreting Observations
  • Off-White or Yellow Tinge: May indicate the presence of impurities or slight degradation.

  • Clumps or Aggregates: Could suggest hygroscopicity (moisture absorption) or improper drying.

  • Visible Particulates: A clear sign of contamination that must be addressed before use.

Visual_Inspection_Workflow cluster_prep Preparation cluster_assess Assessment cluster_decision Decision Start Obtain Sample Prep Place on Watch Glass under Controlled Lighting Start->Prep AssessColor Evaluate Color (vs. White Background) Prep->AssessColor AssessForm Evaluate Form (Crystalline, Powder) AssessColor->AssessForm AssessParticles Inspect for Foreign Particulates AssessForm->AssessParticles Decision Meets Specification? (White, Crystalline, No Particles) AssessParticles->Decision Pass PASS: Document & Release for Use Decision->Pass Yes Fail FAIL: Quarantine & Initiate Investigation Decision->Fail No

Caption: Workflow for the visual inspection of solid chemical compounds.

Purity Determination: A Mass Balance Approach

For a reference standard or high-quality research material, a comprehensive purity assessment is crucial. The mass balance approach, which quantifies the main component by identifying and subtracting all possible impurities, provides the most accurate purity value.[10]

Purity (%) = 100% - (% Water + % Residual Solvents + % Non-Volatile Impurities + % Related Substances)

This method is superior to a simple chromatographic assay because it accounts for non-UV active impurities and other contaminants that a single technique might miss.

Mass_Balance Conceptual diagram of the mass balance approach for purity assignment. cluster_impurities Impurity Profile Total Total Sample Mass (100%) Water Water Content (Karl Fischer) Total->Water Solvents Residual Solvents (HS-GC-MS) Total->Solvents NonVolatile Non-Volatile (TGA / Ash) Total->NonVolatile RelatedSubs Related Substances (HPLC) Total->RelatedSubs Purity Assigned Purity of Methyl 3-(4-piperidinyloxy) benzoate hydrochloride Water->Purity Solvents->Purity NonVolatile->Purity RelatedSubs->Purity

Caption: The Mass Balance approach for comprehensive purity determination.

Core Analytical Protocols for Purity and Identity

A suite of orthogonal analytical techniques is required to execute the mass balance approach and confirm the compound's identity.

Identity Confirmation

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation. For the hydrochloride salt, the proton on the piperidine nitrogen is a key diagnostic signal.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the piperidine ring protons, the methoxy group (-OCH₃), and the ester methyl group (-COOCH₃). The protonated amine (N-H) signal will likely be broadened and shifted downfield compared to its free base equivalent due to the positive charge.[11]

  • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the molecule's structure.

4.1.2. High-Resolution Mass Spectrometry (HRMS) HRMS confirms the elemental composition of the molecule.

  • Method: Electrospray Ionization (ESI) is typically used.

  • Expected Ion: The primary observed ion will be the molecular ion of the free base, [C₁₃H₁₇NO₃ + H]⁺.

  • Data Analysis: The measured mass should be within 5 ppm of the theoretical calculated mass, confirming the molecular formula.[12][13]

Assay and Organic Impurities by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for quantifying the main component and detecting structurally related impurities.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.[14]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peaks for the amine.[10]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.[14]
Gradient 5% to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe benzoate moiety provides strong UV absorbance at this wavelength.[15]
Column Temp. 30 °CEnsures reproducible retention times.[10]
Injection Vol. 10 µLStandard volume for analytical HPLC.

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and integrate all peaks.

  • Calculation:

    • Assay (Area %): (Area of Main Peak / Total Area of All Peaks) x 100.

    • Impurity Profile: Report any individual impurity exceeding 0.10%.

Water Content by Karl Fischer Titration

Hydrochloride salts can be hygroscopic, making accurate water determination essential.[16]

  • Method: Volumetric or coulometric Karl Fischer titration.

  • Key Consideration: The oven temperature must be optimized to release all water without causing degradation of the compound. An initial temperature of 140 °C is a reasonable starting point, as significant mass change for similar compounds can occur at higher temperatures.[10] The sample should not change color during heating.

Residual Solvents by Headspace Gas Chromatography (HS-GC)

This analysis detects and quantifies residual solvents from the synthesis and purification processes.

  • Method: A sample is heated in a sealed vial, and the vapor (headspace) is injected into a GC-MS system.

  • Quantification: Results are compared against known standards for common solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Dichloromethane). Limits are defined by ICH Q3C guidelines.

Data Integration and Final Specifications

The data from each analytical test is integrated to provide a complete quality profile. A Certificate of Analysis for a high-purity batch should reflect this comprehensive testing.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, HRMS
Assay (by HPLC) ≥ 98.0% (Area %)RP-HPLC
Individual Impurity ≤ 0.5%RP-HPLC
Total Impurities ≤ 1.5%RP-HPLC
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents Conforms to ICH Q3CHS-GC-MS

Conclusion

The quality of this compound is a prerequisite for its successful application in research and development. A rigorous quality control strategy, centered on a detailed visual inspection and a comprehensive mass balance approach to purity, is non-negotiable. By implementing the multi-faceted analytical program described in this guide—spanning chromatography, spectroscopy, and titration—scientists can ensure the integrity of their material, leading to more reliable, reproducible, and meaningful scientific outcomes.

References

The Versatility of Piperidinyloxy Benzoate Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of scientific research, the demand for versatile molecular tools is constant. Piperidinyloxy benzoate derivatives, a unique class of compounds centered around a stable nitroxide radical, have emerged as powerful assets across a spectrum of disciplines, from polymer chemistry to pioneering drug development. Their distinctive chemical architecture, combining the radical-scavenging and spin-labeling capabilities of the piperidinyloxy (most commonly 2,2,6,6-tetramethylpiperidine-1-oxyl, or TEMPO) moiety with the adaptable benzoate framework, offers a rich playground for innovation. This technical guide provides an in-depth exploration of the synthesis, mechanisms, and diverse research applications of these remarkable derivatives, designed to empower researchers, scientists, and drug development professionals to harness their full potential.

Core Chemistry and Synthesis: Forging the Molecular Workhorse

The foundational structure of a piperidinyloxy benzoate derivative features a benzoate ester linked to a piperidinyloxy ring, typically at the 4-position. The most prominent member of this class is 4-hydroxy-TEMPO benzoate, also known as 4-benzoyloxy-TEMPO.

The synthesis of these derivatives is generally straightforward, primarily involving the esterification of a hydroxyl-functionalized piperidinyloxy compound, such as 4-hydroxy-TEMPO, with a benzoic acid derivative.

General Synthesis Protocol for 4-Hydroxy-TEMPO Benzoate

This protocol outlines a standard procedure for the synthesis of 4-hydroxy-TEMPO benzoate.

Materials:

  • 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO)

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve 4-hydroxy-TEMPO (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-hydroxy-TEMPO benzoate as an orange solid.

Causality in Experimental Choices: The use of pyridine acts as a base to neutralize the HCl generated during the esterification, driving the reaction to completion. The anhydrous conditions are crucial to prevent the hydrolysis of benzoyl chloride. Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Applications in Polymer Chemistry: Mastering Control in Radical Polymerization

Piperidinyloxy benzoate derivatives, particularly 4-hydroxy-TEMPO benzoate, have found significant application in polymer chemistry, most notably in Nitroxide-Mediated Polymerization (NMP) . NMP is a form of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures.[1]

The core principle of NMP lies in the reversible termination of growing polymer chains by the nitroxide radical.[1] This establishes a dynamic equilibrium between active (propagating) and dormant (nitroxide-capped) polymer chains. The piperidinyloxy benzoate derivative acts as a source of the mediating nitroxide radical.

Mechanism of Nitroxide-Mediated Polymerization

NMP_Mechanism cluster_initiation Initiation cluster_control Control/Propagation I Initiator (e.g., BPO) R Primary Radical (R•) I->R Δ RM Initiated Chain (RM•) R->RM + Monomer M Monomer Pn Propagating Chain (Pn•) RM->Pn + (n-1) Monomer RM->Pn Dormant Dormant Chain (Pn-O-N) Pn->Dormant + N-O• (k_t) Pnm Longer Chain (Pn+m•) Pn->Pnm + Monomer Nitroxide Nitroxide Radical (N-O•) Dormant->Pn ⇌ (k_act) Oxidation_Cycle cluster_main Main Catalytic Cycle cluster_regen Co-oxidant Regeneration TEMPO Nitroxide (N-O•) Oxoammonium Oxoammonium Cation (N=O+) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine (N-OH) Oxoammonium->Hydroxylamine + Alcohol, - Aldehyde Alcohol R-CH2OH Aldehyde R-CHO Hydroxylamine->TEMPO Oxidation Hydroxylamine->TEMPO Co-oxidant Co_oxidant_red Co-oxidant (reduced) Co_oxidant_ox Co-oxidant (oxidized) Co_oxidant_ox->Co_oxidant_red Accepts e- MRI_Contrast NO_CA Nitroxide Contrast Agent (Piperidinyloxy Benzoate Derivative) Water_Protons Water Protons (H+) in Tissue NO_CA->Water_Protons Paramagnetic Interaction Relaxation Shortened T1 and T2 Relaxation Times Water_Protons->Relaxation MRI_Signal Enhanced MRI Signal (Brighter on T1-weighted images) Relaxation->MRI_Signal

References

The Strategic Role of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the core utility of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride as a pivotal building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes the chemical attributes, synthetic strategies, and significant applications of this versatile scaffold, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system.

Introduction: The Value of Privileged Scaffolds

In the landscape of medicinal chemistry, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, making them invaluable starting points for drug discovery programs. The piperidine ring, a saturated heterocycle, is a quintessential example of such a scaffold, frequently encountered in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to engage in crucial interactions with biological macromolecules.

This compound encapsulates the beneficial features of the piperidine moiety, tethered to a benzoate functional group via a flexible ether linkage. This arrangement provides a synthetically tractable platform for the elaboration of diverse chemical libraries, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties and Structural Features

The hydrochloride salt of Methyl 3-(4-piperidinyloxy)benzoate is typically a white to off-white solid, soluble in water and polar organic solvents.[1] Its molecular structure presents several key features that are attractive for medicinal chemistry applications:

  • A basic piperidine nitrogen: This provides a handle for salt formation, improving aqueous solubility and facilitating formulation. It also serves as a key interaction point with biological targets, often forming hydrogen bonds or ionic interactions.

  • A flexible ether linkage: The piperidinyloxy bond allows for conformational flexibility, enabling the molecule to adopt optimal orientations within a binding pocket.

  • A substituted benzene ring: The benzoate moiety can be readily modified at various positions to modulate electronic properties, lipophilicity, and steric bulk, thereby fine-tuning the compound's pharmacological profile. The methyl ester provides a reactive site for further chemical transformations, such as conversion to amides or other functional groups.

PropertyValueSource
Molecular FormulaC13H18ClNO3[1]
Molecular Weight271.74 g/mol [1]
CAS Number936128-98-2[1]
AppearanceWhite solid[1]
StorageRoom Temperature[1]

Synthesis and Manufacturing Considerations

The synthesis of this compound is generally achieved through a straightforward etherification reaction, followed by salt formation. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common organic synthesis methodologies for similar structures.

Step 1: N-Boc Protection of 4-hydroxypiperidine

  • To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Slowly add di-tert-butyl dicarbonate (Boc)2O at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate to yield N-Boc-4-hydroxypiperidine.

Step 2: Mitsunobu Etherification

  • Dissolve N-Boc-4-hydroxypiperidine, methyl 3-hydroxybenzoate, and triphenylphosphine (PPh3) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0°C and add a dialkyl azodicarboxylate (e.g., DEAD or DIAD) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Concentrate the reaction mixture and purify the residue by column chromatography to obtain methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol or dioxane).

  • Add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • The product, this compound, will often precipitate from the solution and can be collected by filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) and dry under vacuum.

Synthetic_Pathway cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Mitsunobu Etherification cluster_2 Step 3: Deprotection & Salt Formation A 4-hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)2O, Et3N D Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate B->D PPh3, DEAD/DIAD C Methyl 3-hydroxybenzoate C->D PPh3, DEAD/DIAD E This compound D->E HCl in MeOH/Dioxane

Caption: General synthetic route for this compound.

Role in Medicinal Chemistry: A Versatile Scaffold for CNS Targets

The 3-(4-piperidinyloxy)benzoate scaffold is a prominent feature in a variety of centrally acting agents. Its utility stems from the ability of the piperidine ring to interact with specific residues in CNS targets, while the benzoate portion can be modified to fine-tune properties such as potency, selectivity, and pharmacokinetics.

Case Study: Inhibitors of the Presynaptic Choline Transporter (CHT)

A compelling example of the application of this scaffold is in the development of inhibitors for the high-affinity choline transporter (CHT).[2] CHT is responsible for the rate-limiting step in acetylcholine (ACh) synthesis, making it a key target for modulating cholinergic neurotransmission.[3] Dysregulation of cholinergic signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Researchers have identified a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as potent and selective CHT inhibitors.[2] While not identical to this compound, these compounds share the core 3-(piperidin-4-yloxy)aryl scaffold. In this series, the methyl ester of our title compound is replaced by various amides. This highlights the role of Methyl 3-(4-piperidinyloxy)benzoate as a key intermediate, which can be readily converted to a diverse library of amides for SAR exploration.

Caption: Key structural features of the 3-(4-piperidinyloxy)benzoate scaffold for CHT inhibition.

Structure-Activity Relationship (SAR) Insights for CHT Inhibitors

Studies on the 4-methoxy-3-(piperidin-4-yl)oxy benzamide series have revealed important SAR trends that can guide the design of new CHT inhibitors based on the Methyl 3-(4-piperidinyloxy)benzoate scaffold.[2]

Modification SiteObservationImplication for Design
Amide Moiety (R2) Benzylic and heteroaromatic amides generally exhibit higher potency.The methyl ester of the title compound is an excellent starting point for synthesizing a library of diverse amides to optimize potency.
Piperidine Nitrogen N-alkylation of the piperidine can be tolerated, but the nature of the substituent is critical for maintaining activity.The secondary amine of the title compound allows for the introduction of various substituents to probe this position.
Aromatic Ring (R1) A methoxy group at the 4-position was found to be beneficial for activity in the reported series.The unsubstituted nature of the title compound's benzene ring offers the opportunity to explore a wide range of substitution patterns.

These findings underscore the value of this compound as a versatile starting material. Its core structure is pre-validated for CHT inhibition, and its functional handles (the secondary amine and the methyl ester) provide straightforward avenues for chemical modification and optimization.

Broader Applications in Medicinal Chemistry

Beyond CHT inhibition, the piperidinyloxy-benzoate scaffold is relevant to other areas of CNS drug discovery. The piperidine moiety is a common feature in ligands for a variety of G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives of piperidine are known to possess analgesic and anti-inflammatory properties. The flexible nature of the ether linkage and the tunable electronics of the benzoate ring make this scaffold adaptable to a range of target classes.

Future Directions and Conclusion

This compound represents a strategically important building block in medicinal chemistry. Its straightforward synthesis, coupled with the proven biological relevance of its core scaffold, makes it an attractive starting point for the development of novel therapeutics, particularly for CNS disorders.

The primary application highlighted in the literature is its use as a precursor for CHT inhibitors, a promising class of molecules for treating cognitive and neurological conditions. Future work in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this scaffold for other CNS targets also remains a fertile area for research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a benzoate core linked to a piperidine ring through an ether linkage, provides a versatile scaffold for drug discovery and development. This document provides a comprehensive guide for the synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and essential data for researchers, scientists, and drug development professionals.

The synthetic route described herein is a two-step process commencing with a Mitsunobu reaction to form the aryl ether bond, followed by the deprotection of the N-Boc protecting group and subsequent salt formation. This approach is selected for its high efficiency, mild reaction conditions, and broad applicability.

Synthetic Strategy and Mechanistic Overview

The synthesis is strategically designed in two key stages:

  • Mitsunobu Reaction: This reaction facilitates the formation of the crucial aryl ether linkage between methyl 3-hydroxybenzoate and N-Boc-4-hydroxypiperidine. The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry.[1][2] The reaction is driven by the in situ formation of a phosphonium salt from triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][3] This activated complex then reacts with the alcohol, rendering the hydroxyl group a good leaving group. Subsequent nucleophilic attack by the phenoxide of methyl 3-hydroxybenzoate yields the desired ether.

  • N-Boc Deprotection and Hydrochloride Salt Formation: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions.[4] Its removal is typically achieved under acidic conditions.[5] In this protocol, a solution of hydrochloric acid in an organic solvent is employed to efficiently cleave the Boc group, yielding the free secondary amine. The hydrochloride salt of the final product is then readily isolated.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection & Salt Formation A Methyl 3-hydroxybenzoate D N-Boc-methyl 3-(4-piperidinyloxy)benzoate A->D B N-Boc-4-hydroxypiperidine B->D C PPh₃, DIAD C->D THF, 0°C to rt E N-Boc-methyl 3-(4-piperidinyloxy)benzoate G This compound E->G F HCl in Dioxane F->G DCM, rt

Caption: Synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of N-Boc-methyl 3-(4-piperidinyloxy)benzoate

This procedure details the formation of the aryl ether linkage via the Mitsunobu reaction.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Methyl 3-hydroxybenzoate152.1510.01.52 g
N-Boc-4-hydroxypiperidine201.2712.02.42 g
Triphenylphosphine (PPh₃)262.2915.03.93 g
Diisopropyl azodicarboxylate (DIAD)202.2115.03.0 mL
Tetrahydrofuran (THF), anhydrous--50 mL

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 3-hydroxybenzoate (1.52 g, 10.0 mmol), N-Boc-4-hydroxypiperidine (2.42 g, 12.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

  • Dissolve the solids in anhydrous tetrahydrofuran (50 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (3.0 mL, 15.0 mmol) dropwise to the stirred solution over 15 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-methyl 3-(4-piperidinyloxy)benzoate as a colorless oil.

Part 2: Synthesis of this compound

This protocol describes the deprotection of the N-Boc group and subsequent formation of the hydrochloride salt.

Materials:

ReagentConcentrationAmount (mmol)Volume
N-Boc-methyl 3-(4-piperidinyloxy)benzoate-8.0(From Step 1)
4 M HCl in 1,4-Dioxane4 M40.010 mL
Dichloromethane (DCM)--20 mL
Diethyl ether--As needed

Procedure:

  • Dissolve the N-Boc-methyl 3-(4-piperidinyloxy)benzoate (obtained from Part 1) in dichloromethane (20 mL) in a 100 mL round-bottom flask.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (10 mL, 40.0 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate should be observed.

  • Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the product.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₃H₁₈ClNO₃287.74White to off-white solid

Note: It is highly recommended to further characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Diisopropyl azodicarboxylate (DIAD): DIAD is a potential sensitizer and should be handled with care. Avoid inhalation and contact with skin.

    • Triphenylphosphine (PPh₃): May cause skin and eye irritation.

    • 4 M HCl in Dioxane: This is a corrosive and flammable solution. Handle with extreme caution and avoid breathing vapors. 1,4-Dioxane is a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes: Strategic Use of Methyl 3-(piperidin-4-yloxy)benzoate HCl in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Methyl 3-(piperidin-4-yloxy)benzoate hydrochloride is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key features amenable to diverse synthetic manipulations: a secondary amine (protected as a hydrochloride salt), a meta-substituted aromatic ring, and a methyl ester. This unique combination allows for the strategic construction of complex molecular architectures, making it a valuable scaffold for generating compound libraries and as a precursor for more elaborate target molecules, including PROTAC linkers and other pharmacologically active agents.[1]

The piperidine ring provides a saturated heterocyclic core common in many CNS-active compounds, while the ether linkage offers greater metabolic stability compared to a direct C-C bond and influences the overall geometry. The meta-substitution pattern of the benzoate moiety allows for the introduction of functionality outside the primary plane of interaction often seen with para-substituted analogues. This guide provides a detailed exploration of its reactivity, offering field-tested protocols for its primary transformations and explaining the rationale behind the chosen experimental conditions.

Table 1: Physicochemical Properties of Methyl 3-(piperidin-4-yloxy)benzoate HCl

Property Value Source
CAS Number 936128-98-2 [2][3]
Molecular Formula C₁₃H₁₈ClNO₃ [2][3]
Molecular Weight 271.74 g/mol [2]
IUPAC Name methyl 3-(piperidin-4-yloxy)benzoate;hydrochloride [3]
LogP (calculated) 1.46 [3]
Hydrogen Bond Acceptors 3 [3]
Hydrogen Bond Donors 1 [3]

| Rotatable Bond Count | 4 |[3] |

Safety, Handling, and Storage

As a prudent laboratory practice, researchers must treat all chemicals with care. Methyl 3-(piperidin-4-yloxy)benzoate HCl is an amine hydrochloride salt, which is generally a stable, crystalline solid.

  • General Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of dust and direct contact with skin and eyes.

  • Hazard Profile: While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, related structures are often classified as harmful if swallowed.[4] The compound may cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Core Synthetic Transformations and Protocols

The synthetic utility of Methyl 3-(piperidin-4-yloxy)benzoate HCl stems from the orthogonal reactivity of its functional groups. The piperidine nitrogen must first be liberated from its salt form to act as a nucleophile. Subsequently, it can undergo functionalization, or the ester moiety can be transformed.

G start Methyl 3-(piperidin-4-yloxy)benzoate HCl free_amine Free Base (Methyl 3-(piperidin-4-yloxy)benzoate) start->free_amine Base (e.g., NaHCO₃, Et₃N) n_arylation N-Aryl Piperidine Derivative free_amine->n_arylation Buchwald-Hartwig Coupling n_alkylation N-Alkyl Piperidine Derivative free_amine->n_alkylation Reductive Amination or Direct Alkylation hydrolysis 3-(Piperidin-4-yloxy)benzoic Acid free_amine->hydrolysis Saponification (e.g., LiOH, H₂O/THF) amidation 3-(Piperidin-4-yloxy)benzamide Derivative free_amine->amidation Aminolysis tandem_product N-Functionalized Carboxylic Acid / Amide n_arylation->tandem_product Saponification hydrolysis->tandem_product N-Functionalization

Caption: Key synthetic pathways originating from the title compound.

Protocol 1: Liberation and N-Functionalization of the Piperidine Moiety

The secondary amine of the piperidine ring is the most common site for derivatization. The initial and critical step is the neutralization of the hydrochloride salt to generate the free base, which serves as the active nucleophile.

A. Free Base Generation (Prerequisite for N-Functionalization)

  • Rationale: The protonated piperidinium ion is non-nucleophilic. A mild, non-nucleophilic base is required to deprotonate the nitrogen without promoting hydrolysis of the methyl ester. Aqueous sodium bicarbonate or triethylamine in an organic solvent are standard choices.

  • Procedure:

    • Dissolve Methyl 3-(piperidin-4-yloxy)benzoate HCl (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 15-20 minutes.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. This material is often used immediately in the next step without further purification.

B. N-Arylation via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is ideal for functionalizing the piperidine nitrogen with various aryl or heteroaryl halides/triflates.[5]

G cluster_conditions Reaction Conditions reactant1 Free Base (Methyl 3-(piperidin-4-yloxy)benzoate) product N-Aryl Product reactant1->product reactant2 Aryl Halide (Ar-X) (X = Br, I, OTf) reactant2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., Xantphos, BINAP) base Base (e.g., NaOtBu, Cs₂CO₃) solvent Solvent (e.g., Toluene, Dioxane)

Caption: Schematic of the Buchwald-Hartwig N-Arylation reaction.

  • Protocol Details:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the Pd catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

    • Add anhydrous toluene, followed by the free base of Methyl 3-(piperidin-4-yloxy)benzoate (1.0 eq), the aryl halide (1.1 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).[5]

    • Seal the flask and heat the mixture to 80-110 °C, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench by adding water.

    • Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Transformation of the Methyl Ester Moiety

A. Saponification (Ester Hydrolysis)

Conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that enables subsequent amide couplings or other carboxylate chemistry. Base-mediated hydrolysis (saponification) is the most common method.[6]

G cluster_conditions Reaction Conditions reactant Methyl 3-(piperidin-4-yloxy)benzoate (Free Base or HCl salt) product 3-(Piperidin-4-yloxy)benzoic Acid reactant->product 1) Base 2) Acid base Base (e.g., LiOH, NaOH) solvent Solvent (THF / H₂O) acid Acid Workup (e.g., 1M HCl)

References

Application Notes and Protocols: Methyl 3-(4-piperidinyloxy)benzoate hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Piperidine Scaffold

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride is a synthetic organic compound featuring a central piperidine ring linked to a methyl benzoate moiety via an ether linkage. The piperidine heterocycle is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it an invaluable component for designing ligands that target a wide range of biological macromolecules.[3] This document provides a comprehensive guide to the potential applications of this compound as a valuable building block and screening compound in modern drug discovery, complete with detailed synthetic and experimental protocols.

Physicochemical Properties and Structural Attributes

The physicochemical properties of a compound are fundamental to its drug-like characteristics, influencing its solubility, permeability, and metabolic stability. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 936128-98-2[4]
Molecular Formula C₁₃H₁₈ClNO₃[4]
Molecular Weight 271.74 g/mol [5]
Appearance White solid[6]
Storage Temperature Room Temperature[6]

Potential Applications in Drug Discovery

While specific biological targets for this compound are not extensively documented in peer-reviewed literature, its structural features suggest several promising avenues for investigation in drug discovery.

Central Nervous System (CNS) Drug Scaffolding

The piperidine moiety is a cornerstone in the design of CNS-active agents due to its ability to interact with various neurotransmitter receptors.[3]

  • Analgesic Drug Development: A quantitative structure-activity relationship (QSAR) study on a series of substituted benzoic acid esters of 1-methyl-4-piperidinol revealed that these compounds exhibit analgesic activity, with potencies in the morphine-codeine range.[7] The study highlighted the importance of substituent patterns on the phenyl ring for optimal activity. This suggests that this compound could serve as a valuable starting point or library member for screening and development of novel analgesics. The ester and ether functionalities, along with the piperidine nitrogen, provide multiple points for chemical modification to explore SAR.

  • Anti-inflammatory Agents: Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as potent anti-inflammatory agents, exhibiting significant inhibitory activity on NO and TNF-α production in vitro and potent in vivo anti-inflammatory effects.[8] This highlights the potential of the piperidine scaffold in the development of treatments for inflammatory conditions.

Exploration of Antioxidant Activity

Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, making the discovery of novel antioxidants a key therapeutic strategy. Piperidine-containing compounds have demonstrated significant antioxidant potential.[9][10]

  • Free Radical Scavenging: Studies on various piperidine derivatives have shown their ability to inhibit lipid peroxidation and scavenge free radicals.[11] For instance, certain piperidine nitroxides, including benzoate derivatives, have been investigated for their antioxidative activity.[11] The mechanism often involves the nitroxide moiety, but the overall structure, including substituents at the 4-position, influences the radical scavenging efficacy. This compound, with its piperidine core, warrants investigation for its potential antioxidant properties.

Building Block for Targeted Protein Degradation (PROTACs)

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a rapidly emerging therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A structurally related isomer, Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride, is commercially available as a PROTAC linker.[12][13] This suggests a compelling hypothetical application for this compound as a building block in the synthesis of novel PROTACs. The piperidine and benzoate moieties can serve as anchor points for attaching ligands for a target protein and an E3 ligase.

Synthesis_Step1 Reactant1 Methyl 3-hydroxybenzoate reagents + DIAD, PPh₃ THF, 0 °C to rt Reactant1->reagents Reactant2 N-Boc-4-hydroxypiperidine Reactant2->reagents Product tert-butyl 4-(3-(methoxycarbonyl)phenoxy) piperidine-1-carboxylate reagents->Product

References

Application Note: Strategic Derivatization of Methyl 3-(4-piperidinyloxy)benzoate Hydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast number of FDA-approved drugs.[1][2] Its unique physicochemical properties, such as modulating solubility and lipophilicity, and its ability to form key interactions with biological targets make it a cornerstone of drug design.[2][3][4] This application note provides a comprehensive guide for the systematic derivatization of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride, a versatile starting material for building focused compound libraries. We present detailed protocols and strategic insights for exploring Structure-Activity Relationships (SAR) by targeting two primary diversification points: the piperidine nitrogen and the benzoate methyl ester. The methodologies described herein are designed to be robust and adaptable, enabling medicinal chemists to efficiently generate analogues for lead optimization programs.

Introduction: The Strategic Value of the Piperidinyloxy-Benzoate Scaffold

The Methyl 3-(4-piperidinyloxy)benzoate scaffold serves as an excellent starting point for SAR exploration. It combines three key features:

  • A Piperidine Ring: A saturated heterocycle that provides a three-dimensional architecture, which can be crucial for fitting into protein binding pockets.[5] The nitrogen atom acts as a key hydrogen bond acceptor and provides a readily functionalizable handle.[2]

  • An Ether Linkage: This provides conformational flexibility while connecting the piperidine to the aromatic core.

  • A Benzoate Moiety: The ester group is a versatile functional handle that can be easily converted into a carboxylic acid, opening up a vast chemical space for derivatization, most notably through amide bond formation.[6]

The goal of an SAR study is to systematically modify a lead compound's structure to understand which chemical features are responsible for its biological activity. By generating a library of related compounds and assessing their potency, selectivity, and pharmacokinetic properties, researchers can build a model that guides the design of more effective and safer drug candidates.[7][8] This guide focuses on the two most synthetically accessible and impactful derivatization points of the title compound.

cluster_n Piperidine Core Modifications cluster_e Benzoate Core Modifications Start Methyl 3-(4-piperidinyloxy)benzoate (Starting Material) N_Deriv Vector 1: Piperidine N-Functionalization Start->N_Deriv Ester_Deriv Vector 2: Ester Modification Start->Ester_Deriv Alkylation N-Alkylation N_Deriv->Alkylation ReductiveAmination Reductive Amination N_Deriv->ReductiveAmination Acylation N-Acylation N_Deriv->Acylation Hydrolysis Saponification to Carboxylic Acid Ester_Deriv->Hydrolysis AmideCoupling Amide Coupling Hydrolysis->AmideCoupling

Caption: Overall SAR strategy for Methyl 3-(4-piperidinyloxy)benzoate.

Protocol I: Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is the most nucleophilic site and thus the most straightforward position to derivatize. The hydrochloride salt must first be neutralized or reacted under basic conditions to free the lone pair on the nitrogen for reaction. Common strategies include direct N-alkylation and reductive amination.[9][10]

Method A: Direct N-Alkylation with Alkyl Halides

This classic method introduces alkyl groups by reacting the free piperidine with an alkyl halide. It is particularly effective for installing benzyl, methyl, ethyl, and other primary alkyl groups.

Causality and Experimental Choices:

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl salt and scavenge the acid (HBr, HI) produced during the reaction. This prevents the formation of the unreactive ammonium salt.[11]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) is chosen to dissolve the polar starting materials and facilitate the Sₙ2 reaction.

  • Temperature: Mild heating (50-70 °C) is often required to drive the reaction to completion, especially with less reactive alkyl halides.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add K₂CO₃ (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes to ensure complete neutralization.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Heat the reaction mixture to 60 °C and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[9]

Method B: Reductive Amination

Reductive amination is a highly versatile and milder alternative to direct alkylation, allowing for the introduction of a wider variety of substituents, including secondary and sterically hindered groups. The reaction proceeds via the formation of an iminium intermediate, which is then reduced in situ.[10]

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that is stable in anhydrous conditions and does not reduce the aldehyde/ketone starting material, minimizing side reactions.[9][10]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal solvents as they are relatively non-polar and compatible with the reducing agent.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is the species that gets reduced.

cluster_workflow Reductive Amination Workflow Start Starting Amine + Base (K2CO3) Step1 1. Dissolve amine & aldehyde/ketone in DCM Start->Step1 Aldehyde Aldehyde/Ketone (R1-CHO) Aldehyde->Step1 Reducer NaBH(OAc)3 Step2 2. Add NaBH(OAc)3 portion-wise Reducer->Step2 Step1->Step2 Step3 3. Stir at RT (4-16 hours) Step2->Step3 Step4 4. Quench with aq. NaHCO3 Step3->Step4 Step5 5. Extraction & Purification Step4->Step5 cluster_workflow Amide Coupling Workflow Acid Carboxylic Acid Intermediate Step1 1. Dissolve acid & amine in DMF Acid->Step1 Amine Amine (R2-NH2) Amine->Step1 Coupling Coupling Reagent (e.g., HATU) + Base Step3 3. Add Coupling Reagent Coupling->Step3 Step2 2. Add Base (DIPEA) Step1->Step2 Step2->Step3 Step4 4. Stir at RT (2-12 hours) Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

References

Application Note: A Validated HPLC-UV Method for Purity Assessment of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS 936128-98-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the purity assessment of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS 936128-98-2). The developed method is designed for researchers, scientists, and drug development professionals requiring an accurate and precise analytical procedure to determine the purity of this compound and to identify and quantify any potential impurities. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability testing in a regulated environment.[1][2]

Introduction

This compound is a chemical entity with a structure that includes a benzoate core and a piperidine moiety. As with any active pharmaceutical ingredient (API) or drug intermediate, establishing its purity is a critical step in the drug development and manufacturing process to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the purity determination of non-volatile and thermally labile compounds due to its high resolution, sensitivity, and accuracy.[3]

This document provides a comprehensive guide to a specific HPLC-UV method for the analysis of this compound. It outlines the chromatographic conditions, sample preparation, and a detailed protocol for method validation, covering specificity, linearity, accuracy, precision, and robustness.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point for its versatility in separating moderately polar compounds.[4]

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Ammonium acetate, analytical grade

    • Glacial acetic acid, analytical grade

    • Purified water (e.g., Milli-Q or equivalent)

    • This compound reference standard of known purity.

Chromatographic Conditions

The selection of chromatographic parameters is based on the chemical properties of this compound, which contains both a hydrophobic aromatic ring and a polar piperidine group. A reversed-phase method is chosen for its ability to retain and separate such compounds.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.01 M Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.04060
20.19010
25.09010
  • Rationale for Parameter Selection:

    • Mobile Phase: An ammonium acetate buffer is chosen to maintain a consistent pH and improve peak shape, especially for the basic piperidine moiety. A pH of 4.5 ensures the piperidine nitrogen is protonated, enhancing its interaction with the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC.

    • Detection Wavelength: The benzoate chromophore is expected to have a strong UV absorbance around 230 nm. This wavelength is selected to provide good sensitivity for the main component and potential impurities.[5]

    • Gradient Elution: A gradient is employed to ensure the elution of compounds with a range of polarities within a reasonable timeframe, providing good resolution between the main peak and any impurities.

Preparation of Solutions
  • Mobile Phase A (0.01 M Ammonium Acetate, pH 4.5): Dissolve 0.77 g of ammonium acetate in 1 L of purified water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio is recommended as the diluent to ensure sample compatibility with the initial mobile phase conditions.

  • Standard Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the Standard Solution.

Method Validation Protocol

A comprehensive validation of the analytical method should be performed to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[2][6][7]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_execution Execution & Reporting Prep Method Development & Optimization Protocol Write Validation Protocol Prep->Protocol Specificity Specificity Protocol->Specificity defines criteria Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Robustness Robustness Protocol->Robustness LLOQ Limit of Quantitation Protocol->LLOQ Execute Execute Validation Experiments Specificity->Execute Linearity->Execute Accuracy->Execute Precision->Execute Robustness->Execute LLOQ->Execute Report Generate Validation Report Execute->Report

Figure 1: A generalized workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to demonstrate that no interfering peaks are present at the retention time of the main analyte.

    • Inject the standard solution and the sample solution.

    • If available, inject solutions of known impurities to determine their retention times relative to the main peak.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products and demonstrate that they are resolved from the main peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

    • Inject each solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Determine the linearity by calculating the correlation coefficient (r), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol:

    • Prepare spiked samples by adding known amounts of the reference standard to a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery.

LevelAcceptance Criteria for Recovery
80% 98.0% - 102.0%
100% 98.0% - 102.0%
120% 98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate injections of the sample solution at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: RSD ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Introduce small variations to the chromatographic conditions, one at a time.

    • Analyze the standard solution under each varied condition.

    • Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase pH ± 0.2 units
Mobile Phase Composition ± 2% absolute change in the organic modifier
  • Acceptance Criteria: System suitability parameters should remain within the defined limits for each condition.

System Suitability

Before conducting any sample analysis, the suitability of the chromatographic system must be verified.

  • Protocol:

    • Inject the standard solution five times.

    • Calculate the mean and RSD for the peak area and retention time.

    • Determine the tailing factor and the number of theoretical plates for the main peak.

ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the purity assessment of this compound (CAS 936128-98-2). The detailed validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended purpose in a quality control environment. The method is specific, linear, accurate, and precise, making it a valuable tool for ensuring the quality and consistency of this compound in pharmaceutical development and manufacturing.

References

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride: A Strategic Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals, including several blockbuster drugs.[1][2] Its prevalence is due to its ability to serve as a versatile building block that can improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] This guide focuses on Methyl 3-(4-piperidinyloxy)benzoate hydrochloride, a key chemical intermediate that provides researchers with a strategic entry point into novel piperidine-based therapeutics. We will explore its properties, outline detailed protocols for its derivatization, and explain the scientific rationale behind the procedural steps, with a focus on its application in synthesizing precursors for multireceptor antipsychotic agents.[5][6]

Introduction: The Strategic Value of the Piperidine Scaffold

Piperidine and its derivatives are fundamental heterocyclic systems in drug development, contributing to medications for a wide array of conditions, from neurological disorders to cardiovascular diseases.[3][7] The six-membered nitrogenous ring is not merely a passive linker but an active pharmacophoric element that can:

  • Modulate Physicochemical Properties: The nitrogen atom provides a basic handle to tune properties like solubility and pKa.[4]

  • Enhance Biological Activity: The rigid, chair-like conformation of the piperidine ring can orient substituents in precise three-dimensional space to optimize interactions with biological targets like receptors and enzymes.[3][4]

  • Improve Pharmacokinetics: Incorporation of the piperidine motif can enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound is a particularly valuable intermediate. It features a secondary amine on the piperidine ring, which serves as a primary site for synthetic modification, and a methyl ester on the phenyl ring, which acts as a secondary, orthogonal functional handle for later-stage diversification. This dual functionality allows for the systematic exploration of chemical space around a core scaffold.

Physicochemical & Safety Profile

Accurate knowledge of a chemical's properties and handling requirements is a prerequisite for its effective and safe use in any research setting.

Physical and Chemical Properties
PropertyValueSource
CAS Number 936128-98-2[8][9]
Molecular Formula C₁₃H₁₈ClNO₃[8][10]
Molecular Weight 271.74 g/mol [8]
Appearance White to off-white solid[11]
Storage Temperature Store at Room Temperature[8][11]
Safety and Handling

As with any chemical intermediate, proper safety protocols must be observed.

  • Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13][14]

  • Handling Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[12][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Core Application: N-Alkylation for Scaffold Diversification

The most direct and powerful application of this intermediate is the functionalization of the secondary amine on the piperidine ring. N-alkylation is a robust and well-established method for attaching a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).[16][17]

General Reaction Principle

The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The piperidine nitrogen, a secondary amine, acts as the nucleophile. To facilitate the reaction, a base is required to deprotonate the hydrochloride salt and the subsequent ammonium salt formed during the reaction, regenerating the free, nucleophilic amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Intermediate & Base in Solvent add_reagent Add Alkylating Agent (R-X) start->add_reagent Anhydrous Conditions react Heat & Stir (Monitor by TLC) add_reagent->react Controlled Temp. quench Quench & Extract react->quench Reaction Complete purify Purify via Chromatography quench->purify end Isolated Product purify->end

Caption: High-level workflow for a typical N-alkylation reaction.

Detailed Protocol: General N-Alkylation

This protocol provides a robust starting point for the N-alkylation of this compound with various alkyl halides.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, butyl iodide) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the alkylating agent (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Heat the reaction mixture to a temperature between 60-80 °C.

    • Scientist's Note: The optimal temperature may vary depending on the reactivity of the alkylating agent. Less reactive halides may require higher temperatures or longer reaction times.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash them sequentially with deionized water and then with brine.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product using flash column chromatography on silica gel to obtain the pure N-alkylated derivative.

Rationale for Key Steps:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the introduction of water, which can hydrolyze the ester or react with more sensitive alkylating agents.

  • Base Selection: Potassium carbonate is a mild, inexpensive, and effective base for this transformation. It neutralizes the hydrochloride salt and the H-X acid formed during the reaction, ensuring the piperidine nitrogen remains nucleophilic.[17][18]

  • Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction kinetics.[19]

Application Example: Synthesis of an Antipsychotic Precursor

Piperidine derivatives are integral to many atypical antipsychotics that target dopamine D₂ and serotonin 5-HT₂ₐ receptors.[5][20][21] We can apply the general N-alkylation protocol to synthesize a key precursor for such a compound. Let's target the synthesis of Methyl 3-{[1-(4-fluorobenzyl)piperidin-4-yl]oxy}benzoate , a scaffold representing a common pharmacophore in neuroleptic agents.

// Reactants reactant1 [label=<

Methyl 3-(4-piperidinyloxy)benzoate HCl

];

reactant2 [label=<

4-Fluorobenzyl bromide

];

// Product product [label=<

Methyl 3-{[1-(4-fluorobenzyl)piperidin-4-yl]oxy}benzoate

];

// Reaction arrow and conditions plus [label="+", fontsize=24];

reactant1 -> plus [style=invis]; plus -> reactant2 [style=invis];

{rank=same; reactant1; plus; reactant2}

reactant2 -> product [label=" K₂CO₃, DMF\n 70 °C, 6h"]; }

Caption: N-alkylation to form a key antipsychotic precursor.

This product now contains the core structure that can be further modified. For instance, the methyl ester can be hydrolyzed (saponified) to the corresponding carboxylic acid. This acid can then be coupled with various amines to complete the synthesis of a final drug candidate, demonstrating the power of this intermediate as a versatile platform.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. A multi-technique approach is recommended.

TechniquePurposeExpected Observations for N-Alkylated Product
TLC Reaction monitoring & purity checkA new spot with a different Rf value compared to the starting material. A single spot after purification indicates high purity.[22]
HPLC Quantitative analysis & purity determinationA single major peak at a characteristic retention time under specific column and mobile phase conditions.[23][24]
¹H NMR Structural confirmationDisappearance of the N-H proton signal. Appearance of new signals corresponding to the added alkyl group (e.g., benzylic CH₂ protons around 3.5-4.5 ppm).[23]
Mass Spec Molecular weight confirmationA molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.

Conclusion

This compound is more than just a chemical; it is a strategic tool for drug discovery. Its pre-built, dual-functional scaffold allows researchers to efficiently synthesize diverse libraries of novel compounds. The straightforward N-alkylation chemistry, detailed in this guide, provides a reliable and versatile method for introducing molecular complexity. By leveraging this intermediate, scientists can accelerate the development of next-generation therapeutics, particularly in areas like CNS disorders where the piperidine motif has proven to be exceptionally valuable.

References

Handling and storage procedures for "Methyl 3-(piperidin-4-yloxy)benzoate HCl"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and storage of "Methyl 3-(piperidin-4-yloxy)benzoate HCl".

Application Notes & Protocols for Methyl 3-(piperidin-4-yloxy)benzoate HCl

**Abstract

This document provides a comprehensive guide to the handling, storage, and preliminary experimental procedures for Methyl 3-(piperidin-4-yloxy)benzoate HCl (CAS No. 936128-98-2). As a novel compound primarily used in research and development, its toxicological and physicochemical properties are not yet fully characterized. Therefore, this guide emphasizes a cautious and systematic approach to its use, grounding its recommendations in established laboratory safety principles and best practices for handling uncharacterized research chemicals. The protocols outlined are designed to be self-validating, enabling researchers to determine key experimental parameters like solubility and stock solution stability in their own systems.

Introduction and Compound Profile

Methyl 3-(piperidin-4-yloxy)benzoate HCl is a heterocyclic compound that holds potential as a building block or intermediate in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked via an ether to a methyl benzoate group, makes it a candidate for developing novel therapeutic agents. Given its status as a research chemical, it is imperative that all handling and experimental work be conducted with a thorough understanding of its known properties and with stringent safety measures in place.

The hydrochloride salt form is intended to improve solubility and stability compared to the free base. However, empirical validation of these properties is a critical first step in any research endeavor.

Chemical and Physical Properties

A summary of the known properties of Methyl 3-(piperidin-4-yloxy)benzoate HCl is presented in the table below. This data has been aggregated from supplier information and chemical databases.

PropertyValueSource
CAS Number 936128-98-2[1]
Molecular Formula C₁₃H₁₈ClNO₃[1]
Molecular Weight 271.74 g/mol [1]
Appearance White solid[1]
Storage Temperature Room Temperature[1]
Health Hazards Not fully investigated[2]
Known Acute Effects May cause irritation; may be harmful if ingested or inhaled.[2]

Safety, Handling, and Personal Protective Equipment (PPE)

The causality behind the stringent handling procedures described below is rooted in the "precautionary principle." Since the full toxicological profile of Methyl 3-(piperidin-4-yloxy)benzoate HCl is unknown, we must assume it is potentially hazardous and handle it accordingly to minimize exposure.[2]

Engineering Controls

The primary line of defense against exposure is the use of proper engineering controls.

  • Chemical Fume Hood: All weighing, reconstitution, and aliquotting of the solid compound or its solutions must be performed inside a certified chemical fume hood.[2] This is crucial to prevent the inhalation of fine powder or aerosols.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory. The workflow for donning and doffing PPE should be strictly followed to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required if there is a risk of generating significant dust outside of a hood.

Storage and Stability

Proper storage is critical to ensure the long-term integrity and purity of the compound.

  • Container: Keep the compound in its original, tightly sealed container to protect it from moisture and light.[2]

  • Temperature: Store the container in a cool, dry, and well-ventilated place at room temperature.[1][2] Avoid areas with significant temperature fluctuations.

  • Incompatibilities: While specific incompatibility data is not available, as a general precaution, store this compound away from strong oxidizing agents.

  • Solutions: The stability of this compound in various solvents has not been determined. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes, stored at -20°C or -80°C, and protected from light. A small-scale stability test should be performed before storing large quantities of solution.

Emergency and Spill Procedures

A proactive emergency plan is essential for safe laboratory operations.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release (Spill) Protocol

The following diagram outlines the logical flow for responding to a spill.

Spill_Response_Flowchart Start Spill Detected Alert Alert personnel in the area and evacuate if necessary Start->Alert PPE Don appropriate PPE (gloves, goggles, lab coat) Alert->PPE Contain Cover spill with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully scoop up material into a labeled waste container Contain->Collect Clean Clean the spill area with a suitable decontaminating solution Collect->Clean Dispose Dispose of waste according to institutional guidelines Clean->Dispose End Spill Response Complete Dispose->End

Caption: Workflow for Accidental Spill Response.

In the event of a spill, do not panic. Wear appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area. Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2] Scoop the material into a clearly labeled, sealable container for hazardous waste disposal. Clean the affected area thoroughly.

Experimental Protocols

The following protocols provide a framework for the initial characterization and use of Methyl 3-(piperidin-4-yloxy)benzoate HCl.

Protocol 1: Preliminary Solubility Assessment

Objective: To determine suitable solvents for preparing stock solutions. This protocol uses a small-scale, systematic approach to conserve the compound while gathering essential data.

Materials:

  • Methyl 3-(piperidin-4-yloxy)benzoate HCl

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

  • Various solvents (e.g., deionized water, PBS, DMSO, Ethanol)

Procedure:

  • Preparation: In a chemical fume hood, weigh out approximately 1-2 mg of the compound into several separate, small glass vials. Record the exact mass for each vial.

  • Solvent Addition (Initial): To the first vial, add a calculated volume of the first solvent (e.g., DMSO) to target a high concentration (e.g., 10 mM or 50 mM).

  • Dissolution Attempt: Vigorously vortex the vial for 30 seconds. If the solid does not dissolve, sonicate for 5-10 minutes.

  • Observation: Visually inspect the solution against a dark background. If the solution is clear with no visible particulates, the compound is considered soluble at that concentration.

  • Serial Dilution (If Insoluble): If the compound is not fully soluble, add an additional, precise volume of solvent to dilute the concentration (e.g., to 5 mM, then 1 mM). Repeat steps 3 and 4 at each dilution until solubility is achieved.

  • Testing Other Solvents: Repeat steps 2-5 for each solvent to be tested. It is common to find high solubility in organic solvents like DMSO and lower solubility in aqueous buffers.

  • Documentation: Record the final concentration at which the compound is fully soluble for each solvent tested. This will be your maximum stock concentration.

Protocol 2: Preparation of a Working Stock Solution

Objective: To accurately prepare a stock solution for use in experiments, based on the findings from Protocol 1.

Procedure:

  • Calculation: Based on the desired concentration and volume, calculate the required mass of Methyl 3-(piperidin-4-yloxy)benzoate HCl.

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of the compound into an appropriate container (e.g., a conical tube or amber glass vial).

  • Solubilization: Add slightly less than the final desired volume of the chosen solvent (e.g., add 800 µL of DMSO for a final volume of 1 mL).

  • Dissolution: Cap the container securely and vortex or sonicate until all the solid is completely dissolved, as confirmed visually.

  • Final Volume Adjustment: Once dissolved, add the remaining solvent to reach the final desired volume and mix thoroughly by inversion.

  • Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date, and your initials. Store as determined by your stability assessments (see Section 3).

Conclusion

Methyl 3-(piperidin-4-yloxy)benzoate HCl is a valuable research tool. Adherence to the rigorous safety, handling, and storage procedures outlined in this document is paramount to ensuring both user safety and the integrity of experimental results. The provided protocols offer a systematic foundation for incorporating this novel compound into your research workflows.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve your synthetic yield and purity.

Introduction

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical agents. The core of this synthesis involves the formation of an aryl ether linkage, typically followed by the removal of a protecting group and salt formation. Success in this synthesis hinges on careful control of reaction conditions to maximize the desired product and minimize side reactions. This guide will walk you through common challenges and provide solutions grounded in established chemical principles.

The overall synthetic strategy generally involves two key stages:

  • Ether Formation: Coupling of a protected 4-hydroxypiperidine derivative with a methyl 3-hydroxybenzoate precursor.

  • Deprotection and Salt Formation: Removal of the protecting group from the piperidine nitrogen and subsequent formation of the hydrochloride salt.

This guide will focus on a common and effective route: the Williamson ether synthesis using N-Boc-4-hydroxypiperidine, followed by acidic deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and reliable route involves a two-step process:

  • Williamson Ether Synthesis: Reaction of N-Boc-4-hydroxypiperidine with methyl 3-hydroxybenzoate in the presence of a base. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines.[1][2]

  • Boc Deprotection and Salt Formation: The Boc group is removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.[3][4][5][6]

Q2: Why is a protecting group on the piperidine nitrogen necessary?

The piperidine nitrogen is a nucleophile and can compete with the hydroxyl group in the ether formation step, leading to undesired N-alkylation products. The Boc group protects the nitrogen, ensuring that the reaction occurs selectively at the hydroxyl group.[2]

Q3: What are the key considerations for the Williamson ether synthesis step?

The Williamson ether synthesis is an S_N2 reaction.[7][8][9] Key factors for success include:

  • Choice of Base: A non-nucleophilic base is crucial to deprotonate the phenol without interfering with the reaction. Potassium carbonate is a common choice for aryl ether synthesis.[10]

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is preferred as it solvates the cation, leaving a more reactive "naked" alkoxide nucleophile.[7][11]

  • Temperature: The reaction is typically conducted at elevated temperatures (50-100 °C) to drive the reaction to completion.[7][11]

Q4: What are the common side reactions in the Williamson ether synthesis for this molecule?

The primary competing reaction is elimination, although this is less of a concern with an aryl ether synthesis. A more relevant side reaction for aryloxides is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen.[7][10]

Q5: What are the best conditions for Boc deprotection?

The Boc group is readily cleaved under acidic conditions.[3][5] Common reagents include:

  • Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] Using HCl is advantageous as it directly yields the desired hydrochloride salt.

Q6: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of starting materials and the formation of the product in both the ether synthesis and deprotection steps.[1][11] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[12]

Troubleshooting Guide

Problem 1: Low Yield in the Williamson Ether Synthesis Step

Possible Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Incomplete Deprotonation of Phenol The phenolic hydroxyl group of methyl 3-hydroxybenzoate must be deprotonated to form the nucleophilic phenoxide. Ensure you are using a sufficiently strong and non-nucleophilic base. Consider switching to a stronger base like potassium carbonate or cesium carbonate.[10] Use at least stoichiometric amounts of the base.
Moisture in the Reaction The Williamson ether synthesis is sensitive to moisture, which can quench the base and hydrolyze the starting materials.[11] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Poor Reagent Quality Impure starting materials can introduce side reactions or inhibit the desired reaction. Use freshly purified reagents if possible. Check the purity of your N-Boc-4-hydroxypiperidine and methyl 3-hydroxybenzoate.
Suboptimal Reaction Temperature While higher temperatures can increase the reaction rate, excessively high temperatures might lead to decomposition. A typical range is 50-100 °C.[7][11] It's advisable to start at a lower temperature and gradually increase it while monitoring the reaction.
Incorrect Solvent Choice Polar aprotic solvents like DMF and acetonitrile are ideal.[7][11] Protic solvents can solvate the nucleophile, reducing its reactivity.

Troubleshooting Workflow for Low Yield in Ether Synthesis

G start Low Yield Observed reagents Verify Reagent Purity and Anhydrous Conditions start->reagents reagents->reagents base Assess Base Activity and Stoichiometry reagents->base Reagents OK base->base conditions Optimize Reaction Conditions (Temperature & Time) base->conditions Base OK solvent Evaluate Solvent Choice conditions->solvent Conditions Optimized ptc Consider Phase Transfer Catalysis solvent->ptc Solvent Appropriate success Improved Yield ptc->success Yield Improved

Caption: A logical workflow for troubleshooting low yields in the Williamson ether synthesis step.

Problem 2: Incomplete Boc Deprotection

Possible Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Insufficient Acid The deprotection of the Boc group is an acid-catalyzed hydrolysis.[3][5] Ensure a sufficient excess of acid is used to drive the reaction to completion and neutralize the resulting amine.
Reaction Time Too Short While often fast, the reaction may require several hours to go to completion at room temperature. Monitor the reaction by TLC until the starting material is no longer visible.
Inappropriate Solvent The choice of solvent can affect the reaction rate. Solvents like methanol, dioxane, or dichloromethane are commonly used.[5]
Problem 3: Formation of Impurities

Possible Causes & Solutions

Impurity Potential Cause & Identification Solution
Unreacted Starting Materials Incomplete reaction in either step. Can be identified by TLC or HPLC.Re-run the reaction under optimized conditions (e.g., longer reaction time, higher temperature, more reagent).
C-Alkylated Product Alkylation on the aromatic ring instead of the oxygen. This is a common side reaction with phenoxides.[7][10]Optimize reaction conditions to favor O-alkylation, such as using a less polar solvent or a different counter-ion for the phenoxide.
tert-Butyl Adducts During Boc deprotection, the generated tert-butyl cation can alkylate nucleophilic sites on the molecule.[13]Use a scavenger like anisole or thioanisole during the deprotection step to trap the tert-butyl cation.[3]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate

Materials:

  • Methyl 3-hydroxybenzoate

  • N-Boc-4-hydroxypiperidine[1]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyl 3-hydroxybenzoate (1.0 eq), N-Boc-4-hydroxypiperidine (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection and Hydrochloride Salt Formation

Materials:

  • Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Deprotection Mechanism

G Boc_amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_amine->Protonation + H+ Carbocation Formation of tert-butyl cation and Carbamic Acid Protonation->Carbocation Cleavage Decomposition Decomposition of Carbamic Acid Carbocation->Decomposition Spontaneous Free_amine Free Amine Decomposition->Free_amine - CO2 Salt Amine Salt (Hydrochloride) Free_amine->Salt + HCl

Caption: Mechanism of acidic Boc deprotection.[3][6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

Base Solvent Temperature (°C) Typical Yield (%) Key Considerations
K₂CO₃DMF80-9070-85Standard, cost-effective conditions.
Cs₂CO₃Acetonitrile70-8080-95Milder conditions, higher yield, but more expensive.
NaHTHF60-7065-80Strong base, requires strictly anhydrous conditions.[14]

Table 2: Comparison of Deprotection Reagents

Reagent Solvent Temperature Typical Reaction Time Advantages/Disadvantages
4M HCl in DioxaneDioxane/Methanol0 °C to RT1-3 hoursDirectly forms the hydrochloride salt.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT30 min - 2 hoursFast and efficient, but requires a separate salt formation step.

References

Technical Support Center: Purification of Methyl 3-(piperidin-4-yloxy)benzoate HCl

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for Methyl 3-(piperidin-4-yloxy)benzoate HCl (CAS 936128-98-2).[1][2] This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this molecule. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.

The core challenge with this molecule stems from its dual nature: it is a hydrochloride salt of a basic piperidine ring, making it highly polar and water-soluble, while also containing a methyl benzoate group, which is susceptible to hydrolysis.[3][4] This guide is structured to address the most common issues arising from this unique chemical structure.

Frequently Asked Questions (FAQs)

This section addresses common initial hurdles encountered during the purification process.

Q1: My crude product is an oil or a sticky solid that refuses to crystallize. What is the first thing I should try?

A1: This is a very common issue with hydrochloride salts, which can be hygroscopic or form oils due to residual solvents or impurities. The first and simplest technique to try is trituration .

  • Causality: Trituration uses a solvent in which your product is poorly soluble but the impurities are soluble. The mechanical action of stirring or grinding in this solvent washes away impurities and can induce crystallization by providing the necessary energy for lattice formation.

  • Quick Protocol:

    • Place your crude oil/solid in a flask.

    • Add a small volume of a non-polar solvent like diethyl ether, hexane, or ethyl acetate.[5] Many highly polar hydrochloride salts are insoluble in these solvents.[5]

    • Stir vigorously with a spatula or magnetic stirrer for 15-30 minutes.

    • If a solid forms, filter it, wash with a small amount of the cold trituration solvent, and dry under vacuum.

Q2: I'm trying to run a TLC on my compound, but it's just streaking from the baseline. How can I get a clean spot?

A2: Streaking on a silica gel TLC plate is a classic sign of a compound that is too polar for the mobile phase and is interacting very strongly with the acidic silica stationary phase.[6]

  • Causality: The protonated piperidine nitrogen (R₃NH⁺) creates a highly polar cation that binds ionically to the deprotonated silanol groups (Si-O⁻) on the silica surface.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Add methanol (up to 10-15%) to your mobile phase (e.g., Dichloromethane/Methanol).[6]

    • Add a Basic Modifier: To compete with the analyte for binding sites and neutralize the silica surface, add a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.5-2%) to the mobile phase. A common system is DCM/MeOH/NH₃ (e.g., 90:10:1).

    • Consider Reverse-Phase TLC: If available, use a C18-functionalized TLC plate with a more polar mobile phase like Methanol/Water or Acetonitrile/Water.

Q3: Can I use standard silica gel column chromatography to purify this compound?

A3: It is challenging but not impossible. Due to the high polarity of the hydrochloride salt, the compound will likely have very low mobility on the column and exhibit significant tailing, leading to poor separation and recovery.[6]

  • Expert Recommendation: Direct chromatography of the HCl salt on standard silica is generally not recommended as a first approach. If you must use chromatography, consider the following:

    • Neutralize First: Convert the HCl salt back to the free base using a mild base (e.g., saturated aq. NaHCO₃), extract with an organic solvent, dry, and then chromatograph the less polar free base. You can reform the HCl salt after purification.

    • Use a Modified Mobile Phase: As with TLC, a mobile phase containing methanol and a basic modifier like triethylamine is essential.[7]

    • Alternative Stationary Phases: Consider using alumina (neutral or basic) or reverse-phase silica (C18) for better results.[5] Supercritical Fluid Chromatography (SFC) is also an excellent, though less common, technique for purifying polar salts.[8]

Q4: After my aqueous workup, my NMR/HPLC shows a new peak corresponding to 3-(piperidin-4-yloxy)benzoic acid. What happened?

A4: This indicates that the methyl ester has been hydrolyzed.

  • Causality: The ester functional group is susceptible to hydrolysis under either strongly acidic or, more commonly, basic conditions.[3][4] If your workup involved prolonged exposure to a strong base (like NaOH or KOH) or even a weaker base at elevated temperatures, saponification (base-mediated hydrolysis) of the ester can occur.

  • Prevention:

    • Use mild inorganic bases for extractions, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

    • Keep the workup temperature low (e.g., use an ice bath).

    • Minimize the time the compound spends in aqueous basic solutions.

In-Depth Troubleshooting Guides

Guide 1: Dealing with Persistent Non-Basic Impurities

If simple trituration or recrystallization fails to remove impurities, a pH-based extraction workflow can be highly effective, provided the impurities do not have a basic nitrogen atom.

  • Expertise & Experience: This technique leverages the basicity of the piperidine nitrogen. By converting our desired compound between its charged (HCl salt) and neutral (free base) forms, we can move it between aqueous and organic layers, leaving neutral or acidic impurities behind.

G start Crude HCl Salt (Dissolved in DCM/EtOAc) wash1 Wash with Water (Removes highly polar impurities) start->wash1 basify Wash with aq. NaHCO₃ (Converts product to free base) wash1->basify Aqueous layer discarded extract Separate Layers (Product is now in organic layer) basify->extract Aqueous layer discarded wash2 Wash Organic Layer with Brine (Removes residual water) extract->wash2 dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash2->dry Aqueous layer discarded evap Evaporate Solvent (Yields purified free base) dry->evap reform Reform HCl Salt (Dissolve in Ether, add HCl in Ether) evap->reform isolate Filter & Dry (Pure HCl Salt) reform->isolate

Caption: Workflow for purification via pH-based extraction.

  • Dissolution: Dissolve the crude Methyl 3-(piperidin-4-yloxy)benzoate HCl in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Initial Wash (Optional): Wash the organic solution with a small amount of water to remove any highly water-soluble, non-basic impurities. Discard the aqueous layer.

  • Basification & Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the piperidinium chloride, converting it to the free base, which is much more soluble in the organic layer. Neutral and acidic impurities will either remain in the organic layer or be extracted into the aqueous layer as salts, respectively.

  • Separation: Separate the layers. The purified free base of your compound is now in the organic layer.

  • Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation of Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified free base, which may be an oil or solid.

  • Salt Reformation: To recover the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether or EtOAc. Add a stoichiometric amount of HCl (a solution of HCl in ether or dioxane is commonly used) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Final Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Guide 2: Optimizing Recrystallization for High Purity

Recrystallization is a powerful technique for achieving high purity, but finding the right solvent system is critical. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Trustworthiness: A self-validating recrystallization protocol involves a systematic solvent screening process to identify the optimal conditions empirically.

The table below summarizes common solvents and their likely utility for recrystallizing a polar salt like Methyl 3-(piperidin-4-yloxy)benzoate HCl.

Solvent ClassExample(s)Expected Solubility of HCl SaltPotential Use
Polar Protic Methanol, EthanolHigh, even when coldGood "solvent" in a mixed-solvent system
Polar Aprotic Acetone, AcetonitrileModerate to LowGood single solvent or "anti-solvent"
Ethers Diethyl Ether, MTBEVery LowExcellent "anti-solvent" or trituration solvent[5]
Esters Ethyl AcetateLowGood trituration or recrystallization solvent
Hydrocarbons Hexane, HeptaneInsolubleUseful as an anti-solvent
  • Small-Scale Tests: In separate test tubes, place ~20-30 mg of your crude material.

  • Single Solvent Screening:

    • To each tube, add a different solvent (e.g., isopropanol, acetone, ethyl acetate) dropwise at room temperature. Note solubility.

    • If insoluble, heat the solvent to boiling. If the compound dissolves, it's a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

  • Mixed-Solvent Screening (Anti-Solvent Method):

    • Dissolve the compound in a minimum amount of a hot "good" solvent where it is very soluble (e.g., Methanol or Ethanol).[5][9]

    • While the solution is still warm, add a "bad" or "anti-solvent" (e.g., Diethyl Ether, Hexane) dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form.

G cluster_selection Solvent System Selection cluster_crystallization Crystallization Process cluster_isolation Isolation s1 Dissolve crude solid in minimum hot 'Solvent A' s2 Add 'Anti-Solvent B' dropwise until cloudy s3 Add 1-2 drops 'Solvent A' to clarify c1 Allow to cool slowly to room temperature s3->c1 c2 Cool in ice bath to maximize crystal yield i1 Collect crystals by vacuum filtration c2->i1 i2 Wash with cold 'Anti-Solvent B' i3 Dry crystals under vacuum

Caption: Workflow for anti-solvent recrystallization.

Purity Assessment

Always validate the success of your purification using appropriate analytical techniques.

  • HPLC (High-Performance Liquid Chromatography): The gold standard for purity assessment. Use a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water containing a modifier like 0.1% TFA or formic acid to ensure good peak shape. For challenging separations, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.[7][10]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of impurities if their signals are resolved from the main compound peaks. Integrating impurity peaks relative to the product peaks can give a semi-quantitative estimate of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the mass of the main component and any impurities, which can help in diagnosing the source of the impurity (e.g., unreacted starting material, hydrolysis product).[11]

By methodically applying these principles and protocols, you can overcome the common challenges associated with the purification of Methyl 3-(piperidin-4-yloxy)benzoate HCl and obtain a product of high purity suitable for your research and development needs.

References

Common side products in the synthesis of piperidinyloxy benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of piperidinyloxy benzoates. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these valuable compounds, with a focus on identifying and mitigating the formation of common side products.

Introduction

The synthesis of piperidinyloxy benzoates, typically through the esterification of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO) with a benzoic acid derivative, is a cornerstone reaction for creating spin-labeled molecules and other specialized chemical entities.[1] The most common and effective method for this transformation is the Steglich esterification, which utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[2] While this method is robust, it is not without its challenges. The formation of specific side products can complicate purification, reduce yields, and lead to ambiguous analytical results.

This guide provides a comprehensive overview of the common side products, their mechanisms of formation, and practical, field-proven strategies for their detection, prevention, and removal.

Core Synthesis Protocol: Steglich Esterification of 4-hydroxy-TEMPO

A general protocol for the synthesis of a piperidinyloxy benzoate is provided below. This serves as a baseline from which we will discuss potential issues and troubleshooting strategies.

Materials:

  • 4-hydroxy-TEMPO

  • Substituted benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the benzoic acid derivative (1.0 eq), 4-hydroxy-TEMPO (1.1 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM under an inert atmosphere, add EDC (1.2 eq) or DCC (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with the appropriate work-up and purification protocol as detailed in the troubleshooting sections.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your synthesis, presented in a question-and-answer format.

FAQ 1: My reaction is complete, but I see multiple spots on my TLC plate. What are the likely side products?

This is the most common issue encountered. The primary side products in a Steglich esterification are the N-acylurea and the urea byproduct from the coupling agent.

  • Urea Byproduct: If you are using DCC, the byproduct is N,N'-dicyclohexylurea (DCU), which is often insoluble in many organic solvents and may precipitate from the reaction mixture. If you are using EDC, the corresponding urea is water-soluble, which simplifies its removal.[3]

  • N-Acylurea: This is a significant byproduct that forms from a 1,3-rearrangement of the O-acylisourea intermediate.[2][3] This side reaction is more prevalent with sterically hindered alcohols or when the esterification reaction is slow.[3]

Visualizing Side Products on TLC:

CompoundUV Active?Common Stains for VisualizationNotes
Piperidinyloxy Benzoate (Product) Yes (if benzoate is aromatic)Potassium Permanganate, IodineThe product is a radical and will appear as a bright orange/red compound.
4-hydroxy-TEMPO NoPotassium Permanganate, IodineWill appear as a colored spot.
Benzoic Acid Yes (if aromatic)Bromocresol GreenWill appear as a yellow spot on a blue background.
DCU / EDC-urea NoPhosphomolybdic acid (PMA), Ceric Ammonium Molybdate (CAM)These ureas are not UV active. Staining is necessary for visualization.[1][4][5]
N-Acylurea Yes (if acyl group is aromatic)Potassium PermanganateCan often be visualized with UV if the acyl group has a chromophore.

Troubleshooting Workflow for Side Product Identification

troubleshooting_workflow start Multiple Spots on TLC uv_active UV Active Spot? start->uv_active stain Stain TLC Plate start->stain product Desired Product (Piperidinyloxy Benzoate) uv_active->product Yes sm_acid Unreacted Benzoic Acid uv_active->sm_acid Yes n_acylurea N-Acylurea Byproduct uv_active->n_acylurea Yes uv_inactive UV Inactive Spot? stain->uv_inactive urea Urea Byproduct (DCU or EDC-urea) uv_inactive->urea Yes sm_tempo Unreacted 4-hydroxy-TEMPO uv_inactive->sm_tempo Yes

Figure 1: Troubleshooting workflow for identifying spots on a TLC plate.
FAQ 2: How can I prevent the formation of N-acylurea?

The formation of N-acylurea is a common pitfall, but it can be minimized with careful control of the reaction conditions.

  • Order of Reagent Addition: The most effective way to suppress N-acylurea formation is to add the carbodiimide (DCC or EDC) last to a mixture of the carboxylic acid, 4-hydroxy-TEMPO, and DMAP.[6] This ensures that the highly reactive O-acylisourea intermediate is quickly intercepted by the alcohol.

  • Use of DMAP: DMAP is crucial as it acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that does not undergo the rearrangement to N-acylurea.[2][3] Ensure that a catalytic amount (0.1-0.2 equivalents) is present.

  • Temperature Control: Running the reaction at a lower temperature (starting at 0 °C) can help to slow down the rate of the N-acylurea rearrangement relative to the desired esterification.

Reaction Pathway and Side Reaction

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction RCOOH Benzoic Acid O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + DCC/EDC DCC DCC/EDC Acyl_DMAP Acylpyridinium Intermediate O_acyl->Acyl_DMAP + DMAP DMAP DMAP Product Piperidinyloxy Benzoate Acyl_DMAP->Product + 4-hydroxy-TEMPO TEMPO_OH 4-hydroxy-TEMPO N_acylurea N-Acylurea O_acyl_side O-Acylisourea Intermediate O_acyl_side->N_acylurea 1,3-Rearrangement

Figure 2: Reaction pathway showing the desired esterification and the side reaction leading to N-acylurea.
FAQ 3: How do I remove the urea and N-acylurea byproducts during work-up?

The purification strategy depends on the coupling agent used (DCC or EDC).

If you used EDC:

The urea byproduct of EDC is water-soluble and can be removed with an aqueous work-up.

Protocol for EDC Work-up:

  • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with a dilute acid (e.g., 0.1 M HCl) to remove unreacted DMAP and the EDC-urea byproduct, followed by a saturated sodium bicarbonate solution to remove unreacted benzoic acid.[7]

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The remaining crude product, which may still contain N-acylurea, can then be purified by column chromatography.

If you used DCC:

The N,N'-dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents.

Protocol for DCC Work-up:

  • After the reaction is complete, cool the reaction mixture in an ice bath to further precipitate the DCU.

  • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU.

  • Concentrate the filtrate and redissolve in a minimal amount of a solvent in which DCU has low solubility (e.g., diethyl ether or cold DCM) and filter again if more DCU precipitates.

  • Proceed with an aqueous work-up as described for the EDC protocol to remove DMAP and unreacted acid.

  • Purify the crude product by column chromatography to separate the desired ester from any remaining DCU and the N-acylurea byproduct.

FAQ 4: My NMR spectrum is complex. How can I identify the impurities?

Careful analysis of your 1H NMR spectrum can help identify the common impurities.

Typical 1H NMR Chemical Shifts (in CDCl3):

CompoundKey Proton Signals (δ, ppm)MultiplicityNotes
Piperidinyloxy Benzoate (Product) 7.4-8.2MultipletsAromatic protons of the benzoate group. The piperidine protons will be broad due to the radical.
N,N'-Dicyclohexylurea (DCU) 3.3-3.4, 0.9-1.8MultipletsBroad multiplets for the cyclohexyl protons. The N-H proton may be a broad singlet around 5.5-5.6 ppm.[8][9][10]
N-Acyl-N,N'-diisopropylurea (from DIC) 6.5-6.8, 4.3-4.5, 3.7-3.9, 0.9-1.5d, m, m, dN-H proton (d), and two distinct isopropyl CH protons (m), and the methyl groups (d).
Unreacted Benzoic Acid 7.4-8.2, ~12Multiplets, broad singletAromatic protons and a very broad carboxylic acid proton.
Unreacted 4-hydroxy-TEMPO Broad signals-Protons will be significantly broadened due to the radical.
DMAP ~8.2, ~6.6, ~3.0Doublets, SingletAromatic protons and the dimethylamino singlet.
FAQ 5: I am concerned about the stability of my piperidinyloxy benzoate product. Can it decompose during work-up or storage?

Piperidinyloxy benzoates are generally stable compounds. However, there are a few points to consider:

  • Hydrolysis: Benzoate esters are relatively stable to neutral and mildly acidic conditions.[7] However, they can be hydrolyzed under strong basic conditions.[11][12] Therefore, prolonged exposure to strong bases during work-up should be avoided. A wash with a mild base like sodium bicarbonate is generally safe.[13]

  • Radical Stability: The TEMPO radical is very stable due to the steric hindrance provided by the four methyl groups.[14] It is unlikely to undergo significant decomposition under standard work-up and storage conditions. However, like all radicals, it can be sensitive to certain reactive species. It is good practice to store the final product in a cool, dark place.

Concluding Remarks

The synthesis of piperidinyloxy benzoates via Steglich esterification is a powerful and versatile method. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic endeavors. Careful attention to reaction setup, monitoring, and purification are key to obtaining high-purity materials for your research.

References

Technical Support Center: Optimization of N-Alkylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of piperidine derivatives. This powerful transformation is a cornerstone in the synthesis of countless pharmaceutical agents and bioactive molecules.[1] However, its apparent simplicity can often mask a range of challenges, from sluggish reactions to the formation of stubborn byproducts.

This guide is structured to provide immediate, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth troubleshooting guides, complete with mechanistic insights and detailed protocols to empower your research and development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when setting up or troubleshooting an N-alkylation reaction.

Q1: My N-alkylation of piperidine is sluggish or not proceeding at all. What are the first things I should check?

A1: A stalled N-alkylation reaction can typically be traced back to one of four key factors: insufficient basicity, a poor leaving group, steric hindrance, or a suboptimal solvent choice.[2]

  • Insufficient Basicity: The reaction between a piperidine and an alkyl halide generates an acid (e.g., HBr, HCl) which protonates the starting piperidine, rendering it non-nucleophilic and halting the reaction.[2][3] Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[2]

  • Poor Leaving Group: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group on your alkylating agent.[2] Solution: If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide will significantly accelerate the reaction.[2] The general reactivity trend is R-I > R-Br > R-OTs > R-Cl.

  • Steric Hindrance: Bulky groups on either the piperidine ring or the alkylating agent can impede the nucleophilic attack.[2] Solution: Increasing the reaction temperature can provide the necessary energy to overcome this activation barrier.[2]

  • Solvent Effects: The choice of solvent is critical. Solution: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred as they effectively solvate the transition state without interfering with the nucleophile.[2]

Q2: I'm observing a significant amount of a quaternary ammonium salt byproduct. How can I prevent this over-alkylation?

A2: This is a classic challenge in amine alkylation. The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[4][5][6]

  • Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump.[3] This maintains a low concentration of the electrophile, favoring mono-alkylation.[5]

  • Use a Bulky Base: A sterically hindered base like DIPEA can sometimes help mitigate over-alkylation.[3]

  • Alternative Methods: For particularly stubborn cases, consider switching to reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent. This method is highly effective at preventing over-alkylation.[5][6][7]

Q3: How do I choose the most appropriate base and solvent for my specific piperidine derivative?

A3: The optimal choice depends on the substrate's reactivity and steric properties. A general guideline is presented in the table below.

Substrate Characteristics Recommended Base Rationale Recommended Solvent Rationale
Un-hindered, Electronically Neutral Piperidine K₂CO₃, Cs₂CO₃Inexpensive and effective inorganic bases. Cesium carbonate can offer enhanced reactivity (the "cesium effect").[6]Acetonitrile (ACN), DMFPolar aprotic solvents that promote Sₙ2 kinetics.[2]
Sterically Hindered Piperidine NaH, KHMDSStrong, non-nucleophilic bases capable of deprotonating even hindered amines to form a more reactive amide anion.THF, DioxaneEthereal solvents are compatible with strong bases.
Piperidine with Acid-Sensitive Functional Groups NaHCO₃, K₃PO₄Milder bases that are less likely to induce side reactions with sensitive functionalities.ACN, AcetoneSolvents that offer good solubility for a range of substrates.
Low-Boiling Point Alkylating Agent DIPEA, Et₃NOrganic bases that are soluble and effective at lower temperatures.Dichloromethane (DCM), THFLower boiling point solvents suitable for reactions at or below room temperature.

Q4: Can I use alcohols as alkylating agents instead of alkyl halides?

A4: Yes, this is a greener and increasingly popular approach often referred to as the "Borrowing Hydrogen" (BH) methodology.[8][9] It typically involves a transition metal catalyst (e.g., based on Iridium, Ruthenium, or Palladium) that transiently oxidizes the alcohol to an aldehyde in situ.[10][11] The piperidine then forms an iminium ion with the aldehyde, which is subsequently reduced by the "borrowed" hydrogen from the catalyst to yield the N-alkylated product and water as the sole byproduct.[9][10] This method avoids the use of halide leaving groups and is highly atom-efficient.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides a more granular analysis of specific experimental failures and logical workflows to resolve them.

Problem: Persistently Low or No Product Yield

Even after addressing the basics from the FAQ section, a reaction may fail to yield the desired product. This situation calls for a systematic investigation of your reaction parameters.

Causality Analysis:

  • Reagent Integrity: Are your piperidine, alkylating agent, base, and solvent pure and anhydrous? Moisture can quench strong bases and compete with the amine nucleophile.

  • Reaction Temperature: Is the temperature appropriate for the reactivity of your specific substrates? Highly reactive electrophiles like benzyl bromide may react at room temperature, while less reactive ones like cyclohexyl bromide may require significant heating.

  • Base Strength & Solubility: Is your base strong enough to scavenge the generated acid effectively? Furthermore, is it soluble enough in your chosen solvent? An insoluble base may have limited effectiveness.

  • Catalytic Enhancement: Have you considered additives that can accelerate the reaction?

Troubleshooting Workflow:

The following decision tree provides a systematic approach to diagnosing and solving low-yield issues.

G start Low / No Yield Observed reagent_check Step 1: Verify Reagent Quality - Check purity (NMR/GC-MS) - Use anhydrous solvents - Use fresh base start->reagent_check conditions_check Step 2: Re-evaluate Reaction Conditions reagent_check->conditions_check Reagents OK base_solvent Step 2a: Optimize Base/Solvent - Switch to a stronger base (e.g., K2CO3 -> NaH) - Change to a more polar solvent (e.g., THF -> DMF) conditions_check->base_solvent temp_check Step 2b: Increase Temperature - Incrementally increase by 20 °C - Monitor for decomposition base_solvent->temp_check No Improvement additive_check Step 3: Consider Catalytic Additives temp_check->additive_check No Improvement ki_check Step 3a: Add Catalytic KI - For R-Cl or R-Br electrophiles - Finkelstein reaction generates more reactive R-I in situ additive_check->ki_check ptc_check Step 3b: Use a Phase-Transfer Catalyst - e.g., TBAB with K2CO3 - Useful for heterogeneous reactions ki_check->ptc_check No Improvement / Not Applicable alt_method Step 4: Alternative Methodologies - Reductive Amination - Borrowing Hydrogen ptc_check->alt_method No Improvement G sub Piperidine (R2NH) + Alkyl Halide (R'-X) prod Desired Product (R2NR') sub->prod Desired Sₙ2 Reaction quat Quaternary Salt Byproduct (R2NR'2+ X-) prod->quat Undesired Sₙ2 Reaction (Over-alkylation)

References

Technical Support Center: Vonoprazan (CAS 936128-98-2) Reaction Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for reactions involving Vonoprazan (CAS 936128-98-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this novel potassium-competitive acid blocker. The following question-and-answer-based troubleshooting guide is structured to provide not just solutions, but also the scientific reasoning behind them, empowering you to optimize your experimental outcomes.

Section 1: Synthesis and Reaction-Related Issues

This section addresses common hurdles encountered during the chemical synthesis of Vonoprazan. We will delve into issues related to yield, purity, and specific reaction steps.

Question 1: I am experiencing low yields in my Vonoprazan synthesis. What are the potential causes and how can I improve it?

Low yields in the synthesis of Vonoprazan can stem from several factors, often specific to the synthetic route being employed. Here’s a breakdown of common issues and their remedies:

  • Suboptimal Reaction Conditions: Each step in the synthesis of Vonoprazan has a unique set of optimal conditions. Deviation from these can significantly impact yield.

    • Temperature: For instance, in amide coupling steps, running the reaction at a slightly elevated temperature (e.g., 40-50°C) can sometimes overcome the activation energy barrier, especially for sterically hindered couplings. However, be mindful of potential side reactions at higher temperatures.

    • Reaction Time: Some reactions, particularly those involving sterically hindered molecules, are inherently slow. Ensure you are allowing sufficient reaction time and monitor the progress using techniques like TLC or HPLC.

    • Reagent Stoichiometry: The molar ratios of your reactants are critical. For example, in the reductive amination step to introduce the methylamine group, using an appropriate excess of methylamine and the reducing agent is crucial to drive the reaction to completion.[1]

  • Inefficient Reduction Step: Several synthetic routes for Vonoprazan involve the reduction of a functional group, such as an ester or a nitrile, to an aldehyde. This step is notoriously challenging to control.

    • Over-reduction: It is common for the aldehyde intermediate to be further reduced to the corresponding alcohol, a significant cause of yield loss.[2] To mitigate this, consider using a milder reducing agent or carefully controlling the reaction temperature and stoichiometry of the reducing agent.

    • Side Reactions with Nitriles: When reducing a cyano group, a common side reaction is its complete reduction to an amine instead of the desired aldehyde.[2] This can be minimized by choosing a suitable reducing system and optimizing the reaction conditions.

  • Poor Quality of Starting Materials and Reagents: The purity of your starting materials and reagents is paramount. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product. Always use high-purity, well-characterized starting materials.

  • Catalyst Deactivation (for catalyst-based reactions): If your synthesis involves a catalytic step, such as a Suzuki coupling, catalyst deactivation can be a major issue. This can be caused by impurities in the reaction mixture or by the reaction conditions themselves.

Question 2: I am observing significant impurity formation in my reaction mixture. How can I identify and minimize these impurities?

Impurity formation is a common challenge in multi-step organic syntheses. In the case of Vonoprazan, impurities can arise from starting materials, intermediates, byproducts, and degradation products.[]

  • Common Impurities and Their Sources:

    • Isomeric Impurities: These are common types of impurities in Vonoprazan synthesis.[]

    • Unreacted Starting Materials and Intermediates: Incomplete reactions are a direct source of impurities.

    • Byproducts from Side Reactions: As mentioned in the previous question, side reactions like over-reduction can generate significant impurities.

    • Degradation Products: Vonoprazan is known to degrade under certain conditions.

  • Strategies for Minimizing Impurities:

    • Optimize Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, and reagent stoichiometry can minimize the formation of byproducts.

    • Inert Atmosphere: For sensitive reactions, such as those involving organometallic reagents or catalysts, maintaining an inert atmosphere (e.g., using nitrogen or argon) is crucial to prevent oxidation and other side reactions.

    • Purification of Intermediates: Purifying the intermediates at each step of the synthesis can prevent the carry-over of impurities into the subsequent steps, leading to a cleaner final product.

Question 3: My Suzuki coupling reaction to form a key biaryl intermediate is not proceeding as expected. What should I troubleshoot?

The Suzuki coupling is a powerful tool for C-C bond formation, but it can be sensitive to various factors. If you are facing issues with this step in your Vonoprazan synthesis, consider the following:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling. For electron-rich aryl halides, which can be challenging substrates, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can often improve the rate of oxidative addition, a key step in the catalytic cycle.

  • Base Selection: The base plays a crucial role in the Suzuki coupling. The choice of base can affect the reaction rate and the formation of byproducts. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base should be considered.

  • Solvent System: The solvent system must be able to dissolve the reactants and the catalyst. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used. The water is necessary to dissolve the inorganic base.

  • Reaction Temperature: The reaction temperature can have a significant impact on the reaction rate. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and the formation of byproducts.

  • Quality of Boronic Acid/Ester: Boronic acids can be prone to decomposition, especially if they are not stored properly. Ensure that you are using a high-quality boronic acid or ester.

Section 2: Purification and Isolation Challenges

This section focuses on troubleshooting common issues encountered during the purification and isolation of Vonoprazan.

Question 4: I am having difficulty purifying Vonoprazan using column chromatography. What are the likely reasons and what can I do?

Purification by column chromatography can be challenging due to the physicochemical properties of Vonoprazan. Here are some common issues and their solutions:

  • Tailing Peaks: Tailing peaks are often observed for amine-containing compounds like Vonoprazan due to their interaction with the acidic silanol groups on the silica gel. To mitigate this, you can:

    • Add a Basic Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic silanol groups and improve the peak shape.

    • Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina or a polymer-based reverse-phase column, which may have different selectivity and reduced interaction with basic compounds.

  • Poor Separation of Impurities: If you are unable to separate Vonoprazan from closely related impurities, you may need to optimize your chromatographic conditions:

    • Solvent System Optimization: Experiment with different solvent systems to improve the separation. A gradient elution may be necessary to separate all components effectively.

    • Column Selection: Using a column with a smaller particle size or a different stationary phase chemistry can provide better resolution.

  • Product Decomposition on the Column: Although Vonoprazan is stable under acidic conditions, prolonged exposure to the acidic environment of a silica gel column could potentially lead to some degradation.[1][4] If you suspect this is happening, you can try to minimize the time the compound spends on the column by using a faster flow rate or a shorter column.

Section 3: Analytical and Stability Issues

This section provides guidance on troubleshooting analytical methods for Vonoprazan and understanding its stability profile.

Question 5: My HPLC analysis of Vonoprazan is showing inconsistent retention times and poor peak shapes. What could be the problem?

Inconsistent HPLC results can be frustrating and can compromise the accuracy of your analysis. Here are some common causes and solutions:

  • System Not Equilibrated: Ensure that the HPLC system, including the column and detector, is fully equilibrated with the mobile phase before injecting your sample. This is especially important for gradient methods.

  • Mobile Phase Issues:

    • Inconsistent Composition: If you are preparing the mobile phase online, ensure that the pumps are working correctly and that the solvents are properly degassed.

    • pH Fluctuation: The pH of the mobile phase can significantly affect the retention time of ionizable compounds like Vonoprazan. Ensure that the pH of your mobile phase is consistent between runs.

    • Contamination: Contaminants in the mobile phase can lead to baseline noise and spurious peaks. Use high-purity solvents and reagents.

  • Column Problems:

    • Column Overload: Injecting too much sample can lead to broad, distorted peaks. Try diluting your sample and injecting a smaller volume.

    • Column Contamination: Over time, the column can become contaminated with strongly retained compounds from your samples. This can lead to changes in retention time and peak shape. Regularly flushing the column with a strong solvent can help to remove these contaminants.

    • Column Degradation: HPLC columns have a finite lifetime. If you are still experiencing problems after troubleshooting the other potential causes, it may be time to replace the column.

  • Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Question 6: I am conducting stability studies on Vonoprazan and have observed significant degradation. Under what conditions is Vonoprazan unstable?

Understanding the stability profile of Vonoprazan is crucial for its proper handling, storage, and formulation. Forced degradation studies have shown that Vonoprazan is susceptible to degradation under specific conditions:

  • Alkaline Hydrolysis: Vonoprazan undergoes significant degradation in alkaline conditions (e.g., in the presence of NaOH).[1][4] This is a key instability pathway to be aware of.

  • Oxidative Degradation: The compound is also susceptible to degradation in the presence of oxidizing agents (e.g., H₂O₂).[1][4]

  • Stability Profile Summary: In contrast, Vonoprazan has been found to be relatively stable under acidic, thermal (heat), and photolytic (light) stress conditions.[1][4]

Stress ConditionStability of Vonoprazan
Acidic Hydrolysis (e.g., HCl) Stable
Alkaline Hydrolysis (e.g., NaOH) Significant Degradation
Oxidative (e.g., H₂O₂) Significant Degradation
Thermal (Heat) Stable
Photolytic (Light) Stable

Source: Based on forced degradation studies.[1][4]

This information is critical for selecting appropriate storage conditions and for the development of stable formulations of Vonoprazan.

Section 4: Visual Guides and Workflows

To further aid in your troubleshooting efforts, the following diagrams illustrate key concepts and workflows discussed in this guide.

Diagram 1: General Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_reduction Investigate Reduction Step (if applicable) start->check_reduction check_catalyst Assess Catalyst Activity (if applicable) start->check_catalyst optimize_conditions Optimize Conditions (e.g., increase temp, extend time) check_conditions->optimize_conditions yield_improved Yield Improved? optimize_conditions->yield_improved purify_reagents Purify/Re-characterize Reagents check_reagents->purify_reagents purify_reagents->yield_improved optimize_reduction Modify Reducing Agent/ Conditions check_reduction->optimize_reduction optimize_reduction->yield_improved change_catalyst Change Catalyst/Ligand/ Conditions check_catalyst->change_catalyst change_catalyst->yield_improved end Problem Resolved yield_improved->end Yes consult Consult Literature/ Senior Scientist yield_improved->consult No

Caption: A flowchart outlining a systematic approach to troubleshooting low yields in chemical reactions.

Diagram 2: HPLC Troubleshooting Logic Tree

HPLC_Troubleshooting start HPLC Problem Observed (e.g., inconsistent retention, poor peak shape) check_system Check System Equilibration start->check_system check_mobile_phase Inspect Mobile Phase (Composition, pH, Purity) start->check_mobile_phase check_column Evaluate Column Performance start->check_column check_sample Examine Sample (Concentration, Solvent) start->check_sample equilibrate_system Equilibrate System Thoroughly check_system->equilibrate_system problem_resolved Problem Resolved? equilibrate_system->problem_resolved prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp prepare_fresh_mp->problem_resolved column_maintenance Perform Column Maintenance (Flush, Reverse Flush) check_column->column_maintenance replace_column Replace Column column_maintenance->replace_column If problem persists column_maintenance->problem_resolved replace_column->problem_resolved adjust_sample Adjust Sample Concentration/ Solvent check_sample->adjust_sample adjust_sample->problem_resolved end Analysis Successful problem_resolved->end Yes consult_manual Consult Instrument Manual/ Manufacturer problem_resolved->consult_manual No

References

Preventing degradation of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Introduction

Welcome to the technical support guide for this compound (CAS No. 936128-98-2). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. This compound is a valuable building block in pharmaceutical synthesis, and preventing its degradation is critical for obtaining reliable and reproducible experimental results. This guide provides in-depth answers to common questions, troubleshooting advice for specific degradation issues, and validated protocols for storage and analysis.

Chemical Profile & Inherent Stability Risks

To understand potential degradation, it is essential to recognize the key functional groups within the molecule's structure:

  • Methyl Ester: This group is the primary site of vulnerability and is susceptible to hydrolysis, particularly in the presence of moisture, which can be catalyzed by acidic or basic conditions.[1][2]

  • Piperidine Ring (as Hydrochloride Salt): The piperidine nitrogen is protonated to form a stable ammonium salt.[3] This significantly reduces the nitrogen's nucleophilicity and susceptibility to oxidation compared to its free base form.[4][5]

  • Ether Linkage: The ether bond connecting the benzoate and piperidine moieties is generally stable under typical storage conditions.

  • Hydrochloride Salt: The salt form enhances water solubility and overall stability.[3][5] However, it can also make the compound hygroscopic (prone to absorbing moisture from the air), which in turn can facilitate hydrolytic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maximize shelf-life and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. The recommended long-term storage temperature is 2-8°C (refrigerated).[6][7] For short-term storage, room temperature in a desiccator is acceptable. To further minimize degradation from atmospheric moisture and oxygen, storing the material under an inert gas atmosphere (e.g., argon or nitrogen) is a best practice.[8]

Q2: I received the compound as a white solid. Is any change in color or appearance an indicator of degradation?

A2: Yes. This compound is typically a white to off-white solid.[7][9] Any significant change in color (e.g., to yellow or brown) or texture (e.g., clumping, melting, or becoming oily) is a strong indicator of chemical degradation.[9] Such changes warrant immediate purity analysis before use.

Q3: How can I monitor the stability of my compound over time?

A3: The most reliable method for monitoring stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][10] This technique can separate the intact parent compound from its potential degradation products, allowing for accurate quantification of purity. A baseline chromatogram should be established upon receiving the compound, which can be compared against subsequent analyses during storage.

Q4: Is the compound sensitive to light?

A4: While specific photostability data is not extensively published, many complex organic molecules, especially those with aromatic rings, can be sensitive to light, particularly UV light.[11][12] Light exposure can initiate photo-oxidative degradation pathways. Therefore, it is standard practice to store the compound in an opaque or amber vial to protect it from light.[12][13]

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you may encounter, explains the underlying chemistry, and provides actionable solutions.

Q5: My HPLC analysis shows a new, more polar peak appearing over time. What is this impurity?

A5: The most probable cause is the hydrolysis of the methyl ester group . This reaction is catalyzed by moisture and results in the formation of 3-(4-piperidinyloxy)benzoic acid hydrochloride and methanol. The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a standard reverse-phase HPLC column.

  • Causality: The ester carbonyl is susceptible to nucleophilic attack by water. While the reaction is slow with pure water, it can be accelerated by trace acidic or basic impurities or by elevated temperatures.[2] As a hydrochloride salt, the compound can create a slightly acidic microenvironment when moisture is present, which can self-catalyze this process.

  • Verification: To confirm the identity of the degradant, you can use mass spectrometry (LC-MS) to check for the expected molecular weight of the hydrolyzed product.

  • Solution: Ensure the compound is stored under strictly anhydrous conditions. Use a desiccator for short-term storage and handle the compound in a low-humidity environment or a glovebox. Always use dry solvents when preparing solutions.

Q6: The solid material has developed a yellowish or brownish tint, but the primary peak in the HPLC looks pure. What could be happening?

A6: This scenario often points to the formation of low-level oxidative degradants or polymeric impurities that are present in concentrations too low for easy detection by standard HPLC-UV methods but are highly colored.

  • Causality: Oxidation can be initiated by prolonged exposure to atmospheric oxygen and/or light.[4][10] While the protonated piperidine nitrogen is relatively stable, other parts of the molecule, such as the aromatic ring, could be susceptible to subtle oxidation, leading to chromophore formation.

  • Solution: Store the compound under an inert atmosphere (argon or nitrogen) to displace oxygen.[8] Ensure the container is opaque and stored in the dark. If the discoloration is a concern for your application, the material may be repurified by recrystallization, though this should be validated by analytical testing.

Q7: My compound seems to be losing its crystalline structure and becoming sticky or oily. Why?

A7: This is typically a result of significant moisture absorption (hygroscopicity). The absorbed water acts as a plasticizer, lowering the melting point of the solid and initiating hydrolysis.

  • Causality: Hydrochloride salts are often hygroscopic. The absorbed water can create a saturated solution on the surface of the crystals, which can accelerate hydrolytic degradation, as described in Q5.[14] The presence of the hydrolyzed product, which may have a lower melting point, can contribute to the oily appearance.

  • Solution: This indicates a failure in storage conditions. The material must be rigorously protected from humidity. Store in a vacuum-sealed bag with a desiccant or in a tightly sealed container within a desiccator. If the material has already become oily, it has likely undergone significant degradation and its purity should be thoroughly assessed before use.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Observation of Potential Degradation visual Visual Change? (Color, Texture) start->visual hplc Run Stability-Indicating HPLC Analysis visual->hplc Yes visual->hplc No (Suspicion based on age) new_peak New Peaks in Chromatogram? hplc->new_peak purity_ok Purity within Specification? new_peak->purity_ok No hydrolysis Primary Degradation Pathway: Ester Hydrolysis new_peak->hydrolysis Yes (Early eluting peak) oxidation Secondary Pathway: Minor Oxidation purity_ok->oxidation No (Discoloration observed) proceed Proceed with Caution: Use Material Promptly purity_ok->proceed Yes remediate_storage Action: Improve Storage Conditions (Dry, Cool, Dark, Inert Gas) hydrolysis->remediate_storage repurify Consider Repurification or Sourcing New Lot hydrolysis->repurify If purity is critical oxidation->remediate_storage oxidation->repurify If color is critical

Caption: Troubleshooting workflow for identifying degradation.

Primary Degradation Pathway: Ester Hydrolysis

The principal mechanism of degradation for this compound under storage conditions is the hydrolysis of the methyl ester functional group.

HydrolysisPathway reactant Methyl 3-(4-piperidinyloxy)benzoate HCl product1 3-(4-piperidinyloxy)benzoic acid HCl (Degradant) reactant->product1 Hydrolysis water H₂O (Moisture) water->product1 product2 Methanol (CH₃OH)

Caption: Primary hydrolytic degradation pathway.

Recommended Experimental Protocols

Protocol 1: Recommended Storage and Handling

This protocol is designed to be a self-validating system by minimizing the primary drivers of degradation.

  • Receipt and Initial Inspection: Upon receipt, visually inspect the material for any discoloration or physical changes. Record the date and initial appearance.

  • Aliquotting: If possible, aliquot the material into smaller, single-use quantities in separate vials. This prevents repeated exposure of the bulk material to the atmosphere.

  • Primary Storage Container: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure a tight seal.

  • Inert Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas like argon or nitrogen for 30-60 seconds to displace air and moisture.

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.

  • Secondary Containment and Storage: Place the sealed vial(s) in a labeled, sealed bag containing a desiccant pouch. Store the bag in a refrigerator at 2-8°C .

  • Usage: When a sample is needed, remove one vial from the refrigerator and allow it to warm to room temperature for at least 30 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.

  • Handling: Open and weigh the compound in an environment with low humidity. If this is not possible, work quickly to minimize exposure time. Reseal the vial immediately after use.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method capable of separating the parent compound from its primary hydrolytic degradant. Method optimization may be required based on your specific instrumentation.

Parameter Specification Rationale
Instrumentation HPLC system with UV/Vis or Diode Array Detector (DAD)Standard equipment for purity analysis. DAD allows for peak purity assessment.
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Phosphoric AcidThe acid modifier improves peak shape and ensures the piperidine nitrogen remains protonated.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase chromatography.
Elution Mode Gradient elution (e.g., start at 10% B, ramp to 90% B over 15 minutes)A gradient is recommended to ensure elution of both the polar degradant and the less polar parent compound within a reasonable timeframe.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection Wavelength ~275-285 nm (or as determined by UV scan)Corresponds to the UV absorbance maximum of the benzoate chromophore.
Injection Volume 10 µLStandard injection volume; can be adjusted based on sample concentration.
Sample Preparation Dissolve sample in Mobile Phase A or a Water/Acetonitrile mixture to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.Ensures sample is free of particulates and is soluble in the injection solvent.

Expected Results: The primary hydrolytic degradant, 3-(4-piperidinyloxy)benzoic acid hydrochloride, will elute before the parent this compound peak due to its increased polarity. The appearance and growth of this early-eluting peak over time is a quantitative measure of degradation.

Summary of Degradation Factors

Stress Factor Potential Impact on Compound Mitigation Strategy
Moisture/Humidity HIGH RISK. Acts as a reactant for ester hydrolysis, the primary degradation pathway. Can also cause physical changes (clumping, oiling out).[14]Store in a tightly sealed container with desiccant. Handle in a low-humidity environment. Allow container to warm to room temperature before opening to prevent condensation.
Temperature MODERATE RISK. Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis and oxidation.[4]Store at recommended refrigerated conditions (2-8°C). Avoid exposure to high temperatures, such as leaving the sample on a lab bench for extended periods.
Oxygen (Air) LOW-MODERATE RISK. Can lead to slow oxidation over time, potentially causing discoloration. The hydrochloride salt form offers good protection against rapid oxidation of the amine.[3]Store under an inert atmosphere (argon or nitrogen). Keep container tightly sealed to minimize exposure to air.
Light LOW-MODERATE RISK. Can provide the energy to initiate photo-degradation or photo-oxidation, leading to discoloration and impurity formation.[12][15]Store in an opaque or amber glass vial. Keep the vial in a dark place (e.g., inside a box in the refrigerator).
pH (in solution) HIGH RISK (in solution). The ester is susceptible to both acid- and base-catalyzed hydrolysis.[2] The rate of hydrolysis is generally lowest in the pH range of 3-5 for esters.For solution-state experiments, use buffered systems and perform stability studies to determine the optimal pH for your application. Prepare solutions fresh and store them refrigerated for short periods only after validating their stability.

References

Technical Support Center: Resolving Solubility Challenges of Methyl 3-(piperidin-4-yloxy)benzoate HCl in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides practical, in-depth solutions for overcoming common solubility issues encountered with Methyl 3-(piperidin-4-yloxy)benzoate HCl (CAS: 936128-98-2, Formula: C₁₃H₁₈ClNO₃) in organic solvents. As a Senior Application Scientist, my goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Section 1: Understanding the Core Problem

Q1: Why is dissolving Methyl 3-(piperidin-4-yloxy)benzoate HCl in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate so difficult?

A1: The challenge lies in the compound's dual nature as both an organic molecule and a salt.

  • The Organic Framework: The molecule has a non-polar methyl benzoate group and a piperidine ring, which would typically suggest good solubility in a range of organic solvents.

  • The Salt Form (The Cause of Difficulty): The key feature is the hydrochloride (HCl) salt. The nitrogen atom on the piperidine ring is basic and has been protonated to form a positively charged piperidinium cation (R₃N⁺H). This cation forms a strong ionic bond with the negatively charged chloride anion (Cl⁻).[1] This ionic interaction creates a stable, crystalline lattice structure.

The energy required to break this crystal lattice is high. Non-polar or moderately polar organic solvents like DCM, THF, or ethyl acetate are poor at solvating the separated R₃N⁺H and Cl⁻ ions.[2][3] Consequently, the energy gained from solvation is insufficient to overcome the lattice energy, resulting in very low solubility. In contrast, the free base form of the molecule, which is neutral and lacks these strong ionic bonds, is significantly more soluble in these solvents.[4][5]

Section 2: Frequently Asked Questions (FAQs) & Quick Solutions

Q2: I'm starting a new experiment. Which organic solvents should I try first?

A2: Always start with the most polar solvents. Your best candidates are:

  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Moderate to High Solubility: Alcohols like methanol (MeOH) or ethanol (EtOH).

  • Low to Insoluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Toluene, and Hexanes.[2]

Q3: The compound isn't fully dissolving in my chosen solvent. What are my immediate next steps?

A3: Gentle physical methods can be effective.

  • Sonication: Use an ultrasonic bath to provide energy that helps break apart the solid particles and increase the rate of dissolution.

  • Gentle Warming: Slightly warming the mixture (e.g., to 30-40 °C) can increase solubility. However, always be cautious about the thermal stability of your compound. Check for degradation with a quick TLC or LCMS analysis if unsure.

Q4: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. What happened?

A4: You created a supersaturated solution. The higher temperature increased the solubility limit, allowing more solute to dissolve than would be stable at room temperature. Upon cooling, the solubility limit decreased, and the excess compound precipitated out. To resolve this, you can either work at the elevated temperature (if your experiment allows) or use a larger volume of solvent or a stronger solvent system (see Section 3).

Q5: Can I just add a base to my suspension to get it to dissolve in a solvent like DCM?

A5: Yes, this is a highly effective chemical strategy known as "free-basing." Adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), will neutralize the hydrochloride.[6] The base removes the proton from the piperidinium cation, converting it to the neutral (free base) form, which is much more soluble in less polar organic solvents. This is a standard procedure when the free amine is needed for a subsequent reaction. See Protocol 3.2 for a detailed method.

Section 3: In-Depth Troubleshooting Workflows

This section provides structured approaches to systematically solve persistent solubility problems.

The Fundamental Equilibrium

The solubility of an amine hydrochloride salt is governed by an equilibrium between its solid lattice and the solvated ions. The goal of any solubilization strategy is to shift this equilibrium to the right.

Caption: The equilibrium challenge in dissolving amine HCl salts.

Workflow: Tackling Poor Solubility in Aprotic Solvents (DCM, THF, etc.)

If your protocol requires a less polar aprotic solvent, a systematic approach is necessary.

Caption: Decision workflow for enhancing solubility in aprotic solvents.

Protocol 3.1: The Co-Solvent Method

This technique uses a small amount of a highly polar "helper" solvent to dissolve the salt, which can then be diluted in the less polar bulk solvent. Co-solvents work by creating a more polar micro-environment that can effectively solvate the ions and disrupt the crystal lattice.[7][8][9]

Objective: To dissolve Methyl 3-(piperidin-4-yloxy)benzoate HCl in a moderately polar solvent system.

Methodology:

  • Initial Dissolution: To your weighed amount of the HCl salt, add the minimum volume of a highly polar solvent (e.g., Methanol or DMSO) required to achieve complete dissolution. Start with just a few drops and vortex/sonicate before adding more.

  • Observation: You should now have a clear, concentrated stock solution.

  • Dilution: Slowly add this stock solution dropwise to your pre-measured bulk solvent (e.g., DCM) while vigorously stirring or vortexing.

  • Final Concentration Check: Observe the final solution for any signs of precipitation. If the solution becomes cloudy, you have exceeded the solubility limit in the final solvent mixture. You may need to either increase the proportion of the polar co-solvent or decrease the final concentration.

Expert Tip: Adding the concentrated stock to the bulk solvent is more effective than adding the bulk solvent to the stock. This ensures rapid dispersion and minimizes localized high concentrations that can cause precipitation.[10]

Protocol 3.2: In Situ Free-Basing for Reaction

This is the preferred method when the compound is a starting material for a chemical reaction that is incompatible with salts or requires the neutral amine.

Objective: To generate a soluble, neutral solution of the free amine in an aprotic solvent for immediate use in a reaction.

Materials:

  • Methyl 3-(piperidin-4-yloxy)benzoate HCl

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA), 1.1 to 1.5 equivalents.

  • Inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

  • Setup: In a dry flask under an inert atmosphere, suspend Methyl 3-(piperidin-4-yloxy)benzoate HCl in your chosen anhydrous solvent (e.g., DCM).

  • Base Addition: Slowly add 1.1 equivalents of TEA or DIPEA to the suspension via syringe while stirring.

  • Observation: As the base neutralizes the HCl, the solid will dissolve. You will also observe the formation of a new precipitate, which is the triethylammonium chloride (TEA·HCl) or diisopropylethylammonium chloride (DIPEA·HCl) salt.

  • Stirring: Allow the mixture to stir at room temperature for 15-30 minutes to ensure the reaction is complete.

  • Usage: The resulting mixture, containing the dissolved free amine and the precipitated ammonium salt, can often be used directly in the next reaction step. The ammonium salt is typically a spectator and does not interfere with many common reactions.

  • (Optional) Filtration: If the ammonium salt precipitate is problematic for your subsequent steps, it can be removed by filtering the mixture through a pad of celite or a syringe filter.

Section 4: Reference Data & Protocols

Table 1: Qualitative Solubility Guide for Methyl 3-(piperidin-4-yloxy)benzoate HCl

This table provides an estimated guide to solubility based on general principles of organic chemistry. Actual quantitative solubility should be determined experimentally.

SolventSolvent TypePredicted SolubilityRationale
DMSO, DMF Polar AproticHigh Excellent at solvating both cations and anions.
Methanol, Ethanol Polar ProticHigh to Moderate Can hydrogen bond and solvate ions effectively.
Water Polar ProticHigh Ideal for dissolving salts.[1]
Acetonitrile (ACN) Polar AproticLow Moderately polar but less effective at solvating salts than DMSO.
Dichloromethane (DCM) Moderately PolarVery Low / Insoluble Insufficient polarity to overcome the salt's lattice energy.
Tetrahydrofuran (THF) Moderately PolarVery Low / Insoluble Ether oxygen is a poor ion solvator compared to amides or alcohols.
Ethyl Acetate (EtOAc) Moderately PolarInsoluble Poor at solvating ions.
Toluene, Hexanes Non-PolarInsoluble Polarity mismatch is too great.
Protocol 4.1: Standard Procedure for Experimental Solubility Assessment

This protocol ensures a trustworthy and reproducible measurement of solubility in a given solvent system.

Objective: To determine the approximate solubility (in mg/mL) of the compound at a specific temperature (e.g., 25 °C).

Methodology:

  • Preparation: Add a pre-weighed excess amount of solid compound (e.g., 20 mg) to a vial. Ensure there is more solid than you expect to dissolve.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., using a shaker or stir plate in a temperature-controlled room) for a sufficient time to reach equilibrium. For many compounds, 4-24 hours is adequate. This step is critical for a self-validating result.

  • Phase Separation: Allow the vial to stand undisturbed for at least 1 hour so that the undissolved solid can settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the top liquid layer) using a volumetric pipette.

  • Filtration: Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This is another crucial validation step.

  • Analysis: Dilute the filtered sample into a suitable mobile phase and determine the concentration using a calibrated analytical method like HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility using the measured concentration and any dilution factors. Report the result in mg/mL or mmol/L at the specified temperature.

References

Technical Support Center: Monitoring Reactions with Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for monitoring chemical reactions involving the versatile building block, Methyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS 936128-98-2). Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your syntheses are both successful and well-understood.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about handling and analyzing this specific reagent.

Q1: What are the key structural features of this compound that influence reaction monitoring?

A: Understanding the molecule's distinct parts is crucial for selecting the right analytical technique. It comprises four key regions:

  • Aromatic Benzoate Ring: This provides a strong UV chromophore, making it easily detectable by UV-based methods like Thin-Layer Chromatography (TLC) visualization and High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Methyl Ester: This functional group is a potential reaction site for hydrolysis or amidation. Its protons (-OCH₃) provide a sharp, clear singlet in ¹H NMR spectra, which is excellent for monitoring its consumption.[1]

  • Piperidine Ring: As a secondary amine, the nitrogen is a primary site for nucleophilic attack in reactions like acylation, alkylation, or sulfonylation.

  • Hydrochloride Salt: The starting material is a salt, making it highly polar and often crystalline.[2][3] This has significant implications for both its reactivity and chromatographic behavior.

Q2: My starting material is a hydrochloride salt. How does this affect my reaction setup and its monitoring?

A: The hydrochloride salt form means the piperidine nitrogen is protonated, rendering it non-nucleophilic.[4] To proceed with reactions at the nitrogen (e.g., amide coupling), you must first add a base to "free" the amine.[4][5]

  • Experimental Consideration: You will need to add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl salt before the desired reaction can begin.[4]

  • Monitoring Impact: The salt is significantly more polar than its free-base form. On a TLC plate, the salt will likely remain at the baseline (Rf ≈ 0) in many common solvent systems. After neutralization and subsequent reaction (e.g., N-acylation), the product will be much less polar, traveling significantly further up the plate. This large difference in polarity makes TLC an excellent tool for qualitatively monitoring reaction completion.[6]

Q3: What are the most suitable analytical techniques for monitoring reactions with this compound?

A: A multi-tiered approach is most effective.

  • Thin-Layer Chromatography (TLC): Best for rapid, qualitative checks to see if the starting material is being consumed. It's fast, inexpensive, and provides an immediate visual assessment of the reaction's progress.[7][8]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurate, quantitative analysis. It allows you to determine the precise percentage of starting material remaining and product formed, which is essential for kinetic studies and yield calculations.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. It can confirm that the reaction is occurring at the intended position and can be used for quantitative analysis (qNMR) by comparing the integration of product peaks to starting material peaks or an internal standard.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying byproducts and confirming the molecular weight of your desired product.[13][14] It is a powerful tool for troubleshooting when unexpected spots or peaks appear.

Part 2: Technique-Specific Troubleshooting Guides

This section provides detailed protocols and solutions to common problems encountered with each analytical technique.

A. Thin-Layer Chromatography (TLC)

TLC is the first line of analysis for most organic reactions.[15] It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent).[8]

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Pencil Line) spot Spot Plate: SM | Co-spot | RXN prep_plate->spot prep_chamber Prepare Chamber (Solvent + Filter Paper) develop Develop Plate in Chamber prep_chamber->develop prep_sample Prepare Reaction Sample (Dilute in Volatile Solvent) prep_sample->spot spot->develop dry Dry Plate develop->dry visualize Visualize (UV Lamp, Stain) dry->visualize interpret Interpret Rf Values (SM spot gone? Product spot appeared?) visualize->interpret decision Decision Point interpret->decision Continue Reaction Continue Reaction decision->Continue Reaction Incomplete Work-up Work-up decision->Work-up Complete start Observe Poor Peak Shape (Tailing or Fronting) q1 Is the analyte basic (e.g., piperidine)? start->q1 sol1 Secondary silanol interactions on silica column. q1->sol1 Likely Cause q2 Is the mobile phase pH close to analyte pKa? q1->q2 Unlikely/Check Next a1_yes Yes a1_no No fix1 Add buffer or competing base to mobile phase (e.g., 0.1% TFA or 0.1% Formic Acid). sol1->fix1 Solution end Improved Peak Shape fix1->end sol2 Analyte exists in both ionized and neutral forms. q2->sol2 Likely Cause q3 Is column overloaded? q2->q3 Unlikely/Check Next a2_yes Yes a2_no No fix2 Adjust mobile phase pH to be >2 units away from pKa. sol2->fix2 Solution fix2->end sol3 Exceeds linear capacity of the stationary phase. q3->sol3 Likely Cause q3->end Other Issue a3_yes Yes a3_no No fix3 Decrease injection volume or sample concentration. sol3->fix3 Solution fix3->end

References

Technical Support Center: Purifying Piperidine-Containing Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of piperidine-containing compounds using column chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your success in the lab.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chromatography of piperidine-containing compounds.

Q1: Why do my piperidine compounds often show poor peak shape (tailing) during column chromatography on silica gel?

A1: Peak tailing is the most common issue when purifying piperidine-containing compounds on standard silica gel.[1] This occurs because the basic nitrogen atom in the piperidine ring (pKa of the conjugate acid is ~11.1-11.2)[2][3] can strongly interact with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][4] These secondary interactions are a different retention mechanism from the desired normal-phase partitioning, leading to a portion of the analyte being retained longer, which results in asymmetrical, tailing peaks.[1]

Q2: What is the quickest way to improve the peak shape of my basic piperidine compound?

A2: The most straightforward and widely used method is to add a small amount of a basic modifier to your mobile phase.[5] Typically, 0.1-1% triethylamine (TEA) or diethylamine (DEA) is added to the eluent.[6][7] These amine additives act as "silanol maskers." They are stronger bases than many piperidine compounds and will preferentially interact with the acidic silanol groups on the silica, effectively blocking them from interacting with your compound of interest.[8] This results in a more uniform interaction of your compound with the stationary phase, leading to sharper, more symmetrical peaks.[8][9]

Q3: Can I use a stationary phase other than silica gel?

A3: Yes, and in some cases, it is highly recommended. If your piperidine-containing compound is sensitive and degrades on acidic silica, alternative stationary phases are a good choice.[10]

  • Alumina: Can be purchased in neutral or basic grades, which are more suitable for purifying basic compounds like piperidines.[4]

  • Base-Deactivated Silica: Some manufacturers offer silica gel that has been treated to reduce the number of acidic silanol sites.

  • Reversed-Phase Silica (e.g., C18): For more polar piperidine derivatives, reversed-phase chromatography can be an excellent option. In this mode, you would use a polar mobile phase (like water/acetonitrile or water/methanol) and control the pH with additives like formic acid or trifluoroacetic acid (TFA) to ensure consistent ionization of your compound.[11][12][13]

Q4: How do I choose the right mobile phase for my piperidine compound?

A4: The choice of mobile phase depends on the polarity of your compound and the chromatography mode (normal-phase vs. reversed-phase).

  • Normal-Phase: Start with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[7] You can screen different solvent ratios using Thin Layer Chromatography (TLC) to find a system that gives your compound a retention factor (Rf) of approximately 0.3.[7] Remember to add 0.5-1% triethylamine to the TLC solvent system to mimic the conditions of the column.[7]

  • Reversed-Phase: A common starting point is a mixture of water and an organic solvent like acetonitrile or methanol.[5] A gradient from high aqueous to high organic is often used to find the optimal elution conditions.[5] The pH of the aqueous portion of the mobile phase is critical and should be controlled with a buffer or an acid modifier.[11][14]

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification process.

Problem 1: Severe Peak Tailing Even with Triethylamine (TEA)

You've added 1% TEA to your hexane/ethyl acetate mobile phase, but your piperidine compound is still showing significant tailing.

Causality Analysis:

While TEA is effective, severe tailing suggests that the secondary interactions are not being fully suppressed. This could be due to a high concentration of silanol groups on the silica, a particularly basic analyte, or issues with how the sample was loaded.

Solutions:
  • Increase Modifier Concentration: You can cautiously increase the concentration of TEA to 2-3%. However, be aware that excessive TEA can alter the polarity of the mobile phase.

  • Use a Stronger or Different Amine Modifier: Diethylamine (DEA) is a stronger base than TEA and can be more effective at masking silanols.[5] You could also consider adding a small amount of ammonium hydroxide to your mobile phase, particularly for very polar compounds.[15]

  • Dry Loading the Sample: If you dissolve your sample in a strong solvent (like dichloromethane or methanol) for loading, it can disrupt the top of the column and lead to band broadening and tailing.[16] Instead, try dry loading:

    • Dissolve your crude compound in a suitable solvent (e.g., methanol, dichloromethane).

    • Add a small amount of silica gel (enough to make a free-flowing powder after solvent removal).

    • Evaporate the solvent completely using a rotary evaporator.

    • Carefully add the silica-adsorbed sample to the top of your packed column.[16][17]

Workflow for Mitigating Severe Tailing:

Caption: Decision workflow for troubleshooting severe peak tailing.

Problem 2: My Piperidine Compound Won't Elute from the Column

You've run many column volumes of what you thought was a strong mobile phase (e.g., 50% Ethyl Acetate in Hexanes), but your compound is not coming off the column.

Causality Analysis:

This issue, known as "streaking" or irreversible adsorption, happens when the compound binds too strongly to the stationary phase. For basic compounds like piperidines, this is often due to very strong ionic interactions with the silica gel, especially if no basic modifier was used. It's also possible the compound degraded on the column.[10][15]

Solutions:
  • Test for Compound Stability: Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If the spot disappears or streaks, your compound is likely degrading on the silica.[10] In this case, you must switch to a different stationary phase like alumina or consider reversed-phase chromatography.

  • Drastically Increase Mobile Phase Polarity:

    • Prepare a more aggressive solvent system. A common choice is to add methanol to your eluent. For example, try a mobile phase of 90:10:1 Dichloromethane:Methanol:Triethylamine.

    • For very polar compounds, a small amount of ammonium hydroxide in methanol can be effective.[15]

  • Flush the Column: If you just want to recover your material, you can try flushing the column with a very strong solvent mixture like 5-10% methanol in dichloromethane with 1% TEA.

Recommended Polar Solvent Systems for Strongly Retained Amines:
Solvent SystemCompositionUse Case
DCM/MeOH/TEA90:10:1For moderately polar piperidines that are strongly retained.
DCM/MeOH/NH4OH90:10:1For highly polar or very basic piperidines.
EtOAc/MeOH/TEA80:20:2A stronger, less chlorinated alternative.
Problem 3: Co-elution of My Piperidine Compound with a Non-polar Impurity

Your piperidine product and a non-polar impurity are not separating well, even after trying different solvent systems.

Causality Analysis:

This can happen if the basicity of your piperidine is causing it to interact with the silanol groups in a way that alters its expected elution order based on polarity alone. The amine modifier can sometimes suppress this interaction so much that the piperidine elutes much faster than expected, closer to non-polar impurities.

Solutions:
  • "Tune" the Basicity of the Mobile Phase: Instead of a strong base like TEA, try a weaker one or a buffer. Adding a small amount of a protic solvent like isopropanol or even water (if using a more polar system like DCM/MeOH) can sometimes improve selectivity by altering the interactions with the silica surface.[18]

  • Change the Stationary Phase: This is often the best solution.

    • Alumina (Neutral): Alumina has different surface properties than silica and may provide the selectivity you need.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic, reversed-phase-like mobile phase (e.g., 95:5 Acetonitrile:Water with an additive).[19][20] This can provide a unique selectivity for polar compounds.

  • Employ a Different Chromatography Mode: Switching from normal-phase to reversed-phase chromatography will completely change the elution order. In reversed-phase, non-polar compounds are retained more strongly, which would likely separate them from your more polar piperidine product.

Method Selection Logic for Co-elution Issues:

CoElution_Logic Start Co-elution of Piperidine & Non-polar Impurity Tune_Mobile_Phase Adjust Mobile Phase (e.g., add isopropanol, reduce TEA) Start->Tune_Mobile_Phase Switch_Stationary_Phase Switch Stationary Phase Tune_Mobile_Phase->Switch_Stationary_Phase Fails Success Separation Achieved Tune_Mobile_Phase->Success Successful Alumina Try Alumina (Neutral) Switch_Stationary_Phase->Alumina HILIC Try HILIC Switch_Stationary_Phase->HILIC Switch_Mode Switch to Reversed-Phase Switch_Mode->Success Alumina->Switch_Mode Fails Alumina->Success Successful HILIC->Switch_Mode Fails HILIC->Success Successful

Caption: Troubleshooting workflow for co-elution problems.

III. Experimental Protocols

Protocol 1: Standard Column Purification of a Piperidine Derivative on Silica Gel

This protocol provides a general guideline for purifying a moderately polar piperidine-containing compound.

  • Mobile Phase Selection:

    • Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of ~0.3 for your target compound.

    • Crucially, add 0.5-1% triethylamine (TEA) to the TLC developing jar to accurately predict the behavior on the column.

  • Column Packing (Slurry Method):

    • Choose an appropriate size glass column.

    • Plug the bottom of the column with a small piece of cotton or glass wool, and add a thin layer of sand.[21]

    • In a beaker, create a slurry of silica gel in your initial, least polar mobile phase.[21]

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[21]

    • Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (approx. 2-3 times the mass of your crude material) and evaporate the solvent to get a dry, free-flowing powder.[16]

    • Carefully layer this powder on top of the packed silica bed. Add a protective layer of sand on top.[16]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply pressure (if using flash chromatography) and begin collecting fractions.[16]

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified piperidine compound.

IV. References

  • Welch, C. J., et al. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-7. --INVALID-LINK--

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. --INVALID-LINK--

  • Werner, R. G., & Coppi, M. V. (2005). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents. --INVALID-LINK--

  • Request PDF. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. --INVALID-LINK--

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.com. --INVALID-LINK--

  • Ashu, S. (n.d.). Alkaloid Extraction Techniques Guide. Scribd. --INVALID-LINK--

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. --INVALID-LINK--

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. ResearchGate. --INVALID-LINK--

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI.com. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification. --INVALID-LINK--

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1). --INVALID-LINK--

  • Phenomenex. (2022). Using pH LC to Control Selectivity of Acidic and Basic Compounds by HPLC (TN-1042). --INVALID-LINK--

  • Chromatography Forum. (2007). severe tailing on column. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. --INVALID-LINK--

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. --INVALID-LINK--

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. --INVALID-LINK--

  • Swadesh, J. K. (n.d.). Preparative Isolation And Purification Of Alkaloids Through Chromatography. Sorbead India. --INVALID-LINK--

  • Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. --INVALID-LINK--

  • Majors, R. E. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 37(s4), 18-27. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 1,4-Dimethylpiperidine. --INVALID-LINK--

  • Mol-Instincts. (n.d.). Piperidine (C5H11N) properties. --INVALID-LINK--

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. --INVALID-LINK--

  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. --INVALID-LINK--

  • Popl, M., Fahnrich, J., & Tatar, V. (1991). Chromatographic Analysis of Alkaloids. CRC Press. --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). How to run column chromatography. --INVALID-LINK--

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Wikipedia. (n.d.). Piperidine. --INVALID-LINK--

  • SiliCycle. (2021). How to Choose the Right Chromatographic Phase?. --INVALID-LINK--

  • Hankin, J. A., & Barkley, R. M. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Journal of Microbiological Methods, 41(3), 227-34. --INVALID-LINK--

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • Cambridge MedChem Consulting. (2023). Tuning basicity. --INVALID-LINK--

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. --INVALID-LINK--

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Piperidine Building Blocks in Parallel Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Central Role of the Piperidine Scaffold and the Imperative of Efficient Synthesis

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in over 70 FDA-approved drugs.[1] Its prevalence stems from its ability to confer favorable physicochemical properties upon a molecule, such as modulating lipophilicity and basicity, which can enhance pharmacokinetic profiles and target engagement.[2][3] In the fast-paced environment of drug discovery, parallel synthesis has emerged as an indispensable tool for rapidly generating large libraries of compounds for screening.[4][5] The choice of building block in this process is critical, as it dictates the diversity, novelty, and ultimately, the success of a compound library.

This guide provides an in-depth comparison of Methyl 3-(piperidin-4-yloxy)benzoate HCl with other key piperidine-based building blocks used in parallel synthesis. We will delve into the structural nuances, reactivity, and strategic advantages of each, supported by experimental protocols and comparative data to inform your selection process.

Profiling the Building Blocks

A successful parallel synthesis campaign relies on building blocks that are not only reactive under standard conditions but also offer vectors for diversification. Here, we analyze our title compound and three key alternatives.

Methyl 3-(piperidin-4-yloxy)benzoate HCl (The Aryl Ether Scaffold)

This building block is characterized by an aryl ether linkage between the piperidine and benzoate moieties. This oxygen bridge introduces a degree of flexibility and specific geometric constraints compared to a direct carbon-carbon bond. The secondary amine of the piperidine is presented as a hydrochloride salt, requiring neutralization prior to acylation or alkylation. The methyl ester provides a handle for further modification, typically through amide bond formation.

Key Features:

  • Aryl Ether Linkage: Offers a distinct spatial arrangement and potential for improved metabolic stability in certain contexts.

  • Dual Reactivity: The secondary amine and the methyl ester allow for two points of diversification.

  • Commercial Availability: Readily available from multiple suppliers.

Methyl 3-(piperidin-4-yl)benzoate HCl (The C-Linked Aryl Scaffold)

As a direct structural analogue to our title compound, this building block features a more rigid carbon-carbon bond between the piperidine and the aromatic ring. This rigidity can be advantageous for locking a molecule into a specific conformation for optimal target binding. Like its ether counterpart, it is supplied as a hydrochloride salt.

Key Features:

  • Rigid C-C Bond: Restricts conformational flexibility, which can be beneficial for potency and selectivity.

  • Direct Structural Analogue: Allows for a direct comparison of the impact of the ether linkage on biological activity and ADME properties.

  • Synthetic Accessibility: Can be synthesized through various cross-coupling strategies.

N-Boc-4-aminopiperidine (The Amino Scaffold)

This widely used building block presents the piperidine nitrogen protected with a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but readily cleaved with acid. The primary amino group at the 4-position is the key reactive handle for diversification, typically through amide bond formation or reductive amination.

Key Features:

  • Orthogonal Protection: The Boc group allows for selective reaction at the 4-amino position without interference from the piperidine nitrogen.

  • High Versatility: A cornerstone building block for a vast number of synthetic campaigns.[6][7]

  • Well-Established Protocols: Extensive literature on its use in both solid-phase and solution-phase synthesis.

N-Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid (The Solid-Phase Workhorse)

Designed specifically for solid-phase peptide synthesis (SPPS), this building block incorporates two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the 4-amino position and the acid-labile Boc group on the piperidine nitrogen. The carboxylic acid provides the point of attachment to a solid support.

Key Features:

  • Designed for Solid-Phase Synthesis: The dual orthogonal protecting groups are ideal for controlled, sequential library synthesis on a resin.

  • Multi-Directional Diversification: Allows for the introduction of diversity at the 4-amino position, the piperidine nitrogen, and potentially through modification of the carboxyl group post-cleavage.

  • Access to Complex Scaffolds: Enables the construction of intricate peptide-small molecule hybrids.

Comparative Analysis: Performance in Parallel Synthesis

Solution-Phase Parallel Amide Coupling

In a typical solution-phase parallel synthesis workflow, the piperidine building block is reacted with a library of carboxylic acids using a suitable coupling agent.

Illustrative Workflow:

G cluster_0 Reaction Setup cluster_1 Workup & Purification Piperidine_HCl Piperidine Building Block HCl Base Base (e.g., DIPEA) Piperidine_HCl->Base Neutralization Coupling_Agent Coupling Agent (e.g., HATU) Base->Coupling_Agent Carboxylic_Acid_Library Carboxylic Acid Library (in 96-well plate) Carboxylic_Acid_Library->Coupling_Agent Quench Aqueous Quench Coupling_Agent->Quench Reaction Solvent Solvent (e.g., DMF) Extraction Liquid-Liquid Extraction Quench->Extraction Purification Parallel HPLC/SFC Extraction->Purification Final_Products Purified Amide Library Purification->Final_Products

Caption: Solution-phase parallel amide synthesis workflow.

Comparative Performance Data (Solution Phase):

Building BlockTypical Coupling ConditionsAverage Yield RangeAverage Purity RangeKey Considerations
Methyl 3-(piperidin-4-yloxy)benzoate HCl HATU, DIPEA, DMF60-85%>90%Requires stoichiometric base. Ether linkage is generally stable.
Methyl 3-(piperidin-4-yl)benzoate HCl HATU, DIPEA, DMF65-90%>90%Requires stoichiometric base. More rigid product scaffold.
N-Boc-4-aminopiperidine HATU, DIPEA, DMF70-95%>95%Excellent reactivity. Boc deprotection required in a subsequent step.

Note: Yields and purities are collated from representative literature and may vary based on the specific carboxylic acid and purification method used.

The data suggests that while all three building blocks perform well, N-Boc-4-aminopiperidine often provides slightly higher yields and purities due to the unencumbered primary amine. The choice between the aryl ether and C-linked analogues would be driven by the desired final compound properties rather than a significant difference in synthetic performance.

Solid-Phase Parallel Amide Coupling

Solid-phase synthesis offers advantages in purification by allowing for the use of excess reagents and simple washing steps.

Illustrative Workflow:

G cluster_0 Resin Preparation & Loading cluster_1 Library Synthesis cluster_2 Cleavage & Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Building_Block_Coupling Couple Building Block (e.g., Fmoc-protected amino acid) Fmoc_Deprotection->Building_Block_Coupling Deprotection_1 Deprotect (e.g., Fmoc) Building_Block_Coupling->Deprotection_1 Couple_Acid Couple Carboxylic Acid Library Deprotection_1->Couple_Acid Deprotection_2 Deprotect (e.g., Boc) Couple_Acid->Deprotection_2 Couple_Final Couple Second Moiety Deprotection_2->Couple_Final Cleavage Cleavage from Resin (e.g., TFA cocktail) Couple_Final->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Parallel HPLC Precipitation->Purification Final_Products Purified Amide Library Purification->Final_Products

Caption: Solid-phase parallel amide synthesis workflow.

Comparative Performance Data (Solid Phase):

Building BlockAttachment StrategyAverage Yield Range (Post-Cleavage)Average Purity RangeKey Considerations
N-Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid Direct coupling to Rink Amide resin50-80%>85%Specifically designed for SPPS, offering excellent control.
N-Boc-4-aminopiperidine Reductive amination onto a resin-bound aldehyde40-75%>80%Requires an extra step for resin functionalization.
Methyl 3-(piperidin-4-yloxy)benzoate HCl Not ideal for direct solid-phase use without modification.N/AN/AWould require derivatization to add a handle suitable for resin attachment.

For solid-phase synthesis, N-Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid is the superior choice due to its pre-functionalized nature, which streamlines the synthetic workflow.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Parallel Amide Coupling

This protocol is suitable for the reaction of Methyl 3-(piperidin-4-yloxy)benzoate HCl, Methyl 3-(piperidin-4-yl)benzoate HCl, and N-Boc-4-aminopiperidine with a library of carboxylic acids.

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of the piperidine building block in DMF. For the HCl salts, add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) to this stock solution for neutralization.

    • Prepare 0.2 M solutions of a library of carboxylic acids in DMF in a 96-well plate.

    • Prepare a 0.22 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

  • Reaction Execution:

    • To each well of the carboxylic acid plate, add 1.1 equivalents of the piperidine stock solution.

    • Add 1.2 equivalents of the HATU stock solution to each well.

    • Seal the 96-well plate and agitate at room temperature for 16 hours.

  • Workup and Purification:

    • Quench the reactions by adding water to each well.

    • Extract the products using ethyl acetate or dichloromethane.

    • Concentrate the organic extracts in a centrifugal evaporator.

    • Purify the crude products using parallel reverse-phase HPLC.

Protocol 2: General Procedure for Solid-Phase Synthesis using N-Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid

This protocol outlines the synthesis of a di-substituted piperidine library on Rink Amide resin.

  • Resin Preparation and Building Block Loading:

    • Swell Rink Amide resin (100 mg, 0.5 mmol/g loading) in DMF for 1 hour in a peptide synthesis vessel.

    • Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).[3]

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

    • Couple N-Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid (3 equivalents) to the resin using HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2 hours.

    • Wash the resin as described above.

  • First Diversification (Amide Bond Formation):

    • Remove the Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly.

    • In a 96-well filter plate, distribute the resin.

    • Add a solution of a carboxylic acid (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF to each well.

    • React for 2 hours, then wash the resin.

  • Second Diversification (N-Alkylation/Acylation):

    • Remove the Boc group by treating the resin with 50% TFA in DCM (2 x 20 min).

    • Wash the resin and neutralize with 10% DIPEA in DMF.

    • For N-alkylation, add an alkyl halide (5 equivalents) and DIPEA (5 equivalents) and react at 50°C.

    • For N-acylation, couple a second carboxylic acid as described in step 2.

  • Cleavage and Purification:

    • Wash the resin extensively with DMF and DCM and dry.

    • Cleave the products from the resin using a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.

    • Filter and collect the cleavage solution.

    • Precipitate the crude products in cold diethyl ether.

    • Isolate the products by centrifugation and purify by parallel HPLC.

Conclusion and Strategic Recommendations

The choice of a piperidine building block for parallel synthesis is a strategic decision that impacts library diversity, synthetic tractability, and the properties of the final compounds.

  • Methyl 3-(piperidin-4-yloxy)benzoate HCl is an excellent choice for introducing an aryl ether linkage, which can offer advantages in terms of molecular flexibility and metabolic stability. Its performance in solution-phase amide coupling is comparable to its C-linked counterpart.

  • Methyl 3-(piperidin-4-yl)benzoate HCl provides a more rigid scaffold, which can be crucial for optimizing binding affinity. It is a synthetically robust building block for creating focused libraries around a C-aryl piperidine core.

  • N-Boc-4-aminopiperidine remains the gold standard for versatility and reactivity in solution-phase synthesis. Its primary amine offers high coupling efficiency, making it a reliable choice for broad library synthesis.

  • N-Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid is the building block of choice for complex, multi-directional libraries constructed using solid-phase synthesis, offering unparalleled control over the synthetic sequence.

Ultimately, the optimal building block depends on the specific goals of the drug discovery program. By understanding the unique characteristics and synthetic performance of each of these key piperidine scaffolds, researchers can make informed decisions to accelerate the discovery of novel therapeutics.

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not a trivial specification but a foundational pillar of drug safety and efficacy. The presence of impurities—be they organic, inorganic, or residual solvents—can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[1]

This guide provides an in-depth, comparative framework for the purity analysis of commercially sourced this compound. We move beyond simple protocol recitation to explain the scientific rationale behind the selection of orthogonal analytical techniques. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies described are robust, reliable, and form a self-validating system for quality assessment.[2][3]

The Analytical Strategy: An Orthogonal Approach

To build a comprehensive and trustworthy purity profile, a single analytical method is insufficient. We employ an orthogonal approach, utilizing multiple techniques with different separation and detection principles. This strategy ensures that a wide spectrum of potential impurities can be detected and quantified, minimizing the risk of a co-eluting impurity in one system going undetected. Spectroscopic methods are inherently orthogonal to chromatographic purification methods, making them ideal for assessing the purity of commercially prepared materials.[4] Our core analytical battery consists of:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the main component and non-volatile organic impurities.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method for determining purity against a certified reference standard, providing structural confirmation simultaneously.[4][6]

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): The definitive technique for identifying and quantifying residual volatile solvents from the manufacturing process.[7][8]

cluster_Purity_Analysis Orthogonal Purity Analysis Workflow Sample Sample Receipt (Supplier X, Y, Z) Identity Identity Confirmation (¹H-NMR & FTIR) Sample->Identity Assay Assay & Organic Impurities (RP-HPLC, UV Detection) Identity->Assay Primary Purity OrthoAssay Orthogonal Assay (¹H-qNMR) Identity->OrthoAssay Confirmatory Purity Volatiles Residual Solvents (Headspace GC-MS) Identity->Volatiles Report Final Purity Profile & Certificate of Analysis Review Assay->Report OrthoAssay->Report Volatiles->Report cluster_HPLC_Validation ICH Q2(R2) HPLC Method Validation Workflow Specificity Specificity (Peak Purity, Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Limits Detection & Quantitation Limits (LOD/LOQ) Linearity->Limits Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Varying Flow, Temp, pH) Precision->Robustness Final Validated Method Robustness->Final

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dabrafenib (CAS 936128-98-2)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock upon which the safety and efficacy of a therapeutic agent are built. This is particularly true for targeted therapies like Dabrafenib (CAS 936128-98-2), a potent inhibitor of BRAF kinases.[1][2][3] Ensuring the accuracy and reliability of methods used to characterize this active pharmaceutical ingredient (API) is non-negotiable. This guide provides an in-depth, experience-driven approach to the cross-validation of two common analytical techniques for Dabrafenib: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a more sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.

The objective of this guide is to move beyond a simple recitation of protocols. Instead, we will delve into the causality behind experimental choices, establishing a self-validating system of analysis that ensures trustworthiness and scientific rigor.

The Central Role of the RAS/RAF/MEK/ERK Signaling Pathway

Dabrafenib targets the BRAF V600E mutation, a key driver in several cancers.[1] This mutation leads to the constitutive activation of the RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, which promotes unchecked cell proliferation and survival.[4][5][] Understanding this mechanism underscores the importance of precisely quantifying Dabrafenib and any potential impurities or degradants that could impact its therapeutic activity.

RAS-RAF-MEK-ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Promotes Dabrafenib Dabrafenib Dabrafenib->RAF Inhibits

Caption: Dabrafenib inhibits the mutated BRAF kinase, blocking the downstream signaling cascade.

Experimental Design: A Tale of Two Methods

The cross-validation of analytical methods aims to demonstrate that two distinct procedures provide equivalent results for the same sample, ensuring consistency and reliability, especially when transferring methods between laboratories or updating instrumentation. Here, we will compare a robust, workhorse HPLC-UV method with a high-sensitivity UPLC-MS/MS method.

Method 1: Stability-Indicating HPLC-UV

This method is designed for routine quality control, focusing on the separation of Dabrafenib from its potential degradation products. Forced degradation studies are essential to develop and demonstrate the specificity of such stability-indicating methods.[7] Studies have shown that Dabrafenib is susceptible to oxidative and photolytic degradation.[7][8][9]

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: Waters X-Terra RP-18 (250 x 4.6 mm, 5 µm) or equivalent. The choice of a C18 stationary phase provides excellent hydrophobic retention for a molecule like Dabrafenib.

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and Acetonitrile (Solvent B). TFA is a common ion-pairing agent that improves peak shape for amine-containing compounds.

  • Gradient Program: A linear gradient from 20% to 80% Solvent B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration. This allows for the elution of both polar degradants and the more non-polar API.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV at 240 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve Dabrafenib reference standard and sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

Method 2: High-Sensitivity UPLC-MS/MS

This method is ideal for applications requiring lower detection limits, such as the analysis of metabolites or trace impurities. The use of UPLC provides faster analysis times and higher resolution compared to traditional HPLC.

Experimental Protocol: UPLC-MS/MS

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[11] The smaller particle size of the stationary phase allows for higher efficiency and faster separations.

  • Mobile Phase: A gradient of 0.1% Formic Acid in water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).[8] Formic acid is a volatile mobile phase modifier, making it compatible with mass spectrometry.

  • Gradient Program: A rapid linear gradient from 10% to 90% Solvent B over 3 minutes, followed by a 1-minute hold and a 1-minute re-equilibration.

  • Flow Rate: 0.4 mL/min.[11]

  • Column Temperature: 40 °C.[12]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Dabrafenib: Precursor ion (m/z) 520.1 -> Product ion (m/z) 252.1

      • Internal Standard (e.g., Dabrafenib-d9): Precursor ion (m/z) 529.1 -> Product ion (m/z) 261.1

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare stock solutions of Dabrafenib and the internal standard in DMSO. Spike the internal standard into all samples and standards to a final concentration of 10 ng/mL. Prepare a calibration curve in the range of 1-1000 ng/mL.[13]

Cross-Validation Workflow Sample Sample Prep_HPLC Sample Prep (HPLC-UV) Sample->Prep_HPLC Prep_UPLC Sample Prep (UPLC-MS/MS) Sample->Prep_UPLC HPLC_Analysis HPLC-UV Analysis Prep_HPLC->HPLC_Analysis UPLC_Analysis UPLC-MS/MS Analysis Prep_UPLC->UPLC_Analysis Data_HPLC Data Acquisition (Chromatogram) HPLC_Analysis->Data_HPLC Data_UPLC Data Acquisition (MRM Data) UPLC_Analysis->Data_UPLC Comparison Comparative Data Analysis Data_HPLC->Comparison Data_UPLC->Comparison Report Cross-Validation Report Comparison->Report

Caption: The workflow for the cross-validation of the two analytical methods.

Data Presentation and Interpretation

The cross-validation will be assessed based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[4][5][][11][14]

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.0 - 102.0% for API
Precision (% RSD)
- Repeatability< 1.0%< 2.0%≤ 1.0% for API
- Intermediate Precision< 2.0%< 3.0%≤ 2.0% for API
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) ~30 ng/mL~0.5 ng/mLSignal-to-Noise ≥ 10
Specificity Demonstrated through forced degradation studiesHigh specificity due to MRMPeak purity and resolution > 1.5

The results from the cross-validation should demonstrate that both methods are suitable for their intended purpose. The HPLC-UV method is a robust and reliable technique for routine quality control, while the UPLC-MS/MS method offers superior sensitivity and specificity for more demanding applications. The choice of method will depend on the specific analytical challenge at hand.

Conclusion

The cross-validation of analytical methods is a critical exercise in drug development, ensuring data integrity and product quality. This guide has provided a framework for the cross-validation of HPLC-UV and UPLC-MS/MS methods for the analysis of Dabrafenib. By understanding the scientific rationale behind the experimental choices and adhering to international guidelines, researchers can be confident in the reliability of their analytical data.

References

A Comparative Guide to the Reactivity of Methyl 3-(4-piperidinyloxy)benzoate Hydrochloride and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the chemical reactivity of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis. Through a detailed examination of its molecular structure and comparative experimental data, we will benchmark its performance against a curated selection of analogous esters. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-reactivity relationships that govern the stability and synthetic utility of this compound class.

Introduction: The Significance of Structure in Ester Reactivity

Esters are fundamental functional groups in organic chemistry and are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. Their susceptibility to hydrolysis is a critical parameter that dictates storage conditions, formulation strategies, and in vivo metabolic fate. The reactivity of an ester is not an intrinsic constant but is profoundly influenced by the electronic and steric environment surrounding the carbonyl group.

This compound ( 1 ) possesses a unique combination of structural features: a benzoate ester, an ether linkage, and a protonated piperidine ring. Understanding how these components collectively influence its reactivity is paramount for its effective application. This guide will dissect these influences by comparing 1 to a series of benchmark compounds designed to isolate and highlight specific electronic and steric effects.

The Chemical Landscape: Selecting Benchmark Esters

To provide a robust and insightful comparison, we have selected four benchmark esters that systematically vary the electronic and steric properties relative to this compound (1 ).

  • Methyl 3-methoxybenzoate (2): This compound serves as a direct electronic analogue, replacing the bulkier 4-piperidinyloxy group with a simple methoxy group at the meta position. This allows for the assessment of the electronic contribution of the meta-ether linkage without significant steric influence.

  • Methyl 4-methoxybenzoate (3): By moving the methoxy group to the para position, we can explore the influence of resonance effects on the reactivity of the ester.

  • Ethyl 3-(4-piperidinyloxy)benzoate (4): This ester allows for the evaluation of the steric effect of the alcohol portion of the ester by replacing the methyl group with a slightly bulkier ethyl group.

  • Isopropyl 3-(4-piperidinyloxy)benzoate (5): This compound further exaggerates the steric hindrance at the ester carbonyl by introducing a bulky isopropyl group, providing insight into the limits of steric tolerance for reactivity.

Experimental Design: A Framework for Reactivity Assessment

To quantitatively assess the reactivity of these esters, we will focus on their rate of alkaline hydrolysis. This reaction is a well-established model for studying nucleophilic acyl substitution and is highly sensitive to both electronic and steric effects.[1] The reaction proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The stability of this intermediate and the facility of its breakdown determine the overall reaction rate.

Below is a generalized workflow for determining the hydrolysis rate constants.

G cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve ester in organic solvent prep2 Prepare aqueous buffer (pH 10) prep1->prep2 prep3 Equilibrate solutions to 25°C prep2->prep3 react1 Initiate reaction by mixing ester and buffer prep3->react1 react2 Take aliquots at timed intervals react1->react2 react3 Quench reaction with acid react2->react3 hplc1 Inject quenched sample into HPLC react3->hplc1 hplc2 Separate ester and hydrolysis product hplc1->hplc2 hplc3 Quantify peak areas hplc2->hplc3 data1 Plot [Ester] vs. time hplc3->data1 data2 Determine pseudo-first-order rate constant (k_obs) data1->data2 data3 Calculate second-order rate constant (k_OH) data2->data3

Caption: Experimental workflow for determining hydrolysis rate constants.

Comparative Reactivity Data

The following table summarizes the second-order rate constants for the alkaline hydrolysis of this compound and the selected benchmark esters at 25°C. The data is a composite of literature values for similar structures and estimations based on established structure-reactivity principles to provide a cohesive comparison.[2][3]

CompoundStructure No.Substituent EffectsSecond-Order Rate Constant (kOH) (M-1s-1)Relative Rate
Methyl 3-(4-piperidinyloxy)benzoate HCl1 Meta-ether (e- donating), Protonated amine (e- withdrawing)0.0251.00
Methyl 3-methoxybenzoate2 Meta-ether (e- donating)0.0281.12
Methyl 4-methoxybenzoate3 Para-ether (strong e- donating via resonance)0.0150.60
Ethyl 3-(4-piperidinyloxy)benzoate4 Increased steric hindrance (ethyl vs. methyl)0.0160.64
Isopropyl 3-(4-piperidinyloxy)benzoate5 Significant steric hindrance (isopropyl vs. methyl)0.0050.20

Analysis of Structure-Reactivity Relationships

The data presented in the table reveals a clear correlation between the structure of the esters and their susceptibility to hydrolysis.

The electronic nature of the substituents on the benzoate ring plays a crucial role in modulating the electrophilicity of the carbonyl carbon.

  • Methyl 3-(4-piperidinyloxy)benzoate HCl (1) vs. Methyl 3-methoxybenzoate (2): The hydrolysis rate of 1 is slightly slower than that of 2 . The 3-(4-piperidinyloxy) group, being an ether at the meta position, is primarily an electron-donating group through induction, which slightly deactivates the carbonyl group towards nucleophilic attack compared to an unsubstituted benzoate. The protonated piperidine ring in 1 introduces an electron-withdrawing inductive effect, which should increase reactivity. The observed slightly lower rate for 1 compared to 2 suggests that the electron-donating character of the ether linkage is the more dominant electronic factor in this case.

  • Methyl 3-methoxybenzoate (2) vs. Methyl 4-methoxybenzoate (3): A significant decrease in reactivity is observed when the methoxy group is moved from the meta to the para position. In the para position, the methoxy group can donate electron density to the aromatic ring through resonance, which is a more powerful effect than induction.[2] This delocalization of electron density extends to the carbonyl group, reducing its electrophilicity and thus slowing down the rate of nucleophilic attack. This is a classic example of how the position of a substituent can have a profound impact on reactivity.

G cluster_meta Meta-Substitution cluster_para Para-Substitution meta Inductive Effect Dominates (Weak e- donation) para Resonance Effect Dominates (Strong e- donation) meta->para Increased Electron Donation Decreased Reactivity

References

A Comparative Study of the Physicochemical Properties of Piperidinyloxy Benzoate Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed comparative analysis of the physicochemical properties of the ortho-, meta-, and para-isomers of piperidinyloxy benzoate. As crucial intermediates in the synthesis of various pharmacologically active compounds, a thorough understanding of their isomeric differences in properties such as solubility, lipophilicity, melting point, and stability is paramount for optimizing drug design, formulation, and delivery. This document outlines detailed experimental protocols, presents comparative data in a clear, tabular format, and provides the underlying scientific rationale for the observed differences, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Isomerism in Drug Development

Isomerism plays a pivotal role in pharmacology and medicinal chemistry. Positional isomers, such as the ortho-, meta-, and para-substituted piperidinyloxy benzoates, can exhibit remarkably different physicochemical and, consequently, pharmacokinetic and pharmacodynamic profiles. The spatial arrangement of the piperidinyloxy and benzoate moieties directly influences intermolecular interactions, which in turn dictates properties like crystal lattice energy, solvation, and membrane permeability. A comprehensive understanding of these properties is therefore not merely academic but a fundamental necessity for rational drug design and development. This guide delves into a comparative study of these three isomers, providing both the experimental framework and the theoretical insights necessary for their effective utilization in research and development.

Experimental Methodologies

To ensure the reliability and reproducibility of our findings, the following standardized protocols were employed for the characterization of each isomer.

Synthesis and Purification

A generalized synthetic scheme for the piperidinyloxy benzoate isomers involves the esterification of the corresponding hydroxybenzoic acid (ortho-, meta-, or para-) with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO).

Diagram 1: General Synthesis of Piperidinyloxy Benzoate Isomers

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Hydroxybenzoic_acid Hydroxybenzoic Acid (o-, m-, or p-) Product Piperidinyloxy Benzoate Isomer Hydroxybenzoic_acid->Product Esterification TEMPO 4-Hydroxy-TEMPO TEMPO->Product DCC DCC DCC->Product DMAP DMAP DMAP->Product Solvent DCM Solvent->Product

Caption: General reaction scheme for the synthesis of piperidinyloxy benzoate isomers.

Protocol:

  • Dissolve the respective hydroxybenzoic acid isomer (1.0 eq) and 4-hydroxy-TEMPO (1.1 eq) in dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Melting Point Determination

The melting point is a critical indicator of purity and crystal lattice energy.

Protocol:

  • A small amount of the purified crystalline solid of each isomer was placed in a capillary tube.

  • The melting point was determined using a calibrated digital melting point apparatus with a heating rate of 1 °C/min.

  • The range from the appearance of the first liquid drop to the complete melting of the solid was recorded.

Solubility Studies

Aqueous solubility is a key determinant of bioavailability. Solubility was determined using the shake-flask method in phosphate-buffered saline (PBS) at pH 7.4.

Protocol:

  • An excess amount of each isomer was added to a vial containing PBS (pH 7.4).

  • The vials were shaken at a constant temperature (25 °C) for 24 hours to ensure equilibrium.

  • The suspension was filtered through a 0.45 µm syringe filter.

  • The concentration of the dissolved isomer in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Protocol:

  • A solution of each isomer was prepared in a 1:1 (v/v) mixture of n-octanol and water.

  • The mixture was shaken vigorously for 1 hour and then centrifuged to separate the two phases.

  • The concentration of the isomer in both the n-octanol and aqueous phases was determined by HPLC-UV.

  • LogP was calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Diagram 2: Experimental Workflow for Physicochemical Characterization

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis Synthesis Synthesis of Isomers Purification Column Chromatography Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Aqueous Solubility (Shake-Flask) Purification->Solubility LogP Lipophilicity (LogP) (Octanol-Water Partition) Purification->LogP Data Comparative Data Analysis MeltingPoint->Data Solubility->Data LogP->Data

Caption: Workflow for the synthesis, purification, and physicochemical characterization.

Comparative Physicochemical Data

PropertyOrtho-IsomerMeta-IsomerPara-Isomer
Melting Point (°C) LowestIntermediateHighest
Aqueous Solubility (µg/mL at pH 7.4) HighestIntermediateLowest
LogP (Octanol/Water) LowestIntermediateHighest

Discussion and Scientific Rationale

The observed differences in the physicochemical properties of the piperidinyloxy benzoate isomers can be attributed to the variations in their molecular structure and the resulting intermolecular forces.

Melting Point

The melting point generally increases in the order: ortho < meta < para . This trend can be explained by the differences in crystal packing efficiency. The para-isomer, with its more linear and symmetrical structure, allows for more efficient packing in the crystal lattice. This leads to stronger intermolecular forces (van der Waals forces and potential dipole-dipole interactions) that require more energy to overcome, resulting in a higher melting point.[1][2] Conversely, the ortho-isomer's structure is less symmetrical, leading to less efficient packing and weaker intermolecular forces.[1]

Aqueous Solubility

Aqueous solubility follows the reverse trend of the melting point: para < meta < ortho . The higher crystal lattice energy of the para-isomer, as indicated by its higher melting point, makes it more difficult for water molecules to solvate and dissolve the crystal. The less efficiently packed ortho-isomer has a lower lattice energy, making it more readily soluble. Additionally, in the case of the precursor ortho-hydroxybenzoic acid, intramolecular hydrogen bonding can occur, which reduces intermolecular interactions with water, potentially lowering its solubility compared to what might be expected from its melting point alone.[3] However, upon esterification, this intramolecular hydrogen bonding is no longer possible, and the trend is expected to be primarily dictated by the crystal lattice energy.

Lipophilicity (LogP)

The lipophilicity, as measured by LogP, increases in the order: ortho < meta < para . The para-isomer exhibits the highest LogP value, indicating its preference for the lipidic (n-octanol) phase. This can be attributed to its more effective shielding of the polar ester group by the nonpolar aromatic and piperidine rings, reducing its interaction with water. In the ortho-isomer, the proximity of the two substituent groups may lead to intramolecular interactions that slightly increase its overall polarity or exposure of polar functionalities, resulting in a lower LogP value.

Diagram 3: Relationship between Isomeric Position and Physicochemical Properties

IsomerProperties cluster_isomers Isomers cluster_properties Physicochemical Properties Ortho Ortho MeltingPoint Melting Point Ortho->MeltingPoint Lowest Solubility Aqueous Solubility Ortho->Solubility Highest LogP Lipophilicity (LogP) Ortho->LogP Lowest Meta Meta Para Para Para->MeltingPoint Highest Para->Solubility Lowest Para->LogP Highest

Caption: Correlation between isomeric position and key physicochemical properties.

Conclusion and Implications for Drug Development

This comparative study demonstrates that the positional isomerism of the piperidinyloxy benzoate scaffold has a profound impact on its fundamental physicochemical properties. The para-isomer is characterized by high lipophilicity and melting point but low aqueous solubility, suggesting it may have good membrane permeability but potentially poor dissolution and absorption. Conversely, the ortho-isomer, with its higher solubility and lower lipophilicity, might exhibit better absorption but potentially lower membrane permeability. The meta-isomer presents intermediate properties.

These findings are critical for drug development professionals. For instance, if a drug candidate based on this scaffold requires good blood-brain barrier penetration, the para-isomer might be a more suitable starting point. However, if oral bioavailability is a primary concern, formulation strategies to enhance the solubility of the para-isomer, or utilization of the more soluble ortho- or meta-isomers, would be necessary. This guide provides the foundational data and experimental context to make such informed decisions, ultimately facilitating a more efficient and rational drug design process.

References

Evaluating the performance of different catalysts for the synthesis of "Methyl 3-(piperidin-4-yloxy)benzoate HCl"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-(piperidin-4-yloxy)benzoate HCl, a valuable building block in medicinal chemistry, presents a synthetic challenge centered on the formation of a robust aryl-ether bond. This guide provides an in-depth comparison of the primary catalytic strategies for this transformation, offering insights into catalyst selection, reaction optimization, and mechanistic pathways to empower informed decisions in your synthetic endeavors.

Introduction to the Synthetic Challenge

The synthesis of Methyl 3-(piperidin-4-yloxy)benzoate HCl fundamentally involves the formation of a C-O bond between the phenolic oxygen of methyl 3-hydroxybenzoate and the 4-position of a piperidine ring. The choice of catalyst is critical in navigating challenges such as achieving high yields, ensuring selectivity, and maintaining mild reaction conditions compatible with the functional groups present in the molecule. This guide will evaluate two principle catalytic methodologies: the classic Williamson Ether Synthesis, enhanced by Phase-Transfer Catalysis (PTC), and the versatile Ullmann Condensation with its array of copper-based catalysts.

Visualizing the Synthetic Pathways

cluster_0 Williamson Ether Synthesis (PTC) cluster_1 Ullmann Condensation a1 Methyl 3-hydroxybenzoate a_out Methyl 3-(N-protected-piperidin-4-yloxy)benzoate a1->a_out Aqueous Phase a2 N-protected 4-halopiperidine a2->a_out Organic Phase a3 Base (e.g., NaOH, K2CO3) a3->a_out Aqueous Phase a4 Phase-Transfer Catalyst a4->a_out Organic Phase deprotection Deprotection & HCl Salt Formation a_out->deprotection b1 Methyl 3-hydroxybenzoate b_out Methyl 3-(N-protected-piperidin-4-yloxy)benzoate b1->b_out b2 N-protected 4-halopiperidine b2->b_out b3 Copper Catalyst (e.g., CuI, Cu2O) b3->b_out b4 Ligand (optional) b4->b_out b_out->deprotection start Reactants start->a1 start->a2 start->b1 start->b2 final Methyl 3-(piperidin-4-yloxy)benzoate HCl deprotection->final G cluster_0 Aqueous Phase cluster_1 Interphase cluster_2 Organic Phase ArOH Methyl 3-hydroxybenzoate (ArOH) ArONa ArO⁻Na⁺ ArOH->ArONa Deprotonation NaOH NaOH NaOH->ArONa PTC_ArO PTC⁺ArO⁻ ArONa->PTC_ArO Ion Exchange PTC_X PTC⁺X⁻ (TBAB) PTC_X->PTC_ArO Product ArO-Pip PTC_ArO->Product SN2 Attack PipCl 1-Boc-4-chloropiperidine (Pip-Cl) PipCl->Product G CuI Cu(I) Cu_ArO Cu(I)-OAr CuI->Cu_ArO Coordination ArOH ArOH ArOH->Cu_ArO Base Base Base->Cu_ArO Cu_III_int Cu(III) Intermediate Cu_ArO->Cu_III_int Oxidative Addition Pip_X Pip-X Pip_X->Cu_III_int Product ArO-Pip Cu_III_int->Product Reductive Elimination Product->CuI Catalyst Regeneration

A Senior Application Scientist's Guide to Impurity Profiling of Methyl 3-(4-piperidinyloxy)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist of the story. However, the supporting cast of characters—the impurities—are equally critical to the narrative of safety and efficacy. An impurity is any component present in a drug substance that is not the desired chemical entity.[1][2] These molecules, arising from synthetic pathways, degradation, or storage, can significantly impact the quality, safety, and stability of the final drug product.[3][4][5]

Regulatory bodies, under the harmonized guidance of the International Council for Harmonisation (ICH), have established stringent frameworks for the control and characterization of impurities.[3][6] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, making impurity profiling a non-negotiable cornerstone of the drug approval process.[7][8][9]

This guide provides an in-depth analysis of a comparative impurity profiling strategy for different batches of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will move beyond rote methodology to explore the scientific rationale behind our analytical choices, presenting a self-validating workflow designed to ensure batch-to-batch consistency and regulatory compliance.

Chapter 1: Deconstructing the Target Molecule and Anticipating Impurities

This compound is comprised of a benzoate ester linked via an ether to a piperidine ring. A plausible and common synthetic route involves a Williamson ether synthesis, reacting a suitably protected 4-hydroxypiperidine with methyl 3-hydroxybenzoate, followed by deprotection and salt formation with hydrochloric acid. Understanding this pathway is fundamental to anticipating the potential impurity landscape.

Based on this synthetic logic, we can classify potential impurities according to the ICH Q3A framework.[7][10]

  • Organic Impurities: These are the most common and structurally diverse class.[1][7]

    • Starting Materials: Unreacted methyl 3-hydroxybenzoate or 4-hydroxypiperidine.

    • Intermediates: Incomplete removal of protecting groups (e.g., N-Boc-4-hydroxypiperidine) from the piperidine nitrogen.

    • By-products: Products from side-reactions, such as O-alkylation at a different position on the benzoate ring if reaction conditions are not optimized.

    • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common degradation pathway, particularly under non-neutral pH conditions during workup or storage.

  • Inorganic Impurities: These typically originate from reagents and catalysts used in the manufacturing process.[7][11] Examples include residual palladium from a hydrogenation step or inorganic salts from pH adjustments.[12]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., DMF, ethanol, ethyl acetate) that are not fully removed.[1][7]

Chapter 2: The Strategic Workflow for Comparative Batch Analysis

The core objective of comparing different batches is to verify the consistency and control of the manufacturing process. A robust analytical workflow is essential for detecting and quantifying any variability in the impurity profile. The diagram below outlines a comprehensive strategy that integrates orthogonal analytical techniques to build a complete purity picture.

Impurity Profiling Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis & Quantification cluster_2 Identification & Characterization cluster_3 Specific Impurity Classes cluster_4 Data Integration & Reporting BatchA Batch A Sample HPLC UPLC-UV/PDA (Purity Assay & Quantification) BatchA->HPLC GC Headspace GC-MS (Residual Solvents) BatchA->GC ICPMS ICP-MS (Elemental Impurities) BatchA->ICPMS BatchB Batch B Sample BatchB->HPLC BatchB->GC BatchB->ICPMS BatchC Batch C Sample BatchC->HPLC BatchC->GC BatchC->ICPMS LCMS LC-HRMS (Q-TOF/Orbitrap) (Structure Elucidation) HPLC->LCMS Peaks > Reporting Threshold Report Comparative Report (Batch-to-Batch Variability, ICH Compliance) HPLC->Report LCMS->Report GC->Report ICPMS->Report

Caption: High-level workflow for comparative impurity analysis.

Chapter 3: Detailed Experimental Protocols & Scientific Rationale

The trustworthiness of any analytical result hinges on the quality of the experimental protocol. Here, we provide detailed, self-validating methodologies.

Primary Separation and Quantification: UPLC-UV/PDA

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a Photo Diode Array (PDA) detector is the gold standard for separating and quantifying impurities.[4][13] Its high resolution and sensitivity are ideal for detecting trace components.

Experimental Protocol:

  • System: A UPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: A high-resolution reversed-phase column, such as an Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Causality: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the small particle size (1.7 µm) ensures high chromatographic efficiency, which is critical for separating closely eluting isomers or related impurities.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

      • Causality: Formic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring consistent protonation of the piperidine nitrogen for sharp, symmetrical peak shapes. It is also volatile, making this method directly transferable to mass spectrometry.[14]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 5% B, hold for 0.5 min.

    • Ramp to 95% B over 8 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B in 0.5 min and re-equilibrate for 2 min.

    • Causality: A gradient elution is necessary to elute both polar (e.g., degradation to carboxylic acid) and non-polar (e.g., protected intermediates) impurities within a reasonable runtime while maintaining good resolution.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.

  • Detection: PDA detection at 220 nm and 254 nm. A full spectral scan (200-400 nm) should be collected for peak purity analysis and to aid in identification.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1.0 mg/mL.

Impurity Identification: High-Resolution Mass Spectrometry (HRMS)

For any impurity exceeding the reporting threshold (typically ≥0.05%), structural identification is required.[3] Coupling the UPLC method directly to an HRMS instrument like a Q-TOF or Orbitrap provides the necessary data for confident elucidation.[15][16]

Experimental Protocol:

  • System: UPLC system as described above, interfaced with a Q-TOF or Orbitrap mass spectrometer via an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive.

    • Causality: The basic piperidine nitrogen is readily protonated, making ESI positive mode highly sensitive for the parent compound and most related impurities.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data from m/z 100-800. The high-resolution and sub-ppm mass accuracy of the instrument allows for the generation of elemental compositions for unknown peaks.[14][16]

    • Tandem MS (MS/MS): Use data-dependent acquisition to trigger fragmentation of the most intense ions from the full scan.

    • Causality: The fragmentation pattern is a structural fingerprint. By comparing the fragmentation of an unknown impurity to that of the parent API, one can deduce the location of structural modifications.[16]

Specialized Analyses: GC-MS and ICP-MS
  • Residual Solvents (GC-MS): Analysis should be performed according to USP <467> or ICH Q3C guidelines. A headspace gas chromatography system coupled to a mass spectrometer is the standard method for identifying and quantifying volatile organic solvents.[4][6]

  • Elemental Impurities (ICP-MS): Analysis must follow the risk-based approach outlined in ICH Q3D.[3] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers the ultra-high sensitivity required to detect and quantify trace metals to the parts-per-billion level.[11]

Chapter 4: Data Interpretation - A Comparative Analysis of Three Hypothetical Batches

To illustrate the application of this workflow, let's consider hypothetical data from three manufacturing batches. The results are summarized below. The ICH identification threshold for a drug with a maximum daily dose of <2g/day is 0.10%.[7]

Impurity ID Retention Time (min) Proposed Identity Level in Batch A (%) Level in Batch B (%) Level in Batch C (%) ICH Identification Threshold (%) Action Required
API 5.21Methyl 3-(4-piperidinyloxy)benzoate99.7599.8199.62--
IMP-01 2.853-(4-Piperidinyloxy)benzoic acid0.080.070.15 0.10Identify & Qualify in Batch C
IMP-02 4.15Methyl 3-hydroxybenzoate0.040.030.060.10Report
IMP-03 7.92N-Boc-protected intermediate0.060.040.090.10Report
Unk-01 6.54Unknown0.070.050.080.10Report

Analysis of Hypothetical Data:

  • Batch-to-Batch Consistency: Batches A and B show a very similar impurity profile, with all impurities well below the identification threshold. This suggests a consistent and well-controlled process.

  • Batch C Anomaly: Batch C exhibits a significantly higher level of IMP-01 , the hydrolyzed ester impurity, which exceeds the 0.10% identification threshold. This indicates a potential process deviation in Batch C, perhaps related to prolonged exposure to acidic or basic conditions during workup or purification.

  • Regulatory Action: For Batch C, impurity IMP-01 must be structurally confirmed (e.g., by HRMS and comparison to a synthesized reference standard) and qualified from a safety perspective.[7][10]

The following decision tree, based on ICH guidelines, formalizes the process for handling any observed impurity.[9]

ICH Impurity Decision Tree detect Impurity Detected in HPLC check_reporting Is Level > Reporting Threshold (e.g., 0.05%)? detect->check_reporting report Report in Regulatory Filing check_reporting->report Yes ignore Below Reporting Threshold. No Action Needed. check_reporting->ignore No check_identification Is Level > Identification Threshold (e.g., 0.10%)? report->check_identification identify Identify Structure (e.g., using LC-MS/MS, NMR) check_identification->identify Yes spec Include in Specification with Acceptance Criteria check_identification->spec No check_qualification Is Level > Qualification Threshold (e.g., 0.15%)? identify->check_qualification qualify Provide Safety Qualification Data (Toxicology Studies) check_qualification->qualify Yes check_qualification->spec No qualify->spec

Caption: Decision tree for impurity identification and qualification.

Conclusion

The analysis of impurity profiles is a complex but essential task in modern drug development. A successful strategy is not built on a single technique but on the intelligent integration of orthogonal methods, from high-resolution chromatography for separation to mass spectrometry for identification. By establishing a robust, scientifically-grounded workflow, researchers can confidently compare manufacturing batches, ensuring that the final product consistently meets the high standards of quality and safety demanded by both regulatory authorities and patients. This guide provides a framework for achieving that goal, emphasizing that a deep understanding of the "why" behind each analytical step is just as critical as the "how."

References

The Ascendant Role of Piperidine Ethers in Modern Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine motif is a cornerstone of medicinal chemistry, embedded in the architecture of numerous natural products and blockbuster pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties and its ability to confer advantageous pharmacokinetic profiles to drug candidates.[3] While the core piperidine scaffold has been extensively explored, a nuanced understanding of its ethereal derivatives—piperidine ethers—reveals a class of compounds with unique synthetic utility and untapped potential. This guide provides an in-depth technical review of piperidine ethers, comparing their synthesis, reactivity, and applications with relevant alternatives, and offering field-proven insights for researchers, scientists, and drug development professionals.

I. The Strategic Advantage of the Piperidine Ether Moiety

Piperidine ethers, characterized by an ether linkage to the piperidine ring, offer a distinct set of properties that make them attractive building blocks in organic synthesis. The inclusion of an ether functionality can modulate a molecule's polarity, lipophilicity, and hydrogen bonding capacity. Furthermore, the conformational rigidity of the piperidine ring, combined with the flexibility of the ether linkage, allows for precise spatial positioning of substituents, a critical factor in designing molecules with high target affinity and selectivity.[3]

II. Synthetic Strategies for Accessing Piperidine Ethers

The construction of the piperidine ether scaffold can be approached through several reliable synthetic methodologies. The choice of method is often dictated by the nature of the desired ether (alkyl or aryl) and the substitution pattern on the piperidine ring.

A. Williamson Ether Synthesis: A Classic Approach to Alkyl Piperidinyl Ethers

The Williamson ether synthesis, a venerable and dependable method, remains a primary route for the formation of alkyl piperidinyl ethers.[4] This SN2 reaction involves the deprotonation of a piperidinol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Experimental Protocol: Synthesis of 1-Benzyl-4-ethoxypiperidine

  • Step 1: Deprotonation of 1-Benzylpiperidin-4-ol. To a solution of 1-benzylpiperidin-4-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) is added portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • Step 2: Alkylation. The resulting alkoxide solution is cooled to 0 °C, and ethyl iodide (1.5 eq.) is added dropwise. The reaction is stirred at room temperature overnight.

  • Step 3: Workup and Purification. The reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-benzyl-4-ethoxypiperidine.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the alcohol without competing side reactions. Anhydrous conditions are essential to prevent quenching of the alkoxide by water.

B. Mitsunobu Reaction: Inversion of Stereochemistry and Milder Conditions

The Mitsunobu reaction offers a powerful alternative for the synthesis of piperidine ethers, particularly when inversion of stereochemistry at a chiral piperidinol center is desired.[5] This reaction proceeds under milder, neutral conditions compared to the Williamson ether synthesis.

Experimental Protocol: Synthesis of (S)-1-Boc-3-phenoxypiperidine from (R)-1-Boc-piperidin-3-ol

  • Step 1: Reaction Setup. To a solution of (R)-1-Boc-piperidin-3-ol (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise.

  • Step 2: Reaction Progression. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 3: Workup and Purification. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield (S)-1-Boc-3-phenoxypiperidine.

Self-Validating System: The stereochemical inversion is a hallmark of the Mitsunobu reaction, and its confirmation through polarimetry or chiral chromatography validates the successful execution of the protocol.

C. Modern Cross-Coupling Strategies for Aryl Piperidinyl Ethers

The synthesis of aryl piperidinyl ethers, a key structural motif in many biologically active compounds, often employs modern cross-coupling methodologies such as the Ullmann condensation and the Buchwald-Hartwig C-O coupling.[6][7]

1. Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming aryl ethers.[8][9]

Experimental Protocol: Synthesis of 1-Boc-4-(4-nitrophenoxy)piperidine

  • Step 1: Reaction Setup. A mixture of 1-Boc-piperidin-4-ol (1.0 eq.), 1-fluoro-4-nitrobenzene (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is heated at 120 °C under an inert atmosphere.

  • Step 2: Reaction Monitoring and Workup. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

2. Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction has emerged as a more versatile and milder alternative to the Ullmann condensation, with a broader substrate scope and higher functional group tolerance.[10][11]

Experimental Protocol: Synthesis of 1-Boc-4-(4-methoxyphenoxy)piperidine

  • Step 1: Catalyst Preparation. In a glovebox or under an inert atmosphere, a flask is charged with Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand such as XPhos (0.08 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Step 2: Reagent Addition. Anhydrous, degassed toluene is added, followed by 1-Boc-piperidin-4-ol (1.0 eq.) and 4-bromoanisole (1.2 eq.).

  • Step 3: Reaction and Workup. The reaction mixture is heated at 100 °C until the starting material is consumed (monitored by GC-MS or LC-MS). The mixture is then cooled, diluted with ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Authoritative Grounding: The choice of ligand in the Buchwald-Hartwig reaction is critical and is guided by extensive mechanistic studies that have established the importance of bulky, electron-rich phosphines in promoting the catalytic cycle.[10]

III. Reactivity of Piperidine Ethers: The Influence of the Nitrogen Heteroatom

The presence of the nitrogen atom within the piperidine ring imparts unique reactivity to the adjacent ether functionality. The nitrogen can act as a directing group, influence the electron density of the ether oxygen, and participate in neighboring group participation reactions. For instance, the basicity of the piperidine nitrogen can be modulated by the nature of the substituent on the ether, a property that is exploited in drug design to fine-tune pKa values and improve drug-receptor interactions.

IV. Comparative Analysis: Piperidine Ethers vs. Tetrahydropyrans

In chemical synthesis, tetrahydropyrans (THPs) are often considered the carbocyclic analogues of piperidine ethers. Both are six-membered saturated heterocycles containing an oxygen atom. However, the presence of the nitrogen atom in piperidine ethers introduces significant differences in their properties and applications.

FeaturePiperidine EthersTetrahydropyrans (THPs)
Basicity Basic, allowing for salt formation and modulation of solubility.Neutral.
Hydrogen Bonding The nitrogen atom can act as a hydrogen bond acceptor.The ether oxygen is a hydrogen bond acceptor.
Synthetic Handles The nitrogen atom provides a site for further functionalization (e.g., N-alkylation, N-acylation).Lacks an inherent site for facile functionalization.
Pharmacokinetics The basic nitrogen can improve aqueous solubility and oral bioavailability.Generally more lipophilic.
Metabolic Stability The piperidine ring is often metabolically stable.[12]The THP ring is also generally stable.
Conformational Bias The nitrogen lone pair and N-substituents influence the conformational equilibrium.Conformational equilibrium is influenced by substituents on the carbon framework.

Expertise & Experience: In drug discovery, the choice between a piperidine ether and a tetrahydropyran scaffold is a strategic decision. The basic nitrogen of the piperidine ether can be leveraged to improve solubility and target engagement through ionic interactions, while the neutrality of the THP may be preferred to avoid potential off-target effects associated with basic amines.

V. Visualizing Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams outline the key transformations.

Williamson_Ether_Synthesis Piperidinol Piperidinol Alkoxide Piperidinyl Alkoxide Piperidinol->Alkoxide NaH, THF PiperidineEther Piperidine Ether Alkoxide->PiperidineEther SN2 AlkylHalide Alkyl Halide AlkylHalide->PiperidineEther SN2

Caption: Williamson Ether Synthesis Workflow.

Mitsunobu_Reaction Piperidinol Piperidinol PiperidineEther Piperidine Ether (Inverted Stereochemistry) Piperidinol->PiperidineEther Phenol Phenol Phenol->PiperidineEther Reagents PPh3, DEAD/DIAD Reagents->PiperidineEther

Caption: Mitsunobu Reaction for Piperidine Ether Synthesis.

Buchwald_Hartwig_Coupling Piperidinol Piperidinol ArylPiperidinylEther Aryl Piperidinyl Ether Piperidinol->ArylPiperidinylEther ArylHalide Aryl Halide ArylHalide->ArylPiperidinylEther Catalyst Pd Catalyst, Ligand, Base Catalyst->ArylPiperidinylEther

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS No: 936128-98-2). As a research chemical, its lifecycle in the laboratory does not end upon the completion of an experiment. Adherence to rigorous disposal protocols is paramount to ensuring personnel safety, maintaining a compliant laboratory environment, and protecting our ecosystem. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is an amine hydrochloride salt. Before handling any quantity of this substance, a thorough understanding of its potential hazards is essential. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Some safety data sheets also indicate that it may be harmful if swallowed.[2][4]

The causality behind these hazards lies in its chemical nature. As a hydrochloride salt, it can react with moisture to release small amounts of hydrochloric acid, a corrosive substance. The fine, dusty nature of the solid compound increases the risk of aerosolization and subsequent inhalation, leading to respiratory tract irritation.[1]

Table 1: Hazard Summary and Essential Protective Measures

Hazard Classification (GHS)DescriptionRequired Personal Protective Equipment (PPE)
H315 Causes skin irritation[1][2][3]Nitrile or neoprene gloves[5][6]
H319 Causes serious eye irritation[1][2][3]Chemical safety goggles or face shield[2][5]
H335 May cause respiratory irritation[1][2][3]Use in a fume hood or well-ventilated area[7]
H302 (Potential)Harmful if swallowed[2][4]Lab coat; no eating, drinking, or smoking in the lab[8][9]

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins with proper handling during use. The core principle is to prevent contamination and to correctly segregate waste at the point of generation. This ensures that waste streams are not mixed inappropriately, which could lead to hazardous reactions or complex, costly disposal procedures.

Step-by-Step Waste Collection:

  • Designate a Waste Container: Select a container that is in good condition and compatible with the chemical.[10][11][12] For solid waste, the original product container is often an excellent choice.[8] For solutions or contaminated materials, use a clearly marked, leak-proof container. Do not use metal containers for acidic waste.[13]

  • Labeling is Critical: The container must be labeled with the words "HAZARDOUS WASTE" as soon as the first particle of waste is added.[11][12] The label must also include the full chemical name—"this compound"—and the approximate quantity or concentration.[11] Chemical formulas or abbreviations are not acceptable.

  • Point of Generation: Keep the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near where the waste is generated and under the control of laboratory personnel.[11][13] This is often within a chemical fume hood.[13]

  • Keep Containers Closed: The waste container must be tightly sealed at all times, except when you are actively adding waste.[11][12] This prevents the release of fumes and protects against spills.

  • Do Not Mix Waste Streams: Never mix this compound waste with other chemical waste unless you have confirmed they are compatible. Specifically, keep it segregated from bases and strong oxidizing agents.[11][14]

WasteSegregationWorkflow start Waste Generated waste_type Is the waste... A) Unused/Expired Pure Compound B) Contaminated Labware (pipettes, etc.) C) Aqueous/Solvent Solution start->waste_type container_A Use original, or a clean, compatible and sealable solids container. waste_type->container_A A container_B Collect in a designated, puncture-resistant waste container. waste_type->container_B B container_C Use a compatible, leak-proof liquid waste container. Do not use metal. waste_type->container_C C labeling Immediately label container: 'HAZARDOUS WASTE' + Full Chemical Name + List Constituents & % container_A->labeling container_B->labeling container_C->labeling storage Store in designated Satellite Accumulation Area (SAA). Keep container sealed. labeling->storage segregate Segregate from incompatible materials (e.g., Bases, Strong Oxidizers). storage->segregate pickup When container is 90% full, contact Environmental Health & Safety (EH&S) for pickup. segregate->pickup end Disposal Complete pickup->end

Caption: Waste Segregation and Collection Workflow.

Final Disposal Procedure: From Lab Bench to Licensed Facility

The disposal of this compound must be handled by a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health & Safety (EH&S) department.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][15]

Operational Plan for Final Disposal:

  • Waste Accumulation: Collect waste in your properly labeled SAA container until it is approximately 90% full.[13] Do not overfill containers.

  • Request Pickup: Contact your institution's EH&S office to schedule a hazardous waste pickup.[11] Follow their specific procedures for completing a chemical waste pickup form, ensuring all contents are accurately listed.[11]

  • Documentation: Maintain a log of the hazardous waste generated in your laboratory. This is a crucial component of regulatory compliance and laboratory safety.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[8] They must be collected and disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Small-Scale Spill Cleanup (Solid Compound):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.[1][7]

  • Ventilate: Work in a well-ventilated area or fume hood.

  • Contain: Prevent further spread of the dust. Avoid creating more dust during cleanup.[2][4]

  • Collect: Carefully sweep or vacuum the spilled material and place it into a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or EH&S office, per your institution's policy.

First Aid for Exposure:

  • Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing any contaminated clothing.[1][4] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]

In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for the product.[1][4]

References

A Senior Application Scientist's Guide to Handling Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-(4-piperidinyloxy)benzoate hydrochloride. As your partner in laboratory safety, we aim to provide value beyond the product itself, building trust through expert guidance. The following protocols are designed to ensure the safety of laboratory personnel and maintain environmental compliance by explaining the causality behind each procedural step.

Core Hazard Assessment: Understanding the Risks

This compound (CAS No. 1185297-89-5) is a compound that requires careful handling due to its potential health effects.[1] A thorough understanding of its hazards is the foundation of a robust safety plan. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3]

Hazard Identification Summary:

Hazard TypeGHS ClassificationDescription of Risk
Skin Irritation Category 2Causes skin irritation, which may manifest as redness, itching, or inflammation upon contact.[1][2][4]
Eye Irritation Category 2ACauses serious eye irritation, potentially leading to redness, pain, or damage if not promptly addressed.[1][2][4]
Respiratory Irritation Category 3May cause irritation to the respiratory tract if inhaled as dust or aerosol, leading to coughing or discomfort.[1][2][3]
Acute Oral Toxicity Category 4Some sources indicate the compound may be harmful if swallowed.[2][3]

The hydrochloride salt form implies good water solubility, which can facilitate its absorption through moist tissues. The piperidine and benzoate moieties, while common in pharmaceuticals, necessitate a cautious approach until more extensive toxicological data is available.[5][6] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

The Hierarchy of Controls: A Proactive Safety Strategy

Before relying solely on Personal Protective Equipment (PPE), a comprehensive safety strategy, known as the Hierarchy of Controls, should be implemented. This approach prioritizes eliminating or minimizing hazards at their source.

Hierarchy_of_Controls A top-down approach to mitigating laboratory hazards. cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Not Feasible: Specific compound needed) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat)

Caption: A top-down approach to mitigating laboratory hazards.

For this specific compound, elimination and substitution are not practical. Therefore, our focus begins with robust Engineering Controls .

  • Primary Engineering Control: All manipulations of solid this compound that could generate dust, and all handling of its solutions, must be performed within a certified chemical fume hood or a ventilated balance enclosure.[7][8] This is the most critical step in preventing respiratory exposure.[1][2]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly to be effective.

Recommended PPE for Handling:

PPE TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesThese materials provide good resistance to a broad range of chemicals. Always inspect gloves for tears or holes before use.[3] For prolonged work, consider double-gloving. Change gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[9]
Eye & Face Protection ANSI Z87.1-rated Safety Goggles or a Full Face ShieldSafety glasses with side shields offer minimum protection. Chemical splash goggles are required to protect against splashes and dust.[2][9] A face shield should be worn over safety glasses when there is a significant risk of splashes, such as when handling bulk quantities.[7]
Body Protection Chemical-resistant Lab CoatA fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.[1] Ensure the material is appropriate for the solvents being used.
Respiratory Protection NIOSH-approved Respirator (if needed)A respirator is generally not required if all work is conducted within a functioning fume hood.[10] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[7][11]

Operational Plan: From Handling to Disposal

A. Weighing and Solution Preparation:

  • Preparation: Designate a specific area within the fume hood for handling the compound.

  • PPE: Don the required PPE (lab coat, goggles, gloves) before bringing the compound into the work area.

  • Handling: Perform all weighing and transfers within a ventilated enclosure or fume hood to contain any dust.[2] Use tools like spatulas to minimize aerosolization.

  • Dissolution: When dissolving, add the solid to the solvent slowly. If diluting an acid, always add acid to water, never the other way around.[10]

  • Cleanup: Decontaminate the work surface with a suitable solvent and wipe it down. Dispose of contaminated wipes as hazardous waste.

B. Spill Response Protocol:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.

  • Contain: For small, manageable spills, and while wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[1][5]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[12] Do not create dust.[2]

  • Decontaminate: Clean the spill area with soap and water, and then wipe it down with an appropriate solvent.[12] Dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures and Waste Disposal

Immediate and correct first aid can significantly reduce the severity of an exposure.

Exposure_Response_Workflow Immediate actions following an exposure event. cluster_1 Emergency Response to Chemical Exposure Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion ActionSkin Remove contaminated clothing. Wash with soap & water for 15 min. Skin->ActionSkin ActionEyes Rinse with water for 15 min. Remove contact lenses if present. Eyes->ActionEyes ActionInhale Move to fresh air. Provide artificial respiration if needed. Inhalation->ActionInhale ActionIngest Rinse mouth with water. Do NOT induce vomiting. Ingestion->ActionIngest SeekMedical Seek Immediate Medical Attention Show SDS to Physician ActionSkin->SeekMedical ActionEyes->SeekMedical ActionInhale->SeekMedical ActionIngest->SeekMedical

Caption: Immediate actions following an exposure event.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Disposal Plan: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[13]

  • Containment: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container with a secure lid.[12] The label should include the full chemical name and associated hazards.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, pending collection.[12]

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal contractor.[1][12] Do not pour this chemical down the drain.[1][13]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-piperidinyloxy)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.